6-Iodo-2-methyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHQTKVUAJZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680930 | |
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216387-68-6 | |
| Record name | 6-Iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 6-Iodo-2-methyl-2H-indazole"
An In-Depth Technical Guide to the Synthesis of 6-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including potent kinase inhibitors.[1][2] Specifically, functionalized indazoles such as this compound serve as versatile intermediates in the synthesis of complex pharmaceutical compounds. The strategic placement of an iodine atom at the C6 position provides a reactive handle for cross-coupling reactions, while the N2-methylation influences the molecule's spatial arrangement and binding properties. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, delving into the mechanistic rationale behind experimental choices, detailed step-by-step protocols, and critical process optimization insights.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired regiochemical control, and scalability.
Key Disconnections:
-
C-I Bond Formation: This involves the direct iodination of a pre-functionalized 2-methyl-2H-indazole core.
-
N-CH₃ Bond Formation: This strategy focuses on the regioselective methylation of a 6-iodo-1H-indazole precursor.
The regiochemical challenge in indazole chemistry lies in controlling the N-alkylation, as reactions often yield a mixture of N1 and N2 isomers due to the tautomeric nature of the indazole ring.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[2] Therefore, synthetic design must carefully consider reaction kinetics and thermodynamics to achieve the desired N2-methylated product.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route A: Iodination of 2-methyl-2H-indazole
This approach prioritizes the establishment of the N-methyl group first, followed by regioselective iodination. This can be advantageous if controlling the N-alkylation of the unsubstituted indazole is more straightforward than on the iodo-substituted analogue.
Synthesis of the 2-methyl-2H-indazole Precursor
The synthesis of N-alkyl indazoles is a significant challenge due to competing reactivity at the N1 and N2 positions.[3] While direct alkylation often yields a mixture, specific conditions can favor the desired N2 isomer. Factors influencing the N1:N2 ratio include the choice of base, solvent, and the electronic nature of substituents on the indazole ring.[4]
Electrophilic Iodination at the C6 Position
With the 2-methyl-2H-indazole scaffold in hand, the next step is electrophilic aromatic substitution to introduce the iodine atom. The C3 position is often the most reactive towards electrophiles; however, existing literature demonstrates that direct halogenation of the benzene ring is feasible.[5][6] For the synthesis of the 6-iodo isomer, a starting material with a directing group or a multi-step process involving a Sandmeyer-type reaction is typically employed. For this guide, we will focus on a direct iodination method for a related analogue, which illustrates the principles of C-H functionalization on the indazole ring.
The following workflow outlines the direct iodination of a substituted 2H-indazole, a process that can be adapted for the target molecule. N-Iodosuccinimide (NIS) is a commonly used, mild electrophilic iodinating agent that avoids the harsh conditions associated with molecular iodine.[1]
Caption: Experimental workflow for the synthesis via Route A.
Detailed Protocol for Iodination (Illustrative)
This protocol is adapted from the iodination of a similar indazole derivative and serves as a robust starting point.[1]
Materials:
-
2-methyl-2H-indazole (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Anhydrous Acetonitrile (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of 2-methyl-2H-indazole in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 equivalents) in a single portion at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[1]
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS or iodine.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure this compound.[1]
Synthetic Route B: N-methylation of 6-Iodo-1H-indazole
This convergent approach involves synthesizing the halogenated indazole first, followed by the challenging N-methylation step. The success of this route hinges on achieving regioselective methylation to favor the N2 position.
Synthesis of the 6-Iodo-1H-indazole Precursor
Several methods exist for the synthesis of 6-Iodo-1H-indazole. One common industrial method involves a copper-catalyzed Finkelstein-type reaction starting from the more readily available 6-bromo-1H-indazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the predicted and inferred physicochemical properties of 6-Iodo-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related structural analogues and foundational chemical principles. We present calculated molecular properties, discuss expected characteristics such as melting point and solubility, and provide detailed, field-proven experimental protocols for their empirical determination. The objective is to equip researchers with a robust foundational understanding and a practical framework for validating the properties of this compound in a laboratory setting.
Introduction to the 2H-Indazole Scaffold
The indazole core is a bicyclic heteroaromatic system that is a prominent scaffold in modern drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antiprotozoal, anti-cancer, and anti-inflammatory properties.[3][4][5] Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a critical component in numerous pharmacologically active molecules and is a subject of significant synthetic interest.[1][6] The strategic functionalization of the indazole ring, such as the introduction of a methyl group at the N2 position and an iodine atom at the C6 position, allows for fine-tuning of the molecule's steric and electronic properties, which in turn influences its biological interactions and pharmacokinetic profile.[7]
Molecular Profile of this compound
Chemical Structure and Identifiers
The structure of this compound consists of a benzene ring fused to a pyrazole ring, with an iodine atom at position 6 and a methyl group covalently bonded to the nitrogen at position 2.
-
Molecular Formula: C₈H₇IN₂
-
IUPAC Name: this compound
-
InChI Key: (Predicted) A derivative of the InChIKey for 6-iodo-1-methyl-1H-indazole (ZOBWRJCBLYMZHH-UHFFFAOYSA-N).
-
Canonical SMILES: CN1N=C2C=C(I)C=CC2=C1
-
CAS Number: Not definitively assigned in public databases. Researchers should verify any listed CAS number with the supplier.
Calculated Physicochemical Properties
The following table summarizes the core physicochemical properties calculated from the molecular structure. These values serve as essential baseline parameters for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 258.06 g/mol | Calculated |
| Monoisotopic Mass | 257.96540 Da | Calculated |
| XLogP3 (Predicted) | ~2.9 - 3.2 | Predicted based on analogues[8][9] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Predicted based on 2-Methyl-2H-indazole[9] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Predicted and Inferred Physicochemical Characteristics
Physical State and Appearance
Based on related iodo-indazole compounds, which are typically crystalline solids at room temperature[10][11], this compound is predicted to be a solid, likely appearing as a white, off-white, or pale yellow powder.
Melting Point
Direct experimental data is unavailable. However, we can infer a likely range from its analogues. The parent compound, 2-Methyl-2H-indazole, has a reported melting point of 56°C.[12] The introduction of a heavy iodine atom onto the benzene ring is expected to increase the melting point due to stronger intermolecular forces (van der Waals and dipole-dipole interactions) and increased molecular weight. For comparison, 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole has a melting point of 68-72°C.[10] Therefore, a melting point in the range of 70-90°C is a reasonable starting estimate for this compound, pending experimental verification.
Solubility Profile
The indazole core itself has limited solubility in water but is soluble in various organic solvents.[1] The presence of the methyl group and the large, nonpolar iodine atom significantly increases the lipophilicity of the molecule, as indicated by the predicted XLogP3 value.
-
Aqueous Solubility: Predicted to be very low.
-
Organic Solubility: Expected to be soluble in common laboratory solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.
Spectroscopic Profile (Predicted)
-
¹H NMR: Key expected signals include a singlet for the N-methyl group (likely ~4.0-4.2 ppm), a singlet for the C3-proton, and three distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons at the C4, C5, and C7 positions, showing coupling patterns consistent with an ABC spin system.
-
¹³C NMR: Approximately 8 distinct signals are expected, including the N-methyl carbon, five aromatic CH carbons, and two quaternary carbons (one attached to iodine). The carbon bearing the iodine (C6) will show a significantly shifted signal.
-
Mass Spectrometry (EI/ESI+): The molecular ion peak [M]⁺ or [M+H]⁺ should be readily observable at m/z 258 or 259, respectively. A characteristic isotopic pattern will be absent for iodine, as it is monoisotopic (¹²⁷I).
Experimental Protocols for Property Determination
Given the absence of published data, empirical validation is paramount. The following section details standardized protocols for determining key physicochemical properties.
Conceptual Workflow: Synthesis and Verification
The synthesis of 2H-indazoles can be challenging due to the preferential formation of the 1H-isomer. A common strategy involves the N-alkylation of a pre-formed indazole. The diagram below outlines a conceptual workflow for the synthesis and characterization of the target compound.
Caption: Conceptual workflow for synthesis, purification, and validation of this compound.
Protocol: Melting Point Determination (Capillary Method)
This protocol provides a standardized method for obtaining an accurate melting point range, a crucial indicator of purity.
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove residual solvent. Finely grind a small amount of the crystalline solid into a powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Expert Insight: Inconsistent packing leads to a broad melting range. Tapping the sealed end of the tube gently on a hard surface ensures dense packing.
-
-
Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15°C/min) for a preliminary rough measurement.
-
For the accurate measurement, use a fresh sample and set a slow ramp rate (1-2°C/min) starting from ~15°C below the approximate melting point found.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure compound should have a sharp range of <2°C.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.
Caption: Standard experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Expert Insight: "Excess" is critical to ensure a saturated solution is achieved and maintained throughout the experiment.
-
-
Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Causality: Insufficient equilibration time is the most common source of error, leading to an underestimation of the true thermodynamic solubility.
-
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let undissolved solids settle. Subsequently, clarify the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Trustworthiness: This step is self-validating. If any solid particles are carried over, the measured concentration will be artificially high. Proper separation is key to accuracy.
-
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent. Dilute an aliquot of the clarified supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.
-
Calculation: Use the standard curve to calculate the concentration of the compound in the supernatant. This value represents the equilibrium solubility under the tested conditions.
Chemical Stability and Handling
Stability
Indazole derivatives are generally stable under standard laboratory conditions.[13] However, iodo-aromatic compounds can exhibit sensitivity to light, potentially undergoing de-iodination over time.[14]
-
Storage: It is recommended to store this compound in a tightly sealed container, protected from light, in a cool, dry place.[10][14] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong shelf life.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be based on data for analogous compounds.
-
Hazards: Related indazoles are classified as irritants to the skin, eyes, and respiratory system.[15] Some heterocyclic compounds may have unknown toxicological properties.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Avoid creating dust.[13] Do not eat, drink, or smoke when handling the product.[16] Wash hands thoroughly after handling.[15]
Conclusion
This compound is a molecule with significant potential in chemical and pharmaceutical research. While direct experimental data remains scarce, this guide establishes a robust profile based on calculated values and inferences from structurally related compounds. The predicted properties—a solid state, a melting point likely between 70-90°C, and low aqueous solubility—provide a strong foundation for future work. The detailed experimental protocols included herein offer a clear path for researchers to empirically validate these characteristics, ensuring scientific rigor and enabling the confident application of this compound in further studies.
References
- Reagentia. 2H-Indazole, 6-iodo-2,3-dimethyl- (1 x 250 mg). [Link]
- National Center for Biotechnology Information. 6-iodo-1H-indazole.
- Pharmaffiliates. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]
- Royal Society of Chemistry.
- Angene. 6- Iodo Indazole CAS #: 261953-36-0. [Link]
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- National Center for Biotechnology Information. 2-Methyl-2H-indazole.
- NIST. 2-Methyl-2H-indazole. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. PubMed Central. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Royal Society of Chemistry.
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. CAS 1234616-58-0: 6-Iodo-2,3-dimethyl-2H-indazole [cymitquimica.com]
- 8. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. 6- Iodo Indazole, 6- Iodo Indazole 261953-36-0, 6- Iodo Indazole suppliers in India. [sodiumiodide.net]
- 12. 2-Methyl-2H-indazole [webbook.nist.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 6-Iodo-2-methyl-2H-indazole: A Key Building Block in Modern Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone of contemporary medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a halogen, such as iodine, at specific positions on this bicyclic heterocycle dramatically enhances its synthetic utility, transforming it into a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 6-Iodo-2-methyl-2H-indazole, a significant, albeit less common, isomer within the iodo-indazole family. While specific experimental data for this precise molecule is sparse in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers researchers and drug development professionals a robust framework for its synthesis, characterization, and application. We will delve into its physicochemical properties, plausible synthetic routes, its strategic role in the synthesis of kinase inhibitors, and essential safety protocols.
Physicochemical Properties and Structural Elucidation
Molecular Structure and Core Attributes
The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The defining features are an iodine atom at the 6-position of the benzene ring and a methyl group on the nitrogen at the 2-position of the pyrazole ring.
The molecular formula is C₈H₇IN₂ .
The calculated molecular weight is 258.06 g/mol . This is consistent with the experimentally confirmed molecular weight of its isomer, 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9), which is also 258.06 g/mol .[3]
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇IN₂ | - |
| Molecular Weight | 258.06 g/mol | Calculation |
| Monoisotopic Mass | 257.96540 Da | Calculation |
| XLogP3 | ~2.9 | Estimation based on analogues |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Rotatable Bond Count | 0 | Structural Analysis |
Rationale for Predicted Properties
The predicted lipophilicity (XLogP3) suggests that this compound will exhibit good solubility in common organic solvents and moderate solubility in aqueous media, a crucial characteristic for its use in both synthetic reactions and biological assays. The absence of hydrogen bond donors and the presence of two nitrogen atoms as acceptors will govern its interaction with other molecules and its potential binding modes with biological targets.
Synthesis and Purification Strategies
The synthesis of this compound can be approached through a logical sequence of N-methylation followed by regioselective iodination, or by constructing the iodinated indazole core first. Given the directing effects of substituents on the indazole ring, a carefully planned synthetic strategy is paramount to ensure the desired regiochemistry.
Plausible Synthetic Workflow
A highly plausible and efficient route to this compound begins with the commercially available 6-iodo-1H-indazole. The critical step is the regioselective methylation at the N-2 position.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a robust, field-proven methodology for the N-methylation of indazoles, adapted for the synthesis of the target compound.
Objective: To synthesize this compound from 6-iodo-1H-indazole.
Materials:
-
6-Iodo-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-iodo-1H-indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the N-1 and N-2 isomers. The less polar N-2 isomer is expected to elute first.
-
Collect the fractions containing the desired product and concentrate to yield this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a singlet corresponding to the N-methyl group and the characteristic splitting pattern of the aromatic protons will confirm the structure.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The iodine atom serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions.
A Key Intermediate for Kinase Inhibitors
Indazole derivatives are prevalent in a number of FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, which are used in cancer therapy.[4][5] The 6-iodo substituent on the indazole ring is strategically positioned for modification via reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the attachment of various aryl and heteroaryl groups, which can interact with the ATP-binding pocket of protein kinases.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
Potential Biological Activity
While there is no specific biological data available for this compound, its structural similarity to other known kinase inhibitors suggests it could be a valuable building block in drug discovery programs targeting oncogenic signaling pathways.[6] The 2-methyl-2H-indazole core has been shown to be a favorable scaffold for interaction with the hinge region of many kinases. The exploration of different substituents at the 6-position, enabled by the iodo-intermediate, allows for the fine-tuning of potency and selectivity against specific kinase targets.
Safety, Handling, and Storage
As with all iodo-substituted heterocyclic compounds, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
Based on analogous compounds, it should be considered harmful if swallowed or inhaled.
-
It may cause skin and serious eye irritation.
-
Iodinated organic compounds can be light-sensitive and may decompose over time.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid generating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, refrigeration (2-8 °C) is recommended.
Conclusion
This compound represents a valuable, though under-documented, synthetic intermediate in the medicinal chemist's toolbox. Its straightforward, predictable synthesis and the synthetic versatility afforded by the iodine substituent make it an attractive starting material for the creation of novel and diverse molecular libraries. Its primary application lies in the development of kinase inhibitors, a critical area of research in oncology and other therapeutic fields. This guide provides a solid, scientifically-grounded foundation for researchers to confidently synthesize, handle, and strategically employ this compound in their drug discovery endeavors.
References
- Pharmaffiliates. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- PubMed Central (PMC) - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
- Scirp.org. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- Patsnap. Synthesis method of 6-iodine-1H-indazole.
- Ammonium Iodide. 6- Iodo Indazole CAS # : 261953-36-0.
- PubMed Central (PMC) - NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem - NIH. 2-Methyl-2H-indazole.
- PubMed Central (PMC) - NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database.
- ResearchGate. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.
- Organic Chemistry Portal. 2H-Indazole synthesis.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Iodo-2-methyl-2H-indazole | 1150617-94-9 [sigmaaldrich.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 6-Iodo-2-methyl-2H-indazole in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
In the realms of drug discovery, process chemistry, and materials science, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of successful development. For a molecule like 6-Iodo-2-methyl-2H-indazole, solubility dictates its formulation possibilities, its behavior in biological systems, and the feasibility of its purification and scale-up.[1][2] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for assays, low bioavailability in preclinical studies, and difficulties in manufacturing.[1][2] This guide, therefore, aims to equip the researcher with the foundational knowledge and practical tools to confidently assess and understand the solubility profile of this specific indazole derivative.
Physicochemical Properties and Their Influence on Solubility
To predict the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties. The molecule consists of a bicyclic aromatic indazole core, substituted with an iodine atom at the 6-position and a methyl group at the 2-position of the nitrogen heterocycle.
Key Structural Features:
-
Indazole Core: The indazole ring system is a ten-π electron aromatic heterocycle.[3] It possesses both a pyridine-like and a pyrrole-like nitrogen atom, contributing to a degree of polarity.[3]
-
2-Methyl Group: The methyl group at the N-2 position is a small, non-polar, aliphatic substituent. Its presence blocks the hydrogen-bonding capability of the N-2 nitrogen, which will influence interactions with protic solvents.
-
6-Iodo Group: The iodine atom is a large, polarizable halogen. It significantly increases the molecular weight and introduces a degree of lipophilicity.
Based on these features, we can make some initial predictions. The presence of the polarizable iodine and the aromatic system suggests that the molecule will have a preference for polar aprotic solvents and may exhibit some solubility in non-polar aromatic solvents through π-π stacking interactions. Its solubility in highly polar, protic solvents like water is expected to be low due to the lack of significant hydrogen bonding donors and the presence of the lipophilic iodo and methyl groups.
A Predictive Framework for Solvent Selection
The principle of "like dissolves like" is a useful starting point for selecting appropriate solvents for solubility testing.[4] This can be visualized in the following logical flow:
Caption: A logical workflow for solvent selection based on polarity matching.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for determining the solubility of this compound. This method is designed to be robust and provide reliable, semi-quantitative results.
4.1. Materials and Reagents
-
This compound (solid)
-
A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Experimental Workflow
The experimental workflow can be visualized as follows:
Caption: The experimental workflow for determining thermodynamic solubility.
4.3. Step-by-Step Procedure
-
Preparation of Stock Solutions for Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Into separate vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.
-
-
Phase Separation and Sample Collection:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Analysis by HPLC:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Inject the standard solutions into the HPLC system to generate a standard curve of peak area versus concentration.
-
Inject the filtered saturated solutions (potentially after appropriate dilution) into the HPLC system and record the peak areas.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in the saturated solutions.
-
The calculated concentration represents the solubility of the compound in that specific solvent at the tested temperature.
-
Anticipated Solubility Profile
Based on the physicochemical properties and general solubility principles, the following table provides a predicted qualitative solubility profile for this compound.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane | Poor | The molecule's polarity is too high for significant interaction with non-polar aliphatic solvents. |
| Aromatic | Toluene, Benzene | Moderate | π-π stacking interactions between the indazole ring and the aromatic solvent are possible. |
| Polar Aprotic | DCM, THF, Acetone | Good to High | Dipole-dipole interactions are favored. These solvents can effectively solvate the polar indazole core. |
| Polar Aprotic | DMSO, DMF | High | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Some solubility is expected due to dipole-dipole interactions, but the lack of H-bond donors on the solute limits high solubility. |
| Aqueous | Water | Very Low | The molecule is largely lipophilic and lacks strong hydrogen bonding groups for aqueous solvation. |
Conclusion
References
- PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source link could not be fully verified).
- Chem-Supply. (n.d.). MSDS of (2-methyl-2H-indazol-6-yl)methanamine.
- SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Source link could not be fully verified).
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- National Center for Biotechnology Information. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Iodo-2-methyl-2H-indazole
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-iodo-2-methyl-2H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for the structural elucidation of this heterocyclic compound. Our approach is grounded in field-proven insights to ensure technical accuracy and practical utility.
Introduction: The Structural Significance of Substituted Indazoles
Indazoles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. The isomeric form, specifically the substitution pattern on the indazole ring, plays a critical role in determining the molecule's biological activity and physicochemical properties. 2H-indazoles, in particular, possess unique electronic characteristics that differentiate them from their 1H- counterparts. Accurate structural characterization is therefore paramount in the synthesis and development of novel indazole-based therapeutics. ¹H NMR spectroscopy stands as the most powerful and routine analytical technique for the unambiguous determination of such structures in solution. This guide will focus on a detailed interpretation of the ¹H NMR spectrum of this compound, a halogenated derivative with potential applications in medicinal chemistry.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The 2H-Indazole Scaffold: A Baseline Analysis
The parent 2H-indazole provides the foundational chemical shift values for the aromatic protons. The ¹H NMR spectrum of 2H-indazole in a non-polar solvent like CDCl₃ would exhibit a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the 3-position (H-3) is characteristically found at the most downfield position due to its proximity to the nitrogen atoms and its unique electronic environment.
Substituent Effects on Chemical Shifts (δ)
The introduction of a methyl group at the N-2 position and an iodine atom at the C-6 position will induce predictable shifts in the proton resonances.
-
N-Methyl Group (N-CH₃): The methyl group is an electron-donating group and will introduce a singlet peak in the aliphatic region of the spectrum, typically around 4.0-4.3 ppm. Its presence on the nitrogen atom influences the overall electron distribution within the heterocyclic ring.
-
Iodine Substituent (at C-6): The effect of a halogen substituent on the chemical shifts of aromatic protons is a combination of through-bond inductive effects and through-space anisotropic effects. Iodine, being a large and polarizable atom, exerts a complex influence. Generally, it can cause a downfield shift (deshielding) of the ortho protons (H-5 and H-7) and has a smaller effect on the meta proton (H-4).
Predicted ¹H NMR Data for this compound
Based on the analysis of substituent effects on the 2H-indazole core, the following ¹H NMR spectral data are predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.0-8.2 | s | - | 1H |
| H-7 | ~7.8-8.0 | d | J ≈ 1.0-2.0 Hz (⁴J) | 1H |
| H-5 | ~7.5-7.7 | dd | J ≈ 8.5-9.0 Hz (³J), J ≈ 1.5-2.0 Hz (⁴J) | 1H |
| H-4 | ~7.1-7.3 | d | J ≈ 8.5-9.0 Hz (³J) | 1H |
| N-CH₃ | ~4.1-4.3 | s | - | 3H |
Causality behind Predictions:
-
H-3: This proton is expected to be a singlet and the most downfield of the aromatic protons due to the influence of the adjacent nitrogen atoms and the lack of neighboring protons for coupling.
-
H-7: This proton is ortho to the iodine atom and is expected to be deshielded. It will likely appear as a doublet due to a small four-bond (⁴J) long-range coupling with H-5.[1][2][3]
-
H-5: This proton is also ortho to the iodine and will be deshielded. It is expected to be a doublet of doublets, showing a large three-bond (³J) ortho-coupling with H-4 and a smaller four-bond (⁴J) meta-coupling with H-7.[1][2][3]
-
H-4: This proton is meta to the iodine atom and will experience a smaller deshielding effect. It should appear as a doublet due to the large ortho-coupling with H-5.[4][5]
-
N-CH₃: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following section outlines a detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not, a small, precise amount can be added.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for routine ¹H NMR.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between pulses, ensuring accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
Peak Picking: Identify the exact chemical shift of each peak.
Data Interpretation and Structural Verification
The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of this compound. The observed chemical shifts, multiplicities, coupling constants, and integrations should be compared with the predicted values. Any discrepancies should be rationalized based on potential solvent effects or subtle electronic factors not accounted for in the initial prediction.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the assigned proton labels corresponding to the predicted ¹H NMR data.
Caption: Molecular structure of this compound with proton numbering.
Conclusion
This technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions based on fundamental NMR principles with a detailed experimental protocol, researchers can confidently elucidate and verify the structure of this and related heterocyclic compounds. The accurate assignment of proton resonances is a critical step in the characterization of novel molecules and underpins the advancement of drug discovery and development programs.
References
- Castillo, J. C., et al. (2014). Synthesis and biological evaluation of new 2H-indazole derivatives as potential anticancer agents. Molecules, 19(9), 14839-14854.
- Gunther, H. (1995).
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Elguero, J., et al. (1998). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 71, 1-260.
- Sadler, I. H. (1988). The use of NMR spectroscopy in the structure determination of natural products.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
Sources
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 6-Iodo-2-methyl-2H-indazole. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy, substituent effects, and comparative analysis with structurally related analogs to present a reliable prediction of its ¹³C NMR spectrum. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by facilitating the structural elucidation and characterization of this and similar indazole derivatives. A detailed experimental protocol for the acquisition of a high-quality ¹³C NMR spectrum is also provided, alongside a discussion of the underlying scientific principles.
Introduction: The Significance of ¹³C NMR in Indazole Chemistry
The indazole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of synthesized compounds. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.
For substituted indazoles, such as this compound, the position of substituents on the bicyclic ring system significantly influences the chemical shifts of the carbon atoms. Understanding these effects is crucial for the unambiguous assignment of all carbon signals, which in turn confirms the regiochemistry of substitution.
Molecular Structure and Atom Numbering
To facilitate the discussion of the ¹³C NMR chemical shifts, the standard IUPAC numbering for the indazole ring system is used for this compound.
Caption: General workflow for NMR data acquisition and processing.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. [2]4. DEPT Experiments: To aid in the assignment of carbon signals, it is highly recommended to acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-45, DEPT-90, and DEPT-135). These experiments will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. [2]
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent signal can be used as a secondary reference.
Conclusion
This technical guide provides a robust framework for understanding and predicting the ¹³C NMR chemical shifts of this compound. By leveraging data from closely related analogs and fundamental principles of NMR spectroscopy, a reliable set of predicted chemical shifts has been presented. The detailed experimental protocol outlined herein offers a systematic approach for acquiring a high-quality ¹³C NMR spectrum, which is essential for the unambiguous structural confirmation of this and other novel indazole derivatives. This information is intended to empower researchers in the fields of chemistry and drug discovery to confidently characterize their synthesized compounds and accelerate their research endeavors.
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- ResearchGate. (2016). ¹³C NMR of indazoles.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
- Wiley-VCH. (2007). Supporting Information.
- ResearchGate. (n.d.). ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II.
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- University of Wisconsin. (n.d.). ¹³C NMR Chemical Shift Table.
- MDPI. (n.d.). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- Google Patents. (2006). Methods for preparing indazole compounds.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Beilstein Journals. (n.d.). BJOC - Search Results.
- PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
Sources
Introduction: The Analytical Imperative for 6-Iodo-2-methyl-2H-indazole
An In-Depth Technical Guide to the Mass Spectrometry of 6-Iodo-2-methyl-2H-indazole
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not widely published, this document synthesizes fundamental principles of mass spectrometry and expert knowledge of related halogenated and N-methylated indazole derivatives to predict its behavior and outline robust analytical protocols.
This compound belongs to the indazole class of bicyclic heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][2] The presence of an iodine atom and an N-methyl group introduces specific chemical properties that are critical to its function and metabolism. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules, providing precise information on molecular weight, elemental composition, and structural features through fragmentation analysis.
This guide will explore the expected mass spectrometric behavior of this compound under various ionization techniques, offering a predictive framework for researchers. Understanding these principles is paramount for method development, impurity profiling, and metabolic studies.
Physicochemical Properties and Predicted Molecular Mass
To effectively analyze a compound by mass spectrometry, it is essential to know its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | - |
| Monoisotopic Mass | 257.9654 u | Calculated |
| Average Mass | 258.058 g/mol | Calculated |
| Predicted XLogP3 | ~2.9 | Estimated based on related structures[3][4] |
The presence of iodine, with its characteristic isotopic signature, is a key feature to consider in the mass spectrum. However, iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic isotopic cluster like chlorine or bromine.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation for structural elucidation.[5]
Electron Ionization (EI): For Structural Detail
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive fragmentation.[5][6] This is highly valuable for elucidating the molecule's structure by piecing together the resulting fragment ions.
Why EI for this molecule?
-
Volatility: this compound is expected to be sufficiently volatile for gas chromatography-mass spectrometry (GC-MS) analysis, where EI is the standard ionization method.
-
Structural Information: The fragmentation patterns generated by EI will provide a unique "fingerprint" of the molecule, allowing for unambiguous identification and differentiation from isomers.
Electrospray Ionization (ESI): For Molecular Weight Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, typically by protonation or sodiation, with minimal fragmentation.[5][7] This is ideal for confirming the molecular weight of the analyte.
Why ESI for this molecule?
-
LC-MS Compatibility: ESI is the premier ionization source for liquid chromatography-mass spectrometry (LC-MS), which is often preferred for analyzing pharmaceutical compounds that may not be suitable for GC.
-
Gentle Ionization: It will predominantly produce the protonated molecule, [M+H]⁺, allowing for straightforward determination of the molecular weight. This is particularly useful for analyzing complex mixtures or for quantitative studies.
Predicted Fragmentation Pathways
The following sections detail the predicted fragmentation of this compound. These pathways are hypothesized based on established principles of mass spectral fragmentation of heterocyclic and halogenated compounds.[8][9][10]
Electron Ionization (EI) Fragmentation
Under EI, the molecular ion (M⁺˙) will be formed at m/z 258. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting ions and radicals.
Key Predicted Fragments:
| m/z | Predicted Ion | Predicted Fragmentation Pathway |
| 258 | [C₈H₇IN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 243 | [C₇H₄IN₂]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group. This is a common fragmentation for N-methylated compounds. |
| 131 | [C₈H₇N₂]⁺ | Loss of an iodine radical (•I). This is a major fragmentation pathway due to the relatively weak C-I bond. |
| 116 | [C₇H₄N₂]⁺˙ | Loss of •I followed by loss of •CH₃. |
| 104 | [C₇H₄N]⁺ | Fragmentation of the indazole ring after loss of iodine. |
| 77 | [C₆H₅]⁺ | Phenyl cation, potentially from rearrangement and fragmentation of the indazole core. |
The base peak in the EI spectrum is likely to be at m/z 131, corresponding to the loss of the iodine radical, as this results in a stable, aromatic indazolyl cation.
Diagram: Predicted EI Fragmentation Workflow
Caption: Predicted major fragmentation pathways of this compound under EI-MS.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 259. To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
Key Predicted MS/MS Fragments from [M+H]⁺ (m/z 259):
| m/z | Predicted Ion | Predicted Fragmentation Pathway |
| 259 | [C₈H₈IN₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 132 | [C₈H₈N₂]⁺ | Loss of neutral iodine (I) and a hydrogen radical (•H), or direct loss of HI. This would be a significant fragment. |
| 117 | [C₇H₅N₂]⁺ | Loss of HI followed by the loss of a methyl group. |
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Primary predicted fragmentation of the protonated molecule in ESI-MS/MS.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution for GC-MS: Dilute the stock solution with ethyl acetate to a final concentration of 10-100 µg/mL.
-
Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
GC-MS (EI) Protocol
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the working solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
LC-MS (ESI) Protocol
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Mass Range: m/z 100-500.
-
For MS/MS: Isolate the precursor ion at m/z 259 and apply a collision energy of 10-30 eV.
Conclusion and Future Directions
This guide provides a predictive yet scientifically grounded framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, derived from fundamental principles, offer a solid basis for interpreting experimental data. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific instrumentation and analytical goals. The acquisition of high-resolution mass spectrometry (HRMS) data is highly recommended to confirm the elemental composition of the molecular ion and its fragments, thereby providing the highest level of confidence in structural assignments.
References
- BenchChem. (n.d.). Improving yield and purity of 6-iodo-2,3-dimethyl-2H-indazole reactions.
- Guidechem. (n.d.). This compound-3-CARBOXYLIC ACID 1086386-13-1 wiki.
- ChemicalBook. (n.d.). 6-iodo-2-methyl-5-nitro-2H-indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ChemicalBook. (n.d.). 6-Iodo-1H-indazole synthesis.
- Echemi. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- PubChem. (n.d.). 6-iodo-1H-indazole.
- Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube.
- National Center for Biotechnology Information. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites.
- Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety.
- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- Davis, P. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.
- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes.
- ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds.
- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
- UVIC. (2018). Ionization methods for the mass spectrometry of organometallic compounds.
- Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
- MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- ResearchGate. (n.d.). Mass spectra of some 2‐methyl‐3‐(o‐ and p;‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles.
- PubChem. (n.d.). 2-Methyl-2H-indazole.
- Matrix Scientific. (n.d.). 4-Iodo-2-methyl-2H-indazole.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Introduction to the Significance of Substituted Indazoles
An In-depth Technical Guide to the Crystal Structure of 6-Iodo-2-methyl-2H-indazole: Synthesis, Structural Analysis, and Implications for Drug Discovery
This technical guide provides a comprehensive overview of the synthesis, and a detailed, inferred analysis of the crystal structure of this compound. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural characteristics and potential applications of this and related indazole derivatives. Indazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including their role as kinase inhibitors in oncology.[1][2][3]
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets.[3] The specific substitution pattern on the indazole ring system dramatically influences the molecule's physicochemical properties and its pharmacological activity. The introduction of a halogen atom, such as iodine, at the C6 position, and a methyl group at the N2 position, creates a molecule with specific electronic and steric properties that are of interest for probing protein binding pockets. Iodoindazoles are particularly valuable as synthetic intermediates, amenable to a wide range of palladium-catalyzed cross-coupling reactions for the construction of more complex molecules.[4][5]
Synthesis and Crystallization of this compound
Synthetic Protocol
The synthesis of this compound can be approached through a two-step process: N-methylation of 6-iodo-1H-indazole or direct iodination of 2-methyl-2H-indazole. The latter is often preferred for regioselectivity. A plausible synthetic route involves the iodination of a suitable precursor. For a related compound, 6-iodo-2,3-dimethyl-2H-indazole, N-Iodosuccinimide (NIS) is used as the iodinating agent.[1]
Step-by-Step Synthesis:
-
Dissolution: Dissolve 2-methyl-2H-indazole (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature. The use of a slight excess of NIS helps to drive the reaction to completion.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[1]
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an organic solvent like DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]
Crystallization Workflow
Obtaining high-quality single crystals suitable for X-ray diffraction is crucial. Recrystallization is an effective method for achieving high purity.[1]
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.
-
Crystal Growth: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Experimental workflow for the synthesis and crystallization of this compound.
Inferred Crystal Structure of this compound
In the absence of a published crystal structure for the title compound, we can infer its key crystallographic features by examining a closely related molecule, 2-Methyl-6-nitro-2H-indazole, for which detailed X-ray diffraction data is available.[8][9] The nitro group and the iodo group are both electron-withdrawing and have comparable steric bulk, making this a reasonable structural surrogate for predictive analysis.
Predicted Crystallographic Data
The crystallographic data for 2-Methyl-6-nitro-2H-indazole provides a strong basis for predicting the crystal system and space group of this compound.[8]
| Parameter | Predicted for this compound (inferred) | 2-Methyl-6-nitro-2H-indazole[8] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~3.8 | 3.793 (3) |
| b (Å) | ~12.3 | 12.200 (8) |
| c (Å) | ~16.8 | 16.675 (11) |
| β (°) ** | ~96 | 95.722 (9) |
| Volume (ų) ** | ~780 | 767.7 (9) |
| Z | 4 | 4 |
Note: The unit cell dimensions for the iodo- a derivative are expected to be slightly larger due to the larger van der Waals radius of iodine compared to the nitro group.
Molecular Geometry
The indazole ring system is inherently planar. In 2-Methyl-6-nitro-2H-indazole, the indazole ring system is almost planar, with a maximum deviation of 0.0118 (7) Å.[8] A similar planarity is expected for this compound. The methyl group will be attached to the N2 atom, and the iodine atom will be bonded to the C6 position of the benzene ring.
Caption: Molecular structure of this compound with atom numbering.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Methyl-6-nitro-2H-indazole is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds.[8] In the case of this compound, we can anticipate the presence of halogen bonding, a significant non-covalent interaction involving the iodine atom.
Expected Intermolecular Interactions:
-
Halogen Bonding (C-I···N/π): The electropositive region on the iodine atom (σ-hole) can interact with electron-rich moieties like the nitrogen atoms of the pyrazole ring or the π-system of adjacent indazole rings. This is a key interaction that could dictate the crystal packing.
-
π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic ring can interact with the π-electron clouds of neighboring molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Storage of 6-Iodo-2-methyl-2H-indazole
This guide provides a comprehensive technical overview of the stability and storage considerations for 6-Iodo-2-methyl-2H-indazole, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this valuable compound.
Introduction and Chemical Profile
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring. The "2H" designation and the methyl group at the N2 position indicate a specific and stable tautomeric form, which is crucial for its reactivity and physical properties.[1] The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] The iodo-substituent at the 6-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[4]
The stability of this molecule is governed by the interplay of its three core components: the N-methylated indazole ring, the aromatic system, and the carbon-iodine (C-I) bond. While the N-methylated indazole ring is generally stable, the aryl iodide moiety introduces specific vulnerabilities that dictate handling and storage protocols.[1][5]
Predicted Chemical Stability and Degradation Pathways
Direct stability studies on this compound are not extensively published. Therefore, its stability profile is expertly inferred from the known chemical behavior of its constituent functional groups.
The Critical Role of the Carbon-Iodine Bond
The C-I bond is the most reactive and environmentally sensitive site on the molecule. Aryl iodides are susceptible to degradation via several mechanisms:
-
Photolytic Cleavage: The C-I bond is known to be labile under ultraviolet (UV) light.[6] Light, particularly wavelengths between 300 and 500 nm, carries sufficient energy to induce homolytic cleavage of this bond, generating an indazole radical and an iodine radical.[7] This initiation step can lead to a cascade of secondary reactions, including the formation of colored impurities (elemental iodine) or polymeric materials.[6][8] This is the most probable degradation pathway under ambient light conditions.
-
Thermal Degradation: While more stable than alkyl iodides, the aryl C-I bond can still undergo thermolysis at elevated temperatures.[9] Chronic exposure to high heat can accelerate degradation, making temperature control a key factor in long-term storage.
-
Reductive Dehalogenation: In the presence of reducing agents or certain metal catalysts, the C-I bond can be cleaved and replaced with a hydrogen atom. This is less of a concern during storage but is a critical consideration in designing synthetic reactions.[10][11]
Stability of the N-Methyl-Indazole Core
The indazole ring itself is a robust aromatic system.[2] The methylation at the N2 position prevents tautomerization and generally enhances the stability compared to the parent 1H- or 2H-indazole.[1][5] However, under extreme conditions, the heterocyclic ring can be susceptible to:
-
Strong Oxidation: Potent oxidizing agents, such as hydrogen peroxide or permanganates, can lead to ring-opening or the formation of N-oxides.[12] This is a common stress condition used in forced degradation studies to probe for potential liabilities.[13]
-
Extreme pH: While generally stable across a wide pH range, highly acidic or basic conditions, especially when coupled with heat, could potentially lead to hydrolysis or other degradative reactions.[14]
A visual summary of the primary predicted degradation pathway is provided below.
Caption: Primary degradation is initiated by light or heat, cleaving the C-I bond.
Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, strict storage and handling procedures are essential. These recommendations are designed to protect the compound from its primary environmental sensitivities. Even slight deviations from these conditions can compromise the purity and potency of the active pharmaceutical ingredient (API).[15][16]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, particularly thermal cleavage of the C-I bond. For long-term archival, storage at -20°C (Frozen) is preferred. |
| Light | Protect from Light (Amber Vial) | Essential to prevent photolytic cleavage of the C-I bond.[17] Use amber glass vials or wrap standard vials in aluminum foil.[7] All weighing and solution preparation should be done under subdued light.[17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation, especially if trace impurities or peroxides are present in solvents. Purge the vial headspace with an inert gas before sealing. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic due to its inertness and impermeability. |
| Physical Form | Solid (Crystalline or Amorphous) | Storing the compound as a dry solid is vastly superior to storing it in solution, where degradation rates are significantly accelerated.[12] |
Experimental Verification: A Framework for Stability Assessment
Trust in a compound's stability should not be assumed; it must be verified. A robust stability assessment program involves subjecting the compound to stress conditions to identify likely degradation products and establish a stability-indicating analytical method.[18] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[13][19][20][21]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies deliberately expose the API to harsh conditions to accelerate decomposition, aiming for a target degradation of 5-20%.[13] This helps in identifying potential degradants and validating that the analytical method can separate them from the parent compound.[20]
Caption: Workflow for subjecting the compound to various stress conditions.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.2 M NaOH before analysis.
-
Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours.[13]
-
Thermal Condition: Heat 1 mL of the stock solution at 80°C for 48 hours in a sealed vial.
-
Photolytic Condition: Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][22] A control sample should be wrapped in foil and stored alongside.
-
Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL and analyze using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from all potential degradation products.[23][24][]
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).[26][27]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Linear gradient from 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm or use DAD to assess peak purity across the UV spectrum.
-
Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.
Conclusion
The stability of this compound is primarily dictated by the lability of its carbon-iodine bond. It is highly susceptible to photodegradation and can also degrade under thermal and oxidative stress. Adherence to stringent storage protocols—specifically, protection from light, refrigeration, and storage under an inert atmosphere—is paramount to preserving its chemical integrity. The provided experimental frameworks for forced degradation and HPLC analysis offer a robust system for validating the stability of this compound in any research or development setting, ensuring the reliability and reproducibility of experimental outcomes.
References
- ResolveMass Laboratories Inc. (2025, November 5).
- ResolveMass Laboratories Inc. (2025, November 5).
- Kim, T. K., et al. (n.d.). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PubMed Central.
- Kumar, V., & Kumar, P. (2016, December 14).
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses.
- Shinde, S. L., et al. (n.d.).
- IJCRT. (n.d.).
- Kim, T. K., et al. (n.d.). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Semantic Scholar.
- Choudhary, A. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline.
- Sinclair, M. J. G., & Chaplin, A. B. (2022, July 11). Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical. RSC Publishing.
- Sinclair, M. J. G., & Chaplin, A. B. (2022, August 9). Heterolytic carbon-iodine bond cleavage by a palladium(I) metalloradical. PubMed.
- ResearchGate. (2025, August 6). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- ACS Publications. (2017, September 1). Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster. ACS Omega.
- NIH. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC.
- Wikipedia. (n.d.). Indazole. Wikipedia.
- Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma.
- Glatt CDMO-Services. (n.d.). Sensitive API.
- Wang, D., et al. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. PubMed.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (n.d.).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- ResearchGate. (2025, August 9). Photochemical reactions of acyl iodides with aryl halides.
- КиберЛенинка. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. КиберЛенинка.
- BOC Sciences. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2025, August 7). Advances in the direct iodination of aromatic compounds.
- OUCI. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. OUCI.
- ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons.
- ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents.
- Huang, Y., et al. (n.d.).
- CORE. (n.d.).
- ResearchGate. (2025, August 6). Photo-induced iodination of aryl halides under very mild conditions.
- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
- MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Journal of the American Chemical Society. (2026, January 9). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Wikipedia. (n.d.). 2-Iodoxybenzoic acid. Wikipedia.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. [PDF] The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterolytic carbon–iodine bond cleavage by a palladium( i ) metalloradical - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02152H [pubs.rsc.org]
- 11. Heterolytic carbon-iodine bond cleavage by a palladium(I) metalloradical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Indazole - Wikipedia [en.wikipedia.org]
- 15. suanfarma.com [suanfarma.com]
- 16. cdmo-services.glatt.com [cdmo-services.glatt.com]
- 17. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. ijcrt.org [ijcrt.org]
- 22. database.ich.org [database.ich.org]
- 23. ptfarm.pl [ptfarm.pl]
- 24. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. cyberleninka.ru [cyberleninka.ru]
The Alchemist's Guide to Precision: A Technical Treatise on the Regioselective Synthesis of 2-Methyl-2H-Indazoles
Preamble: The Strategic Importance of the 2H-Indazole Scaffold
In the intricate tapestry of medicinal chemistry, the indazole motif stands as a privileged scaffold, woven into the core of numerous therapeutic agents.[1][2][3][4] From the antiemetic granisetron to the anticancer drug pazopanib, the substitution pattern on the indazole's nitrogen atoms profoundly dictates its pharmacological profile and intellectual property landscape.[2][5] While the 1H-indazole isomer has been extensively explored, its 2H-counterpart, particularly the 2-methyl-2H-indazole, presents unique synthetic challenges and offers a distinct vector in drug design.[5][6] The selective installation of a methyl group at the N2 position is a non-trivial pursuit, often complicated by the formation of the thermodynamically more stable N1-isomer.[2][7] This guide provides an in-depth exploration of the principles and field-proven methodologies for achieving high regioselectivity in the synthesis of 2-methyl-2H-indazoles, tailored for researchers, scientists, and professionals in drug development.
Chapter 1: Deconstructing the Challenge - The Energetic Landscape of Indazole Alkylation
The fundamental challenge in the N-alkylation of indazoles lies in the inherent tautomerism of the indazole ring.[2] The 1H- and 2H-tautomers exist in equilibrium, with the 1H form being energetically more stable.[2][8][9] Consequently, reactions proceeding under thermodynamic control often favor the formation of the N1-alkylated product.[7][10]
However, kinetic control can be exerted to favor the N2-isomer. Computational studies, specifically Quantum Mechanics (QM) calculations, have illuminated the mechanistic underpinnings of this selectivity.[8] While the 1H-indazole is the more stable starting material, the transition state energy for the N2-alkylation can be significantly lower than that for the N1-alkylation.[8] This energetic difference is the key to achieving high N2-selectivity. The choice of alkylating agent, catalyst, and reaction conditions directly influences these transition state energies.
Below is a conceptual workflow illustrating the decision-making process in selecting a synthetic route for N2-alkylation.
Caption: A workflow diagram for the strategic synthesis of 2-methyl-2H-indazoles.
Chapter 2: The Gold Standard - Acid-Catalyzed N2-Alkylation with Methyl 2,2,2-Trichloroacetimidate
A highly reliable and selective method for the synthesis of 2-methyl-2H-indazoles employs methyl 2,2,2-trichloroacetimidate as the alkylating agent in the presence of a Brønsted or Lewis acid catalyst.[11][12][13] This approach consistently delivers the desired N2-isomer in high yields with minimal to no formation of the N1-product.[8][13]
Mechanistic Rationale
The reaction proceeds through the activation of the trichloroacetimidate by the acid catalyst.[8] Protonation of the imine nitrogen enhances the electrophilicity of the methyl group. The N2-nitrogen of the indazole then acts as a nucleophile, attacking the activated methyl group in an SN2-type displacement. The high N2-selectivity is attributed to a lower energy transition state for the N2-attack compared to the N1-attack.[8] This has been corroborated by DFT calculations, which show a significant energy barrier difference favoring the N2-alkylation pathway.[8]
Caption: Mechanism of acid-catalyzed N2-methylation of indazole.
Experimental Protocol: Trifluoromethanesulfonic Acid-Promoted N2-Methylation[13]
-
Reaction Setup: To a solution of the desired 1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add methyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-2H-indazole.
Data Summary: Scope and Selectivity
| Indazole Substituent | Catalyst | N2:N1 Ratio | Yield (%) | Reference |
| Unsubstituted | TfOH | >99:1 | 96 | [13] |
| 3-Bromo | TfOH | >99:1 | 85 | [8] |
| 3-Iodo | TfOH | >99:1 | 82 | [8] |
| 5-Nitro | Cu(OTf)₂ | >99:1 | 90 | [13] |
| 7-Azaindazole | TfOH | >99:1 | 75 | [8][12] |
Chapter 3: Metal-Free Pathways - Leveraging Diazo Compounds and Brønsted Acids
An alternative metal-free strategy for the highly regioselective N2-alkylation of indazoles involves the use of diazo compounds in the presence of a Brønsted acid like TfOH.[14] This method provides excellent yields and functional group tolerance.
Mechanistic Insights
The reaction is thought to proceed via protonation of the diazo compound by the strong acid, followed by nucleophilic attack of the indazole N2-atom and subsequent loss of dinitrogen gas. The high selectivity is again attributed to the kinetic preference for attack at the N2 position.
Experimental Protocol: TfOH-Catalyzed N2-Methylation with Trimethylsilyldiazomethane[14]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM).
-
Reagent Addition: Add trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 equiv) to the solution.
-
Catalyst Introduction: Cool the mixture to 0 °C and slowly add TfOH (0.2 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2-methyl-2H-indazole.
Chapter 4: Building from the Ground Up - One-Pot Cyclization Strategies
For instances where the indazole core itself needs to be constructed, certain one-pot methodologies offer a regioselective route to N2-substituted indazoles. The Cadogan reductive cyclization is a notable example.[15][16]
Methodology Overview
This approach involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (in this case, methylamine) to form an ortho-imino-nitrobenzene intermediate.[15][16] This intermediate then undergoes a reductive cyclization, typically promoted by a phosphine reagent like tri-n-butylphosphine, to yield the 2-methyl-2H-indazole.[15][16]
Caption: Schematic of the one-pot synthesis of 2-methyl-2H-indazoles.
Experimental Protocol: One-Pot Synthesis[15][16]
-
Condensation: In a suitable solvent such as isopropanol, combine the ortho-nitrobenzaldehyde (1.0 equiv) and an aqueous solution of methylamine (1.2 equiv). Stir at room temperature for 1-2 hours.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heating: Heat the reaction to 80 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. Purify the residue directly by flash column chromatography to obtain the 2-methyl-2H-indazole.
Chapter 5: Navigating the Nuances - The Impact of Substituents and Conditions
While the aforementioned methods offer high N2-selectivity, it is crucial to recognize that the electronic and steric nature of substituents on the indazole ring can influence the N1/N2 ratio in less selective alkylation reactions.[1][17][18] For instance, under basic conditions (e.g., NaH in THF), which typically favor N1-alkylation, the presence of an electron-withdrawing group at the C7 position (such as -NO₂ or -CO₂Me) can steer the reaction towards the N2-isomer.[1][10][17][19] This highlights the intricate interplay of factors that govern regioselectivity and underscores the importance of method selection based on the specific substrate.
Concluding Remarks: A Forward Look
The regioselective synthesis of 2-methyl-2H-indazoles has transitioned from a significant synthetic hurdle to a manageable challenge through the development of robust and predictable methodologies. The acid-catalyzed alkylation with trichloroacetimidates stands out as a particularly powerful tool for its high selectivity and broad substrate scope. As the demand for structurally diverse and novel indazole-based drug candidates continues to grow, further innovations in this field, potentially through photocatalysis or flow chemistry, are anticipated.[20][21][22][23] The principles and protocols detailed in this guide provide a solid foundation for researchers to confidently and efficiently access this important class of molecules.
References
- Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Pd‐catalyzed synthesis of 2H‐indazole.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]
- Transition‐Metal‐Catalyzed Syntheses of Indazoles.
- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]
- Representative example for 2H-indazole based drug and pharmaceutically active molecules.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Royal Society of Chemistry. [Link]
- Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cycliz
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
- Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants.
- Regioselective protection at N-2 and derivatization
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry. [Link]
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 16. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Indazole Moiety
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is not commonly found in nature but has been extensively explored in synthetic compounds, revealing a remarkable breadth of pharmacological activities.[2][3] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the development of several clinically successful drugs, particularly in the realm of oncology, such as the kinase inhibitors Axitinib, Pazopanib, and Niraparib.[4]
This technical guide provides a comprehensive overview of the diverse biological activities of substituted indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have demonstrated potent antitumor activities through various mechanisms, most notably by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][6]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mode of anticancer action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds like Axitinib and Pazopanib are potent inhibitors of VEGFR, a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9] By blocking VEGFR signaling, these agents effectively stifle tumor growth and metastasis.[8]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.[10] Several indazole derivatives have been developed as potent FGFR inhibitors, demonstrating efficacy in preclinical and clinical settings.[7][10]
-
Other Kinase Targets: Indazoles have also been shown to inhibit other kinases involved in cancer progression, such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Aurora kinases.[11]
Beyond kinase inhibition, substituted indazoles can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[12]
Signaling Pathways
The anticancer activity of indazole derivatives is intrinsically linked to their ability to modulate critical signaling pathways.
DOT Script for VEGFR Signaling Pathway
Caption: VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.
DOT Script for Apoptosis Pathway
Caption: Induction of Apoptosis by Indazole Derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted indazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | C3: (E)-3,5-dimethoxystyryl, C6: 4-(4-methylpiperazin-1-yl)phenyl | 4T1 (Breast) | 0.23 | [12] |
| HepG2 (Liver) | 0.80 | [12] | ||
| MCF-7 (Breast) | 0.34 | [12] | ||
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 | [5] |
| Compound 8 | 6-(1H-pyrazol-4-yl)-1H-indazole | Neuroblastoma | 4-14 | [13] |
| Compound 14d | Phenyl ring substitution with fluorine | FGFR1 expressing cells | 0.0055 | [7] |
| Compound 10 | 3-ethynyl-1H-indazole derivative | PI3Kα expressing cells | 0.361 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the cytotoxic effects of indazole derivatives on cancer cell lines.
1. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) for background absorbance.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the test compounds).
3. MTT Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Substituted indazoles have demonstrated significant anti-inflammatory properties.[11][15]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of indazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators:
-
Cyclooxygenase-2 (COX-2): Indazoles can inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11]
-
Pro-inflammatory Cytokines: These compounds can suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15]
-
Free Radicals: Some indazole derivatives exhibit antioxidant properties by scavenging free radicals, which can contribute to inflammatory processes.[11]
Quantitative Data: Anti-inflammatory Activity
The following table presents in vitro and in vivo anti-inflammatory data for selected indazole derivatives.
| Compound | Assay | Endpoint | Result | Reference |
| Indazole | Carrageenan-induced paw edema (in vivo) | % Inhibition of edema (100 mg/kg) | 61.03% | [11] |
| COX-2 Inhibition (in vitro) | IC50 (µM) | 23.42 | [11] | |
| 5-Aminoindazole | Carrageenan-induced paw edema (in vivo) | % Inhibition of edema (100 mg/kg) | 83.09% | [11] |
| COX-2 Inhibition (in vitro) | IC50 (µM) | 12.32 | [11] | |
| 6-Nitroindazole | Carrageenan-induced paw edema (in vivo) | % Inhibition of edema (100 mg/kg) | 72.54% | [11] |
| COX-2 Inhibition (in vitro) | IC50 (µM) | 18.76 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
1. Animals:
-
Use male Wistar rats (or a similar strain) weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with free access to food and water.
2. Compound Administration:
-
Administer the test indazole derivative or the vehicle (e.g., saline or a suitable solvent) orally or intraperitoneally at a predetermined dose.
-
A standard anti-inflammatory drug (e.g., indomethacin or diclofenac) should be used as a positive control.
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is an indicator of the inflammatory response.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Antimicrobial and Antiviral Activities: Combating Infectious Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Indazole derivatives have shown promise in this area.
Antimicrobial Activity
Substituted indazoles have demonstrated activity against a range of bacteria and fungi.[16][17] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-methyl-3-aryl indazoles (various) | Xanthomonas campestris | - | [17] |
| Escherichia coli | - | [17] | |
| Bacillus cereus | - | [17] | |
| Candida albicans | - | [17] |
Note: Specific MIC values were not provided in a consolidated table in the source, but the study reported significant activity.
Antiviral Activity
Recent studies have highlighted the potential of indazole derivatives as antiviral agents. For instance, certain indazole-containing compounds have shown potent activity against the influenza virus by targeting the PA-PB1 protein-protein interaction, which is essential for viral replication.[18] One study reported a 6-(1H-pyrazol-4-yl)-1H-indazole derivative that suppressed the reproduction of the influenza A virus.[13]
Synthesis of Substituted Indazole Derivatives: Building the Core Scaffold
The synthesis of the indazole scaffold and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
-
Cycloaddition Reactions: [3+2] dipolar cycloaddition reactions are a powerful tool for the construction of the indazole ring system. For example, the reaction of arynes with sydnones provides an efficient route to 2H-indazoles.[19][20][21]
-
Intramolecular N-Arylation: Copper- or palladium-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones is a common method for the synthesis of 1H-indazoles.[22]
-
N-Substitution: The nitrogen atoms of the indazole ring can be readily alkylated or arylated to introduce further diversity.[23][24]
DOT Script for Synthesis Workflow
Caption: General Workflow for the Synthesis of Substituted Indazole Derivatives.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of indazole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[7][25]
-
Substitution at the Phenyl Ring: The nature and position of substituents on the fused benzene ring can significantly influence activity. For example, in a series of FGFR1 inhibitors, the introduction of a fluorine atom on the phenyl ring led to a remarkable improvement in activity.[7]
-
Substitution at the Pyrazole Ring: Modifications at the N1 and N2 positions of the pyrazole ring are critical for modulating activity and selectivity. N-substitution can also influence the pharmacokinetic properties of the compounds.[23]
-
Substitution at C3: The C3 position is a common site for introducing diverse functionalities that can interact with the target protein. For instance, 3-ethynyl-1H-indazoles have been developed as PI3K inhibitors.[14]
Conclusion and Future Perspectives
Substituted indazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their success in oncology, exemplified by several FDA-approved drugs, has spurred further research into their therapeutic potential for other diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved indazole-based therapeutics. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their safety profiles. Furthermore, the application of computational modeling and artificial intelligence in the design of novel indazole derivatives holds great promise for accelerating the drug discovery process.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. PMC. [Link]
- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. [Link]
- New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]
- Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. [Link]
- Synthesis of N‐substituted 1H‐indazole derivatives.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Structures and activities of indazole derivatives 9 u–z.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]
- Discovery of indazole derivatives 17-19 as VEGFRi nhibitors.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Structures of kinase inhibitors containing an indazole moiety.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link]
- Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;...
- Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. NIH. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Semantic Scholar. [Link]
- 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]
- IC 50 values for Indazole derivatives (1be16b).
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 18. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 23. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Iodo-Methyl-Indazole Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of iodo and methyl groups to this framework gives rise to a diverse array of structural isomers, each with potentially unique pharmacological profiles. The precise and unambiguous structural elucidation of these iodo-methyl-indazole isomers is therefore a critical step in drug discovery and development, ensuring the correct molecule is advanced through the pipeline. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of these isomers. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide will present available spectroscopic data for various iodo-methyl-indazole isomers, offer detailed experimental protocols, and provide expert insights into data interpretation for confident isomeric differentiation.
The Critical Role of Iodo-Methyl-Indazoles in Modern Drug Discovery
Indazole derivatives are a well-established class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a methyl group can enhance metabolic stability and modulate binding interactions, while the iodine atom serves a dual purpose. Firstly, its size and electronic properties can influence biological activity. Secondly, and perhaps more importantly, the iodo-substituent provides a reactive handle for further synthetic diversification through various cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The challenge, however, lies in the inherent potential for the formation of multiple regioisomers during the synthesis of iodo-methyl-indazoles. The substitution pattern on the indazole ring dramatically impacts the molecule's three-dimensional shape and electronic distribution, which in turn dictates its biological target engagement. Consequently, the ability to definitively distinguish between these isomers is not merely an analytical exercise but a fundamental requirement for advancing safe and effective drug candidates.
A Multi-Faceted Approach to Spectroscopic Characterization
A robust and confident structural elucidation of iodo-methyl-indazole isomers necessitates a multi-pronged analytical approach. No single technique can unequivocally determine the structure in all cases. Instead, the synergistic use of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive dataset that, when taken together, allows for the unambiguous assignment of the isomeric form.
The following sections will provide a detailed exploration of each of these techniques, including both the theoretical underpinnings and practical, field-proven experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For iodo-methyl-indazole isomers, ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the indazole ring.
The Causality Behind NMR Experimental Choices
The choice of deuterated solvent is a critical first step. While chloroform-d (CDCl₃) is a common choice for many organic molecules, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazole derivatives. This is because the N-H proton of the indazole ring is often broad and can exchange with residual water in the solvent. In DMSO-d₆, this exchange is slowed, and the N-H proton is more readily observed, providing an additional piece of structural information. The choice of a high-field spectrometer (e.g., 400 MHz or higher for ¹H) is crucial for achieving the necessary signal dispersion to resolve the often complex multiplets in the aromatic region of the spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified iodo-methyl-indazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or sonication can be employed.
-
Instrument Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed to optimize resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2] The number of scans will depend on the sample concentration but is typically between 8 and 64.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is generally required.[2] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. The spectra should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Interpreting the Spectra: A Comparative Analysis
The key to distinguishing between iodo-methyl-indazole isomers lies in the chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the carbon atoms. The position of the iodine and methyl groups significantly influences the electronic environment of the neighboring nuclei.
Table 1: Representative ¹H NMR Spectroscopic Data of Iodo-Methyl-Indazole Isomers and Related Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | DMSO-d₆ | Predicted: H-4 (~8.5 ppm, s), H-7 (~7.8 ppm, s), -CH₃ (~2.5 ppm, s)[2] |
| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[1] |
| 1H-Indazole | CDCl₃ | 8.10 (s, 1H), 7.77 (d, J = 8.4 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.40 (m, 1H), 7.18 (m, 1H)[3] |
| 4-Iodo-3-methyl-1H-indazole | - | Data not readily available in the public domain.[1] |
| 6-Iodo-2,3-dimethyl-2H-indazole | - | No detailed data available, but the presence of two methyl singlets would be expected.[4] |
Table 2: Representative ¹³C NMR Spectroscopic Data of Iodo-Methyl-Indazole Isomers and Related Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | - | Predicted: C3 (~95 ppm), C4 (~120 ppm), C5 (~140 ppm), C6 (~130 ppm), C7 (~115 ppm), C7a (~142 ppm), C3a (~141 ppm), -CH₃ (~18 ppm) |
| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 144.7, 140.5, 135.1, 132.7, 129.8, 129.1, 128.6, 127.8, 123.3, 112.2, 84.7 |
| 1H-Indazole | CDCl₃ | 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7[3] |
| 4-Iodo-3-methyl-1H-indazole | - | Data not readily available in the public domain.[5] |
Note: The absence of readily available, experimentally verified data for many simple iodo-methyl-indazole isomers highlights a significant gap in the chemical literature.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, with high-resolution instrumentation, its elemental composition. This is a critical first step in confirming the identity of a synthesized iodo-methyl-indazole isomer.
The Self-Validating Nature of High-Resolution Mass Spectrometry (HRMS)
The power of HRMS lies in its ability to provide a highly accurate mass measurement (typically to within 5 ppm). For a given iodo-methyl-indazole isomer with the molecular formula C₈H₇IN₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 258.9727. An experimentally observed mass that deviates significantly from this value would immediately indicate an incorrect structural assignment or the presence of impurities. The presence of the iodine atom, with its single stable isotope (¹²⁷I), results in a characteristic isotopic pattern that is readily identifiable and further corroborates the presence of iodine in the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified isomer (approximately 0.1-1.0 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common and effective soft ionization technique for indazole derivatives, typically producing the protonated molecule [M+H]⁺.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.
-
Data Analysis: Compare the experimentally measured m/z value of the molecular ion to the theoretically calculated value for the expected elemental formula.
Data Presentation: Expected Mass Spectrometric Data
Table 3: High-Resolution Mass Spectrometry Data for Iodo-Methyl-Indazole Isomers
| Parameter | Value |
| Molecular Formula | C₈H₇IN₂ |
| Calculated Monoisotopic Mass [M] | 257.9654 |
| Calculated m/z for [M+H]⁺ | 258.9727 |
| Expected Isotopic Pattern | A single prominent peak for the molecular ion due to the monoisotopic nature of iodine. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. While it may not be the primary technique for distinguishing between closely related isomers, it is a valuable tool for confirming the presence of key functional groups and for assessing the overall purity of a sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Key Vibrational Frequencies for Iodo-Methyl-Indazoles
Table 4: Characteristic IR Absorption Ranges for Iodo-Methyl-Indazoles
| Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| N-H Stretch (for 1H-indazoles) | 3200-3500 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (-CH₃) | 2850-3000 |
| C=C and C=N Ring Stretching | 1450-1620 |
| C-H Bending (in-plane and out-of-plane) | 650-900 (pattern can be indicative of substitution) |
| C-I Stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents on the aromatic system. While subtle, the differences in the UV-Vis spectra of iodo-methyl-indazole isomers can provide complementary data for their differentiation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., acetonitrile or ethanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Expected UV-Vis Absorption Characteristics
Indazole and its derivatives typically exhibit multiple absorption bands in the UV region. The position of the iodo and methyl groups will influence the electronic structure and thus the λmax values. For example, 1-methylindazole and 2-methylindazole show distinct UV-Vis absorption profiles, which can be a basis for differentiating N1 and N2 isomers.[7]
Workflow and Data Integration for Unambiguous Isomer Identification
The definitive characterization of an iodo-methyl-indazole isomer is achieved through the logical integration of data from all the aforementioned spectroscopic techniques. The following workflow is recommended:
Caption: A logical workflow for the synthesis and spectroscopic characterization of iodo-methyl-indazole isomers.
Conclusion: A Call for Comprehensive Data Sharing
The precise structural characterization of iodo-methyl-indazole isomers is a non-trivial but essential task in the pursuit of novel therapeutics. This guide has outlined the critical spectroscopic techniques and provided a framework for their application and data interpretation. The recurring theme of limited publicly available, experimentally verified spectroscopic data for many of these isomers underscores the need for greater data sharing within the scientific community. A centralized, open-access repository of spectroscopic data for these and other important chemical scaffolds would undoubtedly accelerate the pace of drug discovery and development. By adhering to the rigorous, multi-faceted analytical approach detailed herein, researchers can confidently and accurately elucidate the structures of their target molecules, ensuring a solid foundation for their subsequent biological evaluation.
References
- Wiley-VCH.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry.
- PubChem. 6-iodo-1H-indazole. [Link]
- The Royal Society of Chemistry. Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
- PubChem. 3-Iodo-1-methyl-1H-indazole. [Link]
- The Royal Society of Chemistry.
- PubChem. 3-Iodo-1H-indazole. [Link]
- ResearchG
- PubChem. 3-methyl-1H-indazole. [Link]
- PubChemLite. 3-iodo-1-methyl-1h-indazole (C8H7IN2). [Link]
- MDPI. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Molecules.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]
- PMC.
- International Union of Crystallography. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CAS 1234616-58-0: 6-Iodo-2,3-dimethyl-2H-indazole [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 6-Iodo-2-methyl-2H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indazole Functionalization
The indazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to strategically functionalize the indazole ring is therefore a critical endeavor in the discovery of novel pharmaceuticals.[4][5] Among the arsenal of modern synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a versatile and robust pathway to synthesize complex biaryl and heteroaryl-aryl architectures.[6][7][8][9][10][11][12]
This guide focuses on 6-Iodo-2-methyl-2H-indazole , a key synthetic building block. The carbon-iodine bond at the 6-position provides an excellent handle for modification due to its high reactivity in palladium-catalyzed reactions, offering a favorable balance of reactivity and stability for constructing diverse molecular libraries.[9] These application notes provide a comprehensive overview, detailed experimental protocols, and practical troubleshooting advice for successfully employing this substrate in Suzuki-Miyaura coupling reactions.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[8] The catalytic cycle is a well-established mechanism that proceeds through three fundamental steps, each facilitated by the palladium catalyst and its associated ligand.[6][7][13]
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the palladium from Pd(0) to a Pd(II) complex.[9][13] The reactivity order for aryl halides in this step is I > Br > OTf >> Cl, making iodo-indazoles highly suitable substrates.[13]
-
Transmetalation : In this key step, a base activates the organoboron species (e.g., by forming a boronate complex), which then transfers its organic group to the Pd(II) complex, displacing the iodide.[9][14] This forms a diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Components: An In-Depth Analysis
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its components. Understanding the function of each is critical for protocol design and optimization.
-
The Electrophile (this compound) : As an iodo-heteroarene, this substrate is highly reactive towards oxidative addition, often allowing for milder reaction conditions compared to its bromo- or chloro-analogs.
-
The Nucleophile (Organoboron Reagent) :
-
Boronic Acids (RB(OH)₂) : Most commonly used due to their commercial availability and general effectiveness. However, they can be prone to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen), which is a major competing side reaction.[6]
-
Boronic Esters (e.g., Pinacol Esters, R-B(pin)) : These are often more stable than the corresponding boronic acids, which can help suppress protodeboronation and improve reaction reproducibility.[6] They are easily prepared via Miyaura borylation.
-
-
The Palladium Catalyst and Ligand : The combination of a palladium source and a stabilizing ligand is the heart of the catalytic system.
-
Palladium Source : Common sources include Pd(0) complexes like Pd(PPh₃)₄ or Pd(II) pre-catalysts such as Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[6][11]
-
Ligands : Ligands stabilize the palladium center and modulate its reactivity. For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃, as they promote the crucial oxidative addition and reductive elimination steps.[6][13][15][16]
-
-
The Base : The base plays multiple critical roles. It facilitates the formation of the reactive boronate species required for transmetalation and can influence the rate of reductive elimination.[8][14] The choice of base is crucial and often substrate-dependent.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and effective.
-
Phosphates (K₃PO₄) are often used for more challenging couplings or with sensitive substrates.[17]
-
-
The Solvent : The solvent system must solubilize the organic substrates while being compatible with the inorganic base.
Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) inlet
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
TLC plates and LC-MS for reaction monitoring
Reagent Table (Example for 1.0 mmol scale):
| Reagent | M.W. | Amount (mg) | Equivalents | Mmol |
| This compound | 258.06 | 258 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 7 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (258 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition : Add 1,4-dioxane (7 mL) and water (2 mL) to the flask.
-
Degassing : Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can cause catalyst deactivation and homocoupling of the boronic acid.[17]
-
Heating : Place the flask under a positive pressure of inert gas and heat the mixture to 85-100 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[19]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9]
Step-by-Step Procedure:
-
Reaction Setup : In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and 2M aqueous sodium carbonate solution (2 mL).[9]
-
Solvent Addition : Add 1,4-dioxane (7 mL).[9]
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at 120 °C for 30-40 minutes.[9]
-
Workup and Purification : Follow steps 6-9 from Protocol 1.
Optimization Parameters
The conditions provided are a robust starting point. For challenging substrates or to improve yield, systematic optimization may be required. The following table summarizes common variables.
| Parameter | Common Options | Rationale & Considerations |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | For heteroaryl couplings, bulky, electron-rich phosphine ligands (SPhos, XPhos) often outperform PPh₃.[15][16] Pre-catalysts like those from Buchwald are highly active.[20] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₃PO₄ is often effective for N-heterocycles.[20] Cs₂CO₃ is more soluble and can be beneficial but is more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Solvent choice affects solubility and reaction temperature. Dioxane and toluene are common high-boiling point options.[6][8] |
| Temperature | Room Temp to 120 °C | Iodo-substrates can sometimes react at lower temperatures, but heating is generally required to drive the reaction to completion. |
Troubleshooting Guide
Even robust reactions can encounter issues. This guide provides solutions to common problems.
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Impure reagents or solvents. 3. Inappropriate base or solvent. | 1. Ensure all reagents and solvents are thoroughly degassed. Use freeze-pump-thaw cycles for best results.[17] 2. Use fresh, high-purity catalyst, base, and solvents. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, THF).[17] |
| Significant Side Product Formation | 1. Homocoupling : Oxidative coupling of the boronic acid, often caused by residual oxygen.[6][19] 2. Protodeboronation : Hydrolysis of the boronic acid, replacing it with hydrogen. 3. Hydrodehalogenation : Replacement of the iodine atom with hydrogen. | 1. Improve degassing procedures. A strictly inert atmosphere is essential.[17] 2. Use a boronic ester instead of the acid. Minimize water content if possible, or screen different bases. 3. Ensure high-purity reagents. Switching the base or ligand may mitigate this side reaction.[17] |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient catalyst activity or longevity. 2. Base is not strong enough or is consumed. 3. Poor solubility of reagents as the reaction progresses. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more robust ligand/pre-catalyst system.[17] 2. Use a larger excess of the base (e.g., 2.5-3.0 equivalents). 3. Try a different solvent system that may better solubilize all components throughout the reaction. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Borah, B. J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- PubMed. (2021).
- PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ResearchGate. (2018).
- ACS Publications. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
- National Institutes of Health. (2012).
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- PubMed Central. (2022).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- National Institutes of Health. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Google Patents. (2006). Methods for preparing indazole compounds.
- ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. [Link]
- ACS Publications. (2012).
- National Institutes of Health. (2012).
- cata log.lib.ky. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
- Patsnap. (2019). Synthesis method of 6-iodine-1H-indazole. [Link]
Sources
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of 6-Iodo-2-methyl-2H-indazole
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the Heck coupling reaction of 6-Iodo-2-methyl-2H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it via C-C bond formation is crucial for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1] This powerful transformation facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2] For drug development professionals, the Heck reaction offers a versatile and reliable method to introduce diverse substituents onto heterocyclic cores, such as the 2-methyl-2H-indazole moiety. The resulting vinylated indazoles are valuable intermediates, amenable to further chemical modifications, making this reaction a key step in the synthesis of potential drug candidates. The discovery and development of this reaction were recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3]
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the mechanism of the Heck reaction is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[3]
The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[2] This is often the rate-determining step, and the high reactivity of aryl iodides makes them excellent substrates.[4][5]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[3][6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylated indazole product and a hydridopalladium(II) complex.[7] This step typically proceeds with syn-stereochemistry.[4]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[7]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Heck Coupling | NROChemistry [nrochemistry.com]
- 5. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodo-2-methyl-2H-indazole
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1][5][6] The indazole core, in particular, is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutic agents.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-iodo-2-methyl-2H-indazole. This specific transformation is of significant interest as it allows for the introduction of diverse amine functionalities at the 6-position of the 2H-indazole ring system, a common core in biologically active molecules.[7][8] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][9] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl, making iodoindazoles highly reactive substrates.[9][10]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction outcome.[11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][2][3]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Iodo-2-methyl-2H-indazole
Introduction: The Strategic Importance of Indazole Functionalization
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a core component in numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The ability to precisely modify this heterocyclic system is paramount in drug discovery for tuning pharmacological properties. Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering a versatile and efficient toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[3][4][5]
This guide provides a comprehensive technical overview and detailed protocols for the functionalization of 6-iodo-2-methyl-2H-indazole. The C6-iodo substituent serves as a highly reactive handle for a variety of palladium-catalyzed transformations, while the N2-methyl group pre-emptively blocks a reactive site that could otherwise complicate the catalytic cycle, ensuring regioselective coupling at the desired position.[6][7] We will explore the underlying principles of catalyst selection and provide field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, empowering researchers to construct novel molecular architectures for drug development.
Pillar 1: The Catalytic Engine - Mechanism and Key Components
At its core, palladium-catalyzed cross-coupling operates through a well-defined catalytic cycle.[8][9][10] Understanding this cycle is critical for rational troubleshooting and optimization. The process universally begins with the active Pd(0) catalyst and proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-indazoles excellent substrates for this transformation.[1][8]
-
Transmetalation (e.g., for Suzuki Coupling): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the iodide. This step is facilitated by a base.[3][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Catalyst & Ligand Selection - The Key to Success
The choice of palladium source and, most critically, the phosphine ligand, dictates the efficiency, scope, and success of the reaction.
Palladium Sources (Pre-catalysts)
-
Traditional Sources: Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ are cost-effective but require the separate addition of a ligand. Their activation can sometimes be inefficient.[11][12]
-
Pd(0) Sources: Pd(PPh₃)₄ is a common Pd(0) source where the ligand is pre-coordinated, but it can be sensitive to air and the excess PPh₃ can sometimes interfere.[11]
-
Modern Pre-catalysts: Buchwald pre-catalysts (e.g., G3 and G4) are air- and moisture-stable Pd(II) complexes that are designed for rapid and efficient generation of the active Pd(0) species.[13][14][15] They offer superior reliability and are often the best choice for challenging transformations.
The Role of the Ligand
The ligand is not a passive spectator; it is an active controller of the catalyst's properties.[16] Its steric bulk and electronic properties directly influence each step of the catalytic cycle.[17][18]
-
Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0)L species, which are highly active in oxidative addition.[16][18] Bulk also accelerates the final reductive elimination step.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide.[16][17]
| Reaction Type | Recommended Ligand Class | Examples | Rationale & Causality |
| Suzuki-Miyaura (C-C) | Simple Phosphines / Bidentate | PPh₃, P(Cy)₃, PdCl₂(dppf) | For reactive aryl iodides, standard ligands are often sufficient. Dppf can provide stability and prevent catalyst decomposition.[2][19] |
| Buchwald-Hartwig (C-N) | Bulky, Electron-Rich Biarylphosphines | XPhos, RuPhos, BrettPhos | C-N bond formation is more challenging. These ligands' steric bulk and electron-donating nature are crucial for promoting both oxidative addition and the difficult C-N reductive elimination step.[13][15][20] |
| Sonogashira (C-C, alkyne) | Simple Phosphines (often with Cu(I) co-catalyst) | PPh₃, P(t-Bu)₃ | The mechanism is slightly different, and traditional phosphines are typically effective in the presence of a copper co-catalyst that facilitates the transmetalation step.[7][21] |
| Heck (C-C, alkene) | Phosphines or Phosphine-Free | P(o-tolyl)₃, PPh₃ | The Heck reaction can often proceed with simpler ligands or even under phosphine-free conditions, though ligand choice can influence regioselectivity.[22][23] |
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be robust starting points. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with an arylboronic acid.
Reaction: this compound + Arylboronic Acid → 6-Aryl-2-methyl-2H-indazole
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2-1.5 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv.) OR PdCl₂(dppf) (0.05 equiv.)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv.) as a 2M aqueous solution
-
Solvent: 1,4-Dioxane or DME
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Base Addition: Add the 1,4-dioxane (to achieve a concentration of ~0.1 M) followed by the 2M aqueous Na₂CO₃ solution via syringe. The mixture should be biphasic.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Alternatively, for microwave-assisted synthesis, irradiate at 120 °C for 30-40 minutes.[1][6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-2-methyl-2H-indazole product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of this compound with a primary or secondary amine. This reaction is highly sensitive to air and moisture.
Reaction: this compound + Amine (R¹R²NH) → 6-(R¹R²N)-2-methyl-2H-indazole
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Pre-catalyst: XPhos Pd G3 (0.02 equiv.) OR Pd₂(dba)₃ (0.02 equiv.)
-
Ligand (if using Pd₂(dba)₃): XPhos (0.04 equiv.)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv.)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the this compound, the base, the palladium pre-catalyst (or palladium source and ligand) to a flame-dried Schlenk tube or vial.
-
Reagent Addition: Remove the sealed vessel from the glovebox. Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Inert Atmosphere (if not using a glovebox): If a glovebox is unavailable, add the solids, seal the vessel, and then perform the evacuate-and-backfill procedure before adding the solvent and amine.
-
Reaction: Heat the mixture with stirring to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to yield the desired N-arylated product.
Pillar 4: Optimization & Troubleshooting
Even with robust protocols, optimization is often necessary.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) has oxidized. | Ensure a robust inert atmosphere. Use fresh pre-catalyst or deoxygenated solvents.[1] |
| Incorrect Base: Base is not strong enough or is poor quality. | For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu or LHMDS are stronger choices. Use freshly opened base.[6][7] | |
| Low Temperature: Insufficient energy to overcome activation barrier. | Incrementally increase the reaction temperature by 10-20 °C. | |
| Dehalogenation (I → H) | Catalyst Degradation / H₂ Source: Impurities in solvent or reagents. | Use high-purity, anhydrous, and thoroughly degassed solvents. Ensure the starting amine (for Buchwald-Hartwig) is pure.[1] |
| Homocoupling of Partner | Oxygen Present: O₂ can promote homocoupling of boronic acids. | Rigorously de-gas the reaction mixture and solvents before heating.[7] |
| Incorrect Stoichiometry: Excess coupling partner can lead to homocoupling. | Use a stoichiometry closer to 1.1:1 (Partner:Indazole). |
Safety Precautions
-
Palladium Catalysts: Fine palladium powders can be pyrophoric.[24] Handle in an inert atmosphere. Soluble palladium compounds are toxic.[25]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle in a fume hood or glovebox.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Cesium carbonate is a heavy metal salt. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[25]
-
Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated chemical fume hood.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and highly modular strategy for generating novel chemical entities. By understanding the core catalytic cycle and making informed choices regarding the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of functionalized indazoles. The protocols and troubleshooting guides presented here serve as a validated foundation for exploration, enabling the rapid advancement of discovery programs in pharmaceuticals and materials science.
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- McFarland, K., & Sigman, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health.
- Perrone, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Royal Society of Chemistry. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.
- University of California. (2017). Standard Operating Procedure: Palladium.
- Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- Hartwig, J. F., & Louie, J. (2000). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate.
- Sdfine. (n.d.). PALLADIUM 5% ON CHARCOAL ACTIVATED.
- Scattolin, T., & Nolan, S. P. (2021). Palladate Precatalysts for the Formation of C–N and C–C Bonds. ResearchGate.
- Gs-chem. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?.
- Chen, J., et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications.
- Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions.
- Jolibois, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Legros, J., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Al-Amiery, A. A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.
- Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Royal Society of Chemistry. (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers.
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Heck Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theses.enscm.fr [theses.enscm.fr]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 22. Heck Reaction [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. honrel.com [honrel.com]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Strategic Selection of Ligands for the Suzuki-Miyaura Coupling of Heteroaryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for C-C bond formation, particularly in the synthesis of complex molecules central to pharmaceutical and materials science. The construction of bi-heteroaryl and aryl-heteroaryl linkages, however, presents unique challenges, including catalyst inhibition and substrate instability. This guide provides a detailed analysis of ligand selection for the coupling of heteroaryl iodides, a reactive yet often sensitive class of substrates. We delve into the mechanistic role of ligands, compare the performance of leading ligand classes—bulky biaryl phosphines and N-heterocyclic carbenes (NHCs)—and provide field-proven, step-by-step protocols to empower researchers to overcome common hurdles and achieve high-yield, reproducible outcomes.
Introduction: The Challenge of Coupling Heteroaryl Iodides
Heteroaromatic rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for their elaboration are of paramount importance.[1] The palladium-catalyzed Suzuki-Miyaura coupling has become a preferred method due to its broad functional group tolerance and the relatively low toxicity of its boron-based reagents.[2]
While heteroaryl iodides are generally more reactive than their bromide or chloride counterparts, allowing for milder reaction conditions, their use is not without complications:
-
Catalyst Inhibition: The lone pair electrons on heteroatoms (e.g., nitrogen in pyridine or pyrimidine) can coordinate to the palladium center, potentially inhibiting catalytic activity.[3]
-
Substrate Instability: Many heteroaryl boronic acids, especially those of 2-substituted five-membered rings, are prone to protodeboronation, a decomposition pathway that consumes the nucleophilic partner.[4]
-
Site Selectivity: In poly-halogenated heteroaryls, controlling which halide undergoes oxidative addition can be challenging, though the higher reactivity of the C-I bond often directs the initial coupling.[1]
Strategic ligand selection is the most critical factor in mitigating these issues and developing a robust catalytic system.
The Catalytic Cycle: The Ligand's Decisive Role
The efficacy of a Suzuki-Miyaura coupling is dictated by the efficiency of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The ligand, bound to the palladium center, directly modulates the electronic and steric environment of the catalyst, influencing the rate and success of each step.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the heteroaryl-iodide bond. This step is often accelerated by electron-rich ligands that increase the electron density on the palladium, making it more nucleophilic.[6]
-
Transmetalation: The transfer of the organic group from the boronic acid (or its boronate form) to the palladium center. This step is facilitated by a base and can be influenced by the ligand's ability to create an open coordination site on the palladium.
-
Reductive Elimination: The final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst. This step is often the rate-limiting step and is dramatically accelerated by sterically bulky ligands, which destabilize the product-bound Pd(II) intermediate and promote the formation of the C-C bond.[6]
The Advantage of Palladium Precatalysts
For reproducibility and ease of use, modern protocols favor well-defined, air-stable palladium precatalysts over the in situ generation of the active catalyst from a ligand and a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃). [3][7]Precatalysts like the Buchwald G3/G4 palladacycles or PEPPSI-NHC complexes ensure a consistent ligand:palladium ratio and generate the active Pd(0) species in a controlled manner, leading to more reliable results. [8][9]
Data Presentation: Ligand System Performance
The choice of ligand, base, and solvent can significantly impact reaction outcomes. The following table summarizes typical conditions and performance for the coupling of a model substrate, 2-iodopyridine, with phenylboronic acid.
| Ligand / Precatalyst | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SPhos | Pd(OAc)₂ (1-2%) | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | >90% |
| XPhos | Pd₂(dba)₃ (1%) | K₂CO₃ | 1,4-Dioxane | 100 | 4-16 | >90% |
| [Pd(IPr)(cin)Cl] | Precatalyst (1-2%) | K₂CO₃ | Ethanol/H₂O | RT - 60 | 6-18 | >85% [10] |
| sSPhos | Na₂PdCl₄ (2%) | K₂CO₃ | Acetonitrile/H₂O | 37 | 12-18 | >80% [11] |
Note: Data is synthesized from general performance characteristics reported in the literature. [10][11]Optimal conditions may vary based on specific substrates.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques are recommended.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for a wide range of heteroaryl iodides. The use of a toluene/water solvent system can help mitigate halide inhibition, which can be an issue with iodide substrates. [12] Materials:
-
Heteroaryl iodide (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the heteroaryl iodide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Using syringes, add the degassed toluene and degassed water.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Coupling using an NHC-Based Precatalyst
This protocol leverages an air-stable NHC precatalyst and can often be run at lower temperatures, sometimes even room temperature, in greener solvents. [10][13] Materials:
-
Heteroaryl iodide (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.3 mmol, 1.3 equiv)
-
[Pd(IPr)(cin)Cl] precatalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol/Water (4:1 v/v, 5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the heteroaryl iodide, boronic acid, [Pd(IPr)(cin)Cl], and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and stir at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Catalyst inhibition by heteroatom. | 1. Use a well-defined precatalyst. Ensure solvents are properly degassed. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase ligand loading or switch to a more electron-donating ligand like SPhos or an NHC. |
| Protodeboronation | 1. Presence of excess water or protic solvents. 2. Unstable heteroaryl boronic acid. [4] 3. Reaction temperature is too high or time is too long. | 1. Use anhydrous base (e.g., flame-dried K₃PO₄) and anhydrous solvents. 2. Use the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid. 3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and use thoroughly degassed solvents. |
| Halide Inhibition | Reversible transmetalation caused by iodide byproduct. [12] | Change the organic solvent from THF or dioxane to toluene. The biphasic toluene/water system often minimizes this effect. [12] |
Conclusion
The successful Suzuki-Miyaura coupling of heteroaryl iodides is highly dependent on the rational selection of the ligand. Bulky, electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, provide a powerful and versatile platform for a vast range of substrates. For enhanced stability and alternative reactivity, N-heterocyclic carbene ligands offer a robust solution. By utilizing well-defined palladium precatalysts and optimizing reaction conditions based on the principles and protocols outlined in this guide, researchers can reliably synthesize complex heteroaromatic molecules critical to modern drug discovery and materials science.
References
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
- Strem Catalog Blogs. Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis.
- Morressier. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides.
- National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- Benchchem. A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- Wikipedia. Dialkylbiaryl phosphine ligands.
- National Institutes of Health (NIH). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
- ResearchGate. Reactivity‐Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross‐Coupling Reactions.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Organic Letters - ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
- National Institutes of Health (NIH). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling.
- ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Scribd. Phosphine Ligands Suzuki.
- National Institutes of Health (NIH). Aqueous Suzuki couplings mediated by a hydrophobic catalyst.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- ResearchGate. NHC−Pdcycle catalyzed Suzuki‐Miyaura cross‐coupling of (hetero)aryl chlorides.
- Merck Millipore. Buchwald Phosphine Ligands.
- ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
- The Journal of Organic Chemistry - ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- ResearchGate. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides | Request PDF.
- YouTube. Suzuki Coupling Mechanism.
- ResearchGate. An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
- ElectronicsAndBooks. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- The Journal of Organic Chemistry - ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of Indazoles
Introduction: The Strategic Importance of N-Arylindazoles
The 1H-indazole nucleus, while rare in nature, is a privileged scaffold in the pharmaceutical industry, forming the core of numerous therapeutic agents.[1] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the introduction of an aryl group at one of the indazole nitrogen atoms (N-arylation) gives rise to N-arylindazoles, a class of compounds with significant therapeutic potential, acting as Hedgehog pathway antagonists and anti-inflammatory agents, among other functions.[1]
The synthesis of N-arylindazoles is a cornerstone of medicinal chemistry programs, enabling the exploration of structure-activity relationships (SAR).[4] However, the direct functionalization of the indazole core presents a significant synthetic challenge: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon arylation.[5] The inherent tautomerism of the indazole ring, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer, further complicates selective functionalization.[6][7][8]
This guide provides a comprehensive overview of the two most prevalent and robust methodologies for the N-arylation of indazoles: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][9] We will delve into the mechanistic underpinnings that govern regioselectivity, provide detailed, field-proven experimental protocols, and offer a troubleshooting guide to navigate common synthetic hurdles.
Core Concepts: Mastering Regioselectivity in Indazole Arylation
Achieving high regioselectivity in the N-arylation of indazoles is paramount. The outcome of the reaction, favoring either the N1 or N2 isomer, is a delicate interplay of electronic effects, steric hindrance, and precisely controlled reaction conditions.
-
The N1 vs. N2 Dichotomy: Direct alkylation or arylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[7][8][10] Generally, the N1-substituted product is considered the thermodynamically favored isomer, while the N2-product is often the result of kinetic control.[11]
-
Catalyst and Ligand System: The choice of metal catalyst and its associated ligand is critical. In Buchwald-Hartwig aminations , bulky phosphine ligands (e.g., Xantphos, DavePhos) are often employed with a palladium source.[4] These ligands modulate the steric and electronic environment of the palladium center, influencing which nitrogen atom of the indazole can effectively coordinate and react.[12] In Ullmann condensations , diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) are frequently used with a copper(I) source to facilitate the coupling.[13][14][15]
-
The Role of the Base and Solvent: The base is not merely a proton scavenger; its strength and nature can dictate the reaction's outcome. Stronger bases may favor one isomer over another.[1][2][3] The choice of solvent (e.g., DMF, Dioxane, Toluene) influences the solubility of the reagents and the stability of reaction intermediates, thereby impacting reaction rates and selectivity.[4][16][17]
The general workflow for these cross-coupling reactions follows a consistent pattern, from careful setup under an inert atmosphere to product isolation and purification.
Comparative Overview of Key Methodologies
The choice between a palladium- or copper-catalyzed approach often depends on the specific substrates, desired functional group tolerance, and laboratory resources.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, CuCl, CuO |
| Typical Ligand | Phosphines (e.g., Xantphos, XPhos) | Diamines, Amino Acids (e.g., 1,10-Phenanthroline, L-Proline) |
| Typical Base | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, Dioxane |
| Temperature | 80-120 °C | 110-150 °C |
| Aryl Partner | Aryl Bromides, Iodides, Triflates | Aryl Iodides, Bromides (Iodides are more reactive) |
| Advantages | Milder conditions, broader substrate scope, high functional group tolerance.[4][12] | Lower cost of catalyst, robust for many substrates.[14][16] |
| Disadvantages | Higher cost of palladium and ligands. | Often requires higher temperatures, can have narrower substrate scope.[14] |
Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is required. All reagents should be handled with care. The reactions are sensitive to air and moisture, requiring the use of an inert atmosphere (Argon or Nitrogen) and anhydrous solvents.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established methods and is generally preferred for its mild conditions and broad applicability.[4]
Reaction Scheme: Indazole + Aryl Halide --- [Pd Catalyst, Ligand, Base, Solvent, Heat] ---> N-Aryl Indazole
Materials:
-
Indazole (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04-0.10 mmol, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Dry Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the indazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite to remove the base and catalyst residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl indazole.[4]
Protocol 2: Copper-Catalyzed N-Arylation (Modified Ullmann Condensation)
This protocol utilizes a modern, ligand-assisted Ullmann reaction, which allows for milder conditions compared to traditional methods.[13][15]
Reaction Scheme: Indazole + Aryl Halide --- [Cu Catalyst, Ligand, Base, Solvent, Heat] ---> N-Aryl Indazole
Materials:
-
Indazole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Dioxane, 5 mL)
-
Dry, sealable reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the indazole (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Solvent Addition: Add the anhydrous solvent (5 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 120-150 °C). Stir the mixture for the required time (24-48 hours).[4][17]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[18]
Mechanistic Snapshot: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle provides insight into the reaction's mechanics and aids in troubleshooting. The cycle for the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, ligand exchange/deprotonation, and reductive elimination.
The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the deprotonated indazole. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12][19]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Presence of oxygen or impurities.[20]Poor Reagent Quality: Degraded aryl halide or wet solvent/base.Insufficient Temperature: Reaction may require more thermal energy.[20] | Ensure a strictly inert atmosphere and use freshly degassed, anhydrous solvents. Use fresh, high-purity reagents. Incrementally increase the reaction temperature. Consider using a more active pre-catalyst. |
| Poor N1/N2 Regioselectivity | Incorrect Base/Solvent: The combination may not sufficiently differentiate the two nitrogen atoms.Thermodynamic Equilibration: Reaction run too long or at too high a temperature can lead to isomer mixtures. | Screen different bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (e.g., Toluene vs. DMF).[21] Monitor the reaction closely and stop it once the starting material is consumed to favor the kinetic product if desired. |
| Byproduct Formation (e.g., Dehalogenation) | Side Reactions: The catalyst may promote undesired pathways.Ligand Issues: The chosen ligand may not be optimal for the substrate combination.[20] | Lower the reaction temperature. Screen different ligands; for sterically hindered substrates, more specialized ligands may be necessary. Ensure the base is not overly strong for the substrate.[20][22] |
| Difficulty in Purification | Similar Polarity: The N1 and N2 isomers, or the product and starting material, may have very similar polarities. | Optimize the column chromatography solvent system. If isomers are inseparable, consider derivatization or an alternative synthetic route that provides better selectivity. |
References
- Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579. [Link]
- Cimitan, S., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3324. [Link]
- Wray, B. C., & Stambuli, J. P. (2010).
- Wray, B. C., & Stambuli, J. P. (2010).
- da Silva, J. F., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 274-281. [Link]
- Watson, A. J. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- da Silva, J. F., et al. (2019).
- Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
- Rao, H., et al. (2007). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
- Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme. [Link]
- Wikipedia. (2023).
- Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
- Itami, K., et al. (2012).
- Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
- Wikipedia. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 3. Synthesis of N-arylindazoles and benzimidazoles from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 17. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 6-Iodo-2-methyl-2H-indazole in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics, particularly in oncology.[3][4] Among the various functionalized indazoles, 6-Iodo-2-methyl-2H-indazole stands out as a highly versatile and strategic building block. The presence of an iodine atom at the 6-position provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling extensive exploration of the chemical space around the indazole core. This guide provides an in-depth overview of the applications and detailed protocols for the use of this compound in the synthesis of potential therapeutic agents.
Core Attributes of this compound
The utility of this compound in medicinal chemistry is underpinned by several key features:
-
Versatile Precursor for Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents at the 6-position, which is crucial for modulating the pharmacological properties of the final compound.[5]
-
Strategic Vector for Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the 6-position of the indazole ring is invaluable for conducting detailed SAR studies. By introducing different functional groups, researchers can probe the interactions of the molecule with its biological target and optimize for potency, selectivity, and pharmacokinetic properties.[6]
-
Component of Marketed and Investigational Drugs: The indazole scaffold is present in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, which are used in the treatment of various cancers.[3][7] While the exact synthetic routes for these drugs may vary, the functionalization of the indazole core at key positions is a common strategy, and iodo-indazoles are key intermediates in these processes.[8]
Key Synthetic Applications & Protocols
The primary application of this compound in medicinal chemistry is as a substrate for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three of the most common and powerful transformations.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-methyl-2H-indazoles
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are common motifs in kinase inhibitors.[9]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methyl-2H-indazole.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water | 100 | 85 |
Table adapted from literature for similar substrates.[9]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-methyl-2H-indazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to compounds with a linear, rigid alkynyl linker. This is a valuable strategy for probing deeper binding pockets in protein targets.[10]
Reaction Principle: This reaction is typically co-catalyzed by palladium and copper(I) complexes. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) catalyst activates the terminal alkyne.
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.1 equiv.).
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere as described in the Suzuki protocol.
-
Solvent, Amine, and Alkyne Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methyl-2H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. This is particularly relevant for creating kinase inhibitors that require a nitrogen linkage at the 6-position to interact with the solvent-exposed region of the ATP binding pocket.
Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 80-110 °C with stirring for 4-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Case Study: The Role of Indazoles as Kinase Inhibitors
Many indazole-containing drugs, such as Axitinib and Pazopanib, function as multi-targeted tyrosine kinase inhibitors.[3][11] They often target the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.[3] By inhibiting VEGFR, these drugs can cut off the blood supply to tumors.
Signaling Pathway: VEGFR Inhibition
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based drugs.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic use in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to generate diverse libraries of novel indazole derivatives for drug discovery. The protocols outlined in this guide serve as a robust starting point for the synthesis of potential kinase inhibitors and other therapeutic agents. As our understanding of the molecular drivers of disease continues to grow, the importance of scaffolds like the indazole core, and the synthetic tools to functionalize them, will only increase. Future work will undoubtedly see the development of even more sophisticated and selective indazole-based therapeutics, built upon the fundamental chemistry described herein.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information.
- The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). National Center for Biotechnology Information.
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). National Center for Biotechnology Information.
- Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). (n.d.). Google Patents.
- Method for preparing intermediate of axitinib and application of... (n.d.). Google Patents.
- A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. (n.d.). Google Patents.
- Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. (2024). ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Preparation method of pazopanib intermediate. (n.d.). Google Patents.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry.
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (n.d.). MDPI.
- Preparation method of intermediate of pazopanib hydrochloride. (n.d.). Google Patents.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. (2017). PubMed.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). ACS Publications.
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). National Center for Biotechnology Information.
- 2-Methyl-6-nitro-2H-indazole. (2011). ResearchGate.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 6-Iodo-2-methyl-2H-indazole
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 6-Iodo-2-methyl-2H-indazole , a highly versatile starting material for the synthesis of next-generation kinase inhibitors. The strategic placement of the methyl group at the N2 position and the iodine atom at the C6 position offers a robust platform for chemical elaboration. The C6-iodine serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments to probe the chemical space of the kinase active site.[4] This document details the core synthetic strategies, provides validated, step-by-step protocols for key reactions, and contextualizes the application of this building block within the broader landscape of kinase inhibitor drug discovery.
Introduction: The Strategic Value of the 2H-Indazole Scaffold
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][5] Indazole-based compounds have emerged as particularly effective kinase inhibitors due to their ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3][4]
Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core.[3][6] Notably, the 2H-indazole tautomer is often preferred in inhibitor design.[3] The N2-substitution can provide advantageous vectors for substitution into solvent-exposed regions of the active site and can influence the overall conformation and physicochemical properties of the molecule.
This compound is an ideal starting material for several reasons:
-
The 2-Methyl Group: Pre-installs a common and often optimal N-substituent found in many active kinase inhibitors.
-
The 6-Iodo Group: Provides a highly reactive and specific site for functionalization. The Carbon-Iodine bond is readily activated by palladium catalysts, allowing for efficient and predictable late-stage diversification of the molecular scaffold.[4][7]
This guide focuses on the two most powerful and widely used methods for functionalizing this building block: the Suzuki-Miyaura coupling for Carbon-Carbon bond formation and the Buchwald-Hartwig amination for Carbon-Nitrogen bond formation.
Core Synthetic Strategies & Mechanistic Insights
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions. These reactions offer a mild, efficient, and functionally tolerant means of constructing complex molecules.[7]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, enabling the attachment of various aryl and heteroaryl moieties to the C6 position of the indazole core.[8][9] These appended rings are critical for establishing additional interactions within the kinase active site, thereby enhancing potency and selectivity.
Causality Behind the Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst influences the efficiency of the oxidative addition step, the first and often rate-limiting step of the catalytic cycle.[8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used to dissolve both the organic and inorganic reagents.[8][9]
Below is a diagram illustrating the catalytic cycle, which is the foundation of this transformative reaction.
Buchwald-Hartwig Amination: Introducing Key H-Bond Donors/Acceptors
The Buchwald-Hartwig amination is a powerful tool for forming Carbon-Nitrogen bonds.[10] This reaction allows for the coupling of the 6-iodo-indazole with a wide variety of primary and secondary amines. The introduced amino group can act as a crucial hydrogen bond donor or acceptor, often forming a key interaction with the kinase hinge region or with conserved water molecules in the active site.
Causality Behind the Choices:
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are standard.[10]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required.[10] These ligands facilitate the C-N reductive elimination step, which is often challenging, and help to stabilize the active catalytic species, preventing decomposition.
-
Base: A strong, non-nucleophilic base is needed, such as NaOtBu or K₃PO₄. The base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.
Experimental Protocols & Data
The following protocols are generalized procedures that serve as an excellent starting point for optimization. Reaction progress should always be monitored by an appropriate technique (e.g., TLC, LC-MS).
Summary of Reaction Conditions
The table below summarizes typical conditions for the functionalization of iodo-indazoles, which are directly applicable to this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5-10) | - | Cs₂CO₃ (1.3-2.0) | 1,4-Dioxane/H₂O | 100-140 | 70-95% | [8] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | 65-90% | [9][11] |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5) | Xantphos (4-10) | K₃PO₄ (2.0) | Toluene or Dioxane | 80-110 | 60-85% | [10][11] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | RuPhos (2-6) | NaOtBu (1.5) | Toluene or Dioxane | 80-110 | 75-98% | [10] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave vial or sealed tube
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a microwave vial, add this compound (e.g., 0.5 mmol, 136 mg), the arylboronic acid (e.g., 0.75 mmol), Pd(dppf)Cl₂ (e.g., 0.025 mmol, 20 mg), and K₂CO₃ (e.g., 1.0 mmol, 138 mg).[8]
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.[8] Alternatively, the mixture can be heated in a sealed tube at 80-100 °C for 4-12 hours with conventional heating.
-
After the reaction is complete (monitored by LC-MS), cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-2-methyl-2H-indazole product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (e.g., 1.0 mmol, 272 mg), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23 mg), and K₃PO₄ (2.0 mmol, 424 mg).[10][11]
-
Evacuate and backfill the tube with the inert gas three times.
-
Add dry, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-2-methyl-2H-indazole derivative.
Application Workflow & Biological Context
The strategic use of this compound allows for a streamlined and modular approach to building libraries of potential kinase inhibitors. The overall workflow is depicted below.
The synthesized derivatives are then screened against a panel of kinases. For example, many inhibitors target the RAF-MEK-ERK (MAPK) pathway, which is frequently overactive in various cancers.[3][12] The diagram below illustrates this critical signaling cascade.
Safety and Handling
As with all laboratory work, proper safety precautions are essential.
-
This compound: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[13] While specific toxicity data is limited, related iodo-indazoles are classified as acute oral toxins.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Solvents like 1,4-dioxane and toluene have specific health hazards. Bases like NaOtBu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]
Conclusion
This compound stands out as a premier building block for the efficient and modular synthesis of kinase inhibitors. Its pre-functionalized 2H-indazole core, combined with the versatile C6-iodo handle, provides an ideal entry point for library synthesis and lead optimization. The robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, empower researchers to rapidly generate novel and diverse chemical entities. By leveraging the protocols and strategies outlined in this guide, scientists in drug development can accelerate their efforts to discover the next generation of targeted therapies for cancer and other debilitating diseases.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (2021).
- ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step....
- Fisher Scientific. (2025).
- Eurekaselect. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent.
- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sigma-Aldrich. (n.d.). 6-Iodo-3-methyl-1H-indazole.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
- NIH. (n.d.).
- NIH. (n.d.).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- PubMed. (n.d.).
- BenchChem. (2025).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Derivatization of the Indazole Core at the 6-Position
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of the C6-Substituted Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its presence in numerous pharmacologically active compounds.[1][2][3][4] This bicyclic heteroaromatic system offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with various biological targets.[5][6] Consequently, indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and 5-HT3 antagonists.[3][6]
Functionalization of the indazole core allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target affinity. While derivatization can occur at multiple positions (N1, N2, C3, C7, etc.), the 6-position of the fused benzene ring is of particular strategic importance. Substituents at C6 can project into key binding pockets of target proteins, significantly influencing potency and selectivity. Notable examples like Axitinib, a VEGFR inhibitor, and other kinase inhibitors underscore the therapeutic value of moieties installed at this position.[3][7]
This guide provides a detailed exploration of the primary synthetic strategies for derivatizing the indazole core at the 6-position. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for protecting groups, and the rationale behind choosing a specific methodology. Detailed, field-proven protocols are provided for key transformations, accompanied by data presentation and workflow visualizations to empower researchers in their synthetic campaigns.
PART 1: Strategic Considerations for C6-Functionalization
The Role of N-Protecting Groups
A critical first step in many indazole derivatization sequences is the protection of the pyrazole nitrogens (N1 or N2). The indazole N-H proton is acidic and can interfere with a wide range of reaction conditions, particularly those involving strong bases, organometallics, or electrophilic reagents. Furthermore, unprotected indazoles can lead to mixtures of N1 and N2 alkylated or acylated products.[8][9]
The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal without affecting the newly installed C6-substituent. A poor choice can lead to low yields, undesired side reactions, or premature deprotection.
Causality Behind the Choice:
-
For Base-Sensitive Substrates: A Boc group is often preferred as it can be removed under acidic conditions or specific non-acidic methods, preserving base-labile functionalities.[10]
-
For Reactions Requiring High Stability: A tosyl (Ts) or benzyl (Bn) group offers robustness across a wider range of conditions, including acidic and basic environments, but their removal requires harsher reductive or hydrogenolysis conditions, respectively.[10]
-
Directing Group Potential: Certain protecting groups, like 2-(trimethylsilyl)ethoxymethyl (SEM), can direct metallation to specific positions, although this is more commonly exploited for C3-functionalization.[11][12]
Below is a comparative summary of commonly used N-protecting groups for the indazole core.
Table 1: Comparative Analysis of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Moderate stability; labile to strong acid. Advantageous for its removal under non-reductive conditions.[10] |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Robust and stable to a wide range of non-reductive conditions. Removal is clean but incompatible with reducible groups (e.g., nitro, alkynes). |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Pyridine or Et₃N | Reductive cleavage (e.g., Mg/MeOH) | Very stable to both acidic and basic conditions. Reduces the nucleophilicity of the indazole nitrogen. Deprotection can be challenging.[10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or DIPEA | TBAF in THF; aq. HCl | Stable to many conditions but readily cleaved by fluoride ions or acid. Can direct lithiation.[10][12] |
Choosing the Synthetic Entry Point: Pre-functionalized Indazoles
The most direct and widely employed strategies for C6-derivatization begin with an indazole core that already bears a functional handle at the target position. The two most versatile starting materials are 6-nitroindazole and 6-bromoindazole .
-
6-Nitroindazole: Serves as a precursor to the 6-amino group, which is a highly versatile functional handle. The nitro group is strongly electron-withdrawing, influencing the reactivity of the ring, and can be cleanly reduced under various conditions.[1][13][14] The resulting 6-aminoindazole is a nucleophile that can undergo a plethora of transformations including acylation, sulfonylation, reductive amination, and diazotization.[2]
-
6-Bromoindazole: This is the ideal substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.[15][16] This approach provides direct access to a vast array of 6-aryl, 6-heteroaryl, and 6-amino derivatives.
PART 2: Core Methodologies and Experimental Protocols
Derivatization via 6-Nitro- and 6-Aminoindazole
This pathway leverages the versatile chemistry of the amino group. The initial step, reduction of the nitro group, is highly efficient.
Protocol 2.1.1: Reduction of 6-Nitroindazole to 6-Aminoindazole
-
Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and high-yielding method for nitro group reduction. It avoids the use of harsh acidic or metallic reductants that may be incompatible with other functional groups. The reaction proceeds under a positive pressure of hydrogen gas, ensuring efficient reduction.
-
Materials:
-
6-Nitroindazole (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-nitroindazole and the solvent (MeOH or EtOH, approx. 0.1-0.2 M concentration).
-
Carefully add 10% Pd/C to the suspension. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask and purge with an inert gas (N₂ or Argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 4-16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with N₂ gas to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindazole, which is often pure enough for subsequent steps.
-
Protocol 2.1.2: Reductive Amination of 6-Aminoindazole
-
Rationale: This protocol forms a C-N bond by reacting the primary amine with an aldehyde or ketone to form an intermediate imine/enamine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is preferred because it is less reactive towards the carbonyl group than other hydrides (like NaBH₄) and is effective under mildly acidic conditions which catalyze imine formation.[2]
-
Materials:
-
6-Aminoindazole (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH) (catalytic to 1.1 equiv)
-
-
Procedure:
-
Dissolve 6-aminoindazole and the desired aldehyde/ketone in DCM or DCE.
-
Add acetic acid to the mixture.
-
Stir at room temperature for 20-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C6-Derivatization via Palladium-Catalyzed Cross-Coupling
This approach, starting from 6-bromoindazole (often N-protected), is arguably the most powerful method for introducing aryl, heteroaryl, and amino functionalities.
Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
-
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[15] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid/ester, and reductive elimination to form the product. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction steps. The base is required to activate the boronic acid for transmetalation.[17]
-
Materials:
-
N-Protected 6-bromoindazole (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, DME, or Toluene)
-
-
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the N-protected 6-bromoindazole, boronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-140 °C with vigorous stirring for 2-24 hours.[15][18] Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, perform the deprotection of the N-protecting group according to the conditions outlined in Table 1.
-
Table 2: Example Suzuki-Miyaura Couplings on Indazole Scaffolds
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base / Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 7-Bromo-4-chloro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ / Dioxane:EtOH:H₂O | 140 °C, 4h | 70% | [15][18] |
| 6-Bromo-chroman amine | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ / Dioxane:H₂O | 90 °C, 12h | (General) |[17] |
Protocol 2.2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Rationale: This reaction is a powerful tool for forming C-N bonds, coupling aryl halides with a wide variety of amines.[19] The catalytic cycle is similar to the Suzuki reaction but involves coordination of the amine to the palladium center and subsequent reductive elimination to form the C-N bond.[20][21] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
-
Materials:
-
N-Protected 6-bromoindazole (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the N-protected 6-bromoindazole and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography, followed by N-deprotection if required.
-
PART 3: Characterization of 6-Substituted Indazoles
Confirming the structure and regiochemistry of the final product is essential. A combination of spectroscopic methods is used for unambiguous characterization.[8][22]
Table 3: Key Spectroscopic Data for Characterization
| Technique | Key Information Provided | Expected Observations for 6-Substituted Indazoles |
|---|---|---|
| ¹H NMR | Provides information on the proton environment, connectivity (via coupling constants), and regiochemistry. | The substitution pattern on the benzene ring can be confirmed. The proton at C7 typically appears as a doublet, and the proton at C5 as a doublet of doublets (or doublet, depending on the C4 substituent). The N-H proton (if unprotected) is a broad singlet, typically >10 ppm.[23] |
| ¹³C NMR | Shows the number and electronic environment of unique carbon atoms. | Confirms the carbon skeleton. The chemical shift of C6 will be significantly altered upon substitution. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide fragmentation patterns. | The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the desired product. High-resolution MS (HRMS) can confirm the elemental composition.[22] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Useful for confirming the introduction of new functionalities, such as C=O stretch for amides (~1650-1680 cm⁻¹) or N-H stretch for amines (~3300-3500 cm⁻¹). |
Conclusion and Future Perspectives
The derivatization of the indazole core at the 6-position is a cornerstone of modern medicinal chemistry. The strategies outlined in this guide, primarily revolving around versatile starting materials like 6-nitro- and 6-bromoindazole, provide robust and reliable pathways to a vast chemical space. The judicious selection of N-protecting groups and the mastery of powerful transformations like catalytic hydrogenation, reductive amination, and palladium-catalyzed cross-coupling reactions are key to success.
While these methods are well-established, the field continues to evolve. The development of direct C-H functionalization methods for the indazole C6-position remains an attractive, though challenging, goal.[24][25] Such approaches could reduce the number of synthetic steps, improve atom economy, and allow for the late-stage functionalization of complex molecules, further expanding the synthetic chemist's toolkit for crafting the next generation of indazole-based therapeutics.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Hoang, D. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44875-44889.
- Humphries, P. S., et al. (2003). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 5(2), 133-136.
- Maldonado, E., et al. (2017). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 22(10), 1649.
- BenchChem. (2025).
- Humphries, P. S., et al. (2003). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 5(2), 133-136.
- Hoang, D. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10, 44875-44889.
- Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1163-1188.
- Wang, C., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(2), 225-241.
- Wang, C., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19, 225-241.
- Fathima, S. A., & Sridhar, J. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 10, 1-15.
- BenchChem. (2025).
- S. S. Shirse, & P. B. Auti. (2022). Indazole From Natural Resources And Biological Activity.
- Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7535-7543.
- Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Wikipedia. (n.d.).
- Gonçalves, V., et al. (2006).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
- Khandazhinskaya, A., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry.
- Chemistry Corner. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Gonçalves, V., et al. (2006).
Sources
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of the C-3 position is a critical step in the synthesis of novel indazole derivatives, enabling extensive structure-activity relationship (SAR) studies.[2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a robust and versatile strategy for C-3 arylation.[1][4] This guide details the application of focused microwave irradiation to accelerate the Suzuki coupling of 3-iodoindazoles, a technique that dramatically reduces reaction times from hours to minutes, often leading to increased yields and enhanced product purity.[5][6][7][8][9][10] We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals.
The Underpinning Chemistry: Mechanism and Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) complex.[11][12] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The efficiency of the Suzuki coupling hinges on the seamless progression through its catalytic cycle. Microwave irradiation provides the necessary energy to overcome activation barriers rapidly and uniformly, accelerating each step.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Reaction Components: A Scientist's Perspective
The success of the synthesis is dictated by the judicious selection of each component. The rationale behind these choices is critical for reproducibility and optimization.
-
The Indazole Substrate (3-Iodoindazoles): 3-Iodoindazoles are preferred electrophiles for Suzuki couplings due to the high reactivity of the Carbon-Iodine bond, which facilitates the initial, often rate-limiting, oxidative addition step.[11] These precursors can be readily synthesized from commercially available indazoles via direct iodination.[13][14] While 3-bromoindazoles are also viable, they typically require more forcing conditions or more active catalyst systems.[15][16]
-
The Organoboron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to decomposition (protodeboronation), especially under harsh conditions.[11] Boronic acid pinacol esters offer a more stable alternative, though their reactivity can be slightly lower.[13][17][18] The choice between the two often depends on the stability of the specific aryl moiety.
-
The Palladium Catalyst and Ligand: The combination of a palladium source and a ligand forms the active catalyst.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[4][6][19] Pd(PPh₃)₄ is often used as it is a pre-formed Pd(0) complex, but it can be sensitive to air and moisture.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.[4] For heteroaryl couplings, bulky, electron-rich phosphines like XPhos or SPhos can be particularly effective, especially with less reactive halides like chlorides or bromides.[20][21]
-
-
The Base: A base is essential for activating the organoboron species, facilitating the transmetalation step.[11] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[15][5] The choice of base can influence reaction rates and side-product formation.
-
The Solvent System: Microwave heating requires solvents that can efficiently absorb microwave energy (polar solvents).[9][22] For Suzuki reactions, solvent mixtures are common, typically an organic solvent like 1,4-dioxane, ethanol, or DMF, mixed with water.[5][7][23] Water not only aids in dissolving the inorganic base but also can facilitate the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Arylindazoles
This section provides a detailed, step-by-step protocol for the microwave-assisted Suzuki coupling of 3-iodo-1H-indazole with a generic arylboronic acid.
Experimental Workflow Diagram
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Detailed Step-by-Step Protocol
Materials:
-
3-Iodo-1H-indazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (ACS grade or higher)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate microwave reaction vial with a crimp cap
-
Dedicated microwave reactor for synthesis
Procedure:
-
Reaction Setup:
-
To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 0.5 mmol, 122 mg).
-
Add the arylboronic acid (0.75 mmol, 1.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%, 29 mg).
-
Scientist's Note: It is good practice to handle the catalyst in an inert atmosphere (glove box or nitrogen-flushed bag) if possible, although for robust catalysts like Pd(PPh₃)₄, this is not always strictly necessary for small-scale reactions.
-
-
Solvent and Base Addition:
-
Add 1,4-dioxane (e.g., 4 mL).
-
Add the 2M aqueous sodium carbonate solution (e.g., 1 mL). The total solvent volume should be appropriate for the vial size, typically filling it to about one-third to one-half.
-
Causality Check: The dioxane solubilizes the organic components, while the aqueous base is crucial for the transmetalation step. The ratio is optimized for both solubility and reaction efficiency.[19]
-
-
Vial Sealing and Degassing:
-
Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
While not always required for this robust reaction, purging the vial with an inert gas like argon or nitrogen for 5-10 minutes before sealing can improve results by removing oxygen, which can deactivate the catalyst.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Start the irradiation program. The instrument will monitor temperature and pressure in real-time.
-
-
Reaction Work-up:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash with deionized water (2 x 15 mL) to remove the inorganic base and other water-soluble impurities.
-
Wash with brine (1 x 15 mL) to aid in the separation of the aqueous and organic layers.[24]
-
Troubleshooting Tip: If the product is hydrophilic, excessive washing can lead to product loss in the aqueous layer. In such cases, minimizing washes or back-extracting the aqueous layer may be necessary.[25]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1H-indazole product.[24][26]
-
Data Presentation: Scope of the Reaction
The microwave-assisted Suzuki coupling of 3-iodoindazoles is a versatile method applicable to a wide range of substrates. The following table summarizes representative results adapted from the literature, demonstrating the method's scope.
| Entry | 3-Iodoindazole Substituent (R) | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | H | Phenylboronic acid | Pd(PPh₃)₄ (5.0) | K₂CO₃ | 150 | 15 | 95 | [27] |
| 2 | 5-Nitro | Pinacol vinyl boronate | Pd(PPh₃)₄ (6.5) | Na₂CO₃ | 120 | 40 | 87 | [13][17] |
| 3 | 5-Bromo | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.8) | Na₂CO₃ | 120 | 40 | 72 | [13][17] |
| 4 | H | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5.0) | K₂CO₃ | 150 | 15 | 96 | [27] |
| 5 | H | 2-Furylboronic acid | Pd(dppf)Cl₂ (5.0) | K₂CO₃ | 150 | 15 | 85 | [15] |
Note: The data presented is a representative example. Actual results may vary depending on the specific substrates and precise reaction conditions.
Product Characterization
The identity and purity of the synthesized 3-arylindazoles must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The spectra will confirm the presence of both the indazole and the newly introduced aryl group, and the disappearance of the starting materials.[28][29][30]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the product, thereby verifying its elemental composition.
Mandatory Safety Protocols
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis. NEVER use a domestic kitchen microwave oven. [22][31] Laboratory reactors are built to withstand high pressures and have essential safety features like pressure monitoring and emergency venting.[22][31]
-
Pressure Management: Do not overfill the reaction vial. Exceeding the recommended volume can lead to excessive pressure buildup. Always ensure the vial is properly sealed.
-
Thermal Hazards: Be aware of the potential for rapid heating and superheating of solvents.[31] Always allow the vessel to cool completely before opening.
-
Reaction Kinetics: If the kinetics of a reaction are unknown, begin with a small-scale test reaction at a lower temperature or with reduced power to gauge its behavior.[31]
-
Chemical Handling: Handle all chemicals, particularly palladium catalysts and organic solvents, in a well-ventilated fume hood.
References
- Molinaro, C., et al. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysis Science & Technology.
- Reddy, L. H., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- Miyazawa, A., et al. (2011). Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. RSC Publishing.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
- Zhang, W., et al. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
- Loupy, A. (2004). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Semantic Scholar.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit r/OrganicChemistry. (2025). Hydrophilic Suzuki-coupling product workup?.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Al-Masum, M., & Islam, M. S. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Boufroura, H., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Al-Hourani, B. J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Dherde, V. M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Various Authors. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemInform.
- Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Sharma, V., & Singh, P. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development.
- International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- El-Kashef, H., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Magnetic Resonance in Chemistry. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives.
- Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
- Wang, H., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. | Semantic Scholar [semanticscholar.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ijrpas.com [ijrpas.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 28. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 29. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Safety Considerations for Microwave Synthesis [cem.com]
Application Note: High-Purity Isolation of 6-Iodo-2-methyl-2H-indazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Iodo-2-methyl-2H-indazole, a key heterocyclic intermediate in contemporary drug discovery. The methodology centers on the principles of normal-phase flash column chromatography, emphasizing a systematic approach to method development using Thin-Layer Chromatography (TLC) to ensure optimal separation from common synthesis impurities such as regioisomers and unreacted starting materials. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction: The Significance of Purified Indazole Scaffolds
Indazole derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, the isolation of specific regioisomers, such as this compound, is a critical step in the synthesis of targeted therapeutics. The presence of isomeric impurities can confound biological assays and introduce regulatory hurdles.
Column chromatography is the most prevalent technique for the purification of such intermediates.[2][3] This document details a systematic workflow, from analytical TLC-based solvent system selection to preparative flash chromatography, designed to yield this compound with high purity.
Foundational Principles: Causality in Chromatographic Separation
The successful separation of this compound from its related impurities hinges on the differential partitioning of these compounds between a polar stationary phase (silica gel) and a non-polar mobile phase.[4] The polarity of the indazole core, influenced by the methyl and iodo substituents, dictates its affinity for the silica. A carefully selected mobile phase will compete for adsorption sites on the silica, eluting the compounds at different rates.
A key principle is the relationship between the Retention Factor (Rf) observed in TLC and the elution volume in column chromatography, often expressed in column volumes (CV). This relationship is approximated by the equation CV = 1/Rf .[5][6][7] By optimizing the solvent system to achieve a target Rf for the desired compound, the column chromatography process becomes predictable and efficient.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Prior to committing the bulk crude material to a column, a systematic TLC analysis is imperative to identify a suitable solvent system. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with the target compound exhibiting an Rf value ideally between 0.15 and 0.4.[5][8] This range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol 1: TLC Solvent System Screening
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto at least three different silica gel TLC plates.
-
Elution: Place each TLC plate in a developing chamber containing a different solvent system. Start with systems of varying polarity. Good starting points for indazole derivatives include mixtures of a non-polar solvent (hexane or heptane) and a moderately polar solvent (ethyl acetate).[9]
-
System A: 90:10 Hexane:Ethyl Acetate
-
System B: 80:20 Hexane:Ethyl Acetate
-
System C: 70:30 Hexane:Ethyl Acetate
-
-
Visualization: After the solvent front has reached near the top of the plate, remove and dry the plates. Visualize the spots under UV light (254 nm). The iodo-indazole should be UV active.
-
Analysis: Calculate the Rf value for each spot in each solvent system. The optimal system will show the target compound with an Rf of ~0.2-0.3, and significant separation from other spots.
Preparative Purification: Flash Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, the protocol can be scaled to a flash chromatography system.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh, for flash chromatography)
-
Automated flash chromatography system with UV detector
-
Appropriately sized flash column
-
Selected solvent system (e.g., Hexane:Ethyl Acetate)
-
Collection tubes
Diagram: Workflow for Purification
Caption: Workflow from TLC method development to final product characterization.
Protocol 2: Step-by-Step Column Chromatography
-
Column Preparation: Select a column size appropriate for the amount of crude material. As a general rule, use a mass of silica that is 25 to 100 times the mass of the crude sample. Securely pack the column with silica gel using the "dry-packing" method, tapping the column to ensure a well-packed bed.[3]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[9]
-
-
Equilibration and Elution:
-
Carefully add the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column.
-
Use gentle air pressure to push the solvent through the column until it is fully equilibrated.
-
Begin the elution. A gradient elution is often most effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate). For example, a linear gradient from 5% to 25% ethyl acetate over 20 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector's output. The this compound should have a distinct UV absorbance peak.
-
Analyze the collected fractions by TLC to identify those containing the pure product. Use the same solvent system as in the method development phase.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation and Expected Outcome
The following table summarizes the expected parameters for this purification. The exact values will be determined during the TLC screening phase.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase purification of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | A versatile system providing a good polarity range for separating indazole isomers.[9] |
| Target Rf (TLC) | 0.15 - 0.4 | Optimizes separation efficiency and minimizes run time on the column.[5][8] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for samples dissolved in strong solvents.[3] |
| Elution Profile | Gradient (e.g., 5% to 25% Ethyl Acetate) | Effectively separates compounds with different polarities and sharpens peaks. |
| Detection | UV (254 nm) | The aromatic indazole core is strongly UV-active, allowing for precise fraction collection. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between the target and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A typical load is 1-5% of the silica mass.[10] | |
| Compound Streaking | Compound is too polar or acidic/basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds) to neutralize active sites on the silica.[11] |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A steep gradient to a more polar system (e.g., dichloromethane/methanol) may be necessary.[10] |
| Irreversible adsorption on silica. | Test compound stability on a TLC plate before running the column. Consider using a different stationary phase like alumina.[12] |
Conclusion
This application note outlines a robust and reproducible methodology for the purification of this compound. By grounding the preparative flash chromatography protocol in systematic TLC-based method development, researchers can achieve high purity of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other heterocyclic compounds, providing a foundational workflow for chemists in the pharmaceutical and life sciences industries.
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?
- University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Biotage. (2023, January 23). How do I Choose the Right Column Size for Purification by Flash Chromatography?
- Chemistry For Everyone. (2025, September 9). What Is The RF Value And Its Importance In Chromatography?
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biotage. (n.d.). Successful Flash Chromatography.
- Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Sources
- 1. Purification [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. Chromatography [chem.rochester.edu]
Synthesis of 6-Amino-2-methyl-2H-indazole: A Detailed Guide to a Key Pharmaceutical Intermediate
An Application Note for Medicinal and Process Chemistry
Abstract: This document provides a comprehensive guide to the synthesis of 6-amino-2-methyl-2H-indazole, a crucial building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and targeted substitution patterns are essential for modulating pharmacological activity. This guide details the prevalent two-step synthetic sequence, beginning with the regioselective N-methylation of 6-nitro-1H-indazole, followed by the reduction of the nitro moiety. We will explore the mechanistic rationale behind the regiochemical outcome of the N-alkylation step and provide robust, field-proven protocols for both transformations. This application note is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to accessing this important intermediate.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties and structural rigidity of the indazole nucleus make it an ideal scaffold for designing ligands that interact with a wide array of biological targets. Consequently, indazole-containing molecules are found in numerous commercially successful therapeutics, including the anti-cancer agent pazopanib and the antiemetic granisetron.
The specific isomer, 6-amino-2-methyl-2H-indazole (CAS 50593-30-1), serves as a versatile intermediate.[3][4] The amino group at the 6-position provides a synthetic handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] The N-methylation to the 2H-indazole tautomer is critical, as the regiochemistry of substitution on the pyrazole ring profoundly influences a molecule's binding affinity and pharmacokinetic properties.
This guide presents a reliable and scalable synthetic route to this key intermediate, emphasizing the critical parameters that ensure high yield and purity.
Overall Synthetic Strategy
The most common and efficient pathway to 6-amino-2-methyl-2H-indazole involves a two-step sequence starting from commercially available 6-nitro-1H-indazole.
-
Regioselective N-Methylation: The nitrogen at the N-2 position of 6-nitro-1H-indazole is selectively methylated to form 2-methyl-6-nitro-2H-indazole.
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine, yielding the final product.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of 6-amino-2-methyl-2H-indazole.
Part A: Regioselective N-Methylation of 6-Nitro-1H-indazole
Mechanistic Insights and Regioselectivity
The alkylation of indazoles is complicated by the existence of two tautomeric forms, the 1H- and 2H-indazoles, which can lead to a mixture of N-1 and N-2 alkylated products.[6][7] The 1H-tautomer is generally the more thermodynamically stable form.[1][7] However, the kinetically favored product often arises from alkylation at the N-2 position.[7]
The regiochemical outcome is highly dependent on several factors:
-
Reaction Conditions: Methylation under neutral conditions has been shown to favor the formation of 2-methyl derivatives for 4-, 6-, and 7-nitroindazoles.[8] In contrast, acidic conditions can dramatically shift the selectivity, with 6-nitroindazole yielding only the 1-methyl derivative under such a regime.[8]
-
Electronic Effects: The position of the electron-withdrawing nitro group on the benzene ring significantly influences the nucleophilicity of the nitrogen atoms in the pyrazole ring, thereby directing the site of alkylation.[9]
-
Steric Hindrance: Substituents near the N-1 or N-2 positions can sterically hinder the approach of the alkylating agent, influencing the product ratio.[10]
For the synthesis of 2-methyl-6-nitro-2H-indazole, conditions are chosen to favor the kinetically controlled N-2 product.
Caption: Influence of reaction conditions on the regioselectivity of indazole methylation.
Experimental Protocol: Methylation with Dimethyl Sulfate
This protocol is based on established procedures for the N-methylation of 6-nitro-1H-indazole.[11]
Materials:
-
6-Nitro-1H-indazole
-
Dichloromethane (DCM)
-
Dimethyl sulfate (DMS)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-nitro-1H-indazole (1.0 eq) in dichloromethane (approx. 15 mL per gram of starting material).
-
Add dimethyl sulfoxide (approx. 1 mL per gram of starting material) to the solution.
-
Carefully add dimethyl sulfate (approx. 0.85 mL per gram of starting material, ~1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
The crude product, 2-methyl-6-nitro-2H-indazole, can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain a yellow solid.[11]
Data Summary: N-Methylation
| Parameter | Value/Reagent | Purpose/Comment |
|---|---|---|
| Starting Material | 6-Nitro-1H-indazole | Commercially available precursor. |
| Reagent | Dimethyl sulfate (DMS) | Methylating agent. |
| Solvent | Dichloromethane (DCM) | Primary reaction solvent. |
| Co-solvent | Dimethyl sulfoxide (DMSO) | Aids in solubility and reaction rate. |
| Temperature | Reflux (~40 °C) | Favors the kinetic N-2 product. |
| Reaction Time | 12 hours | Typical time for completion.[11] |
| Work-up | NaHCO₃ wash | Neutralizes any acidic byproducts. |
| Expected Yield | ~78% | As reported in the literature.[11] |
| Product CAS | 6850-22-2 | 2-Methyl-6-nitro-2H-indazole.[1][12] |
Part B: Reduction of 2-Methyl-6-nitro-2H-indazole
Mechanistic Insights: Catalytic Hydrogenation
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The nitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a general and highly effective method for the reduction of the nitro-intermediate to the desired amino-indazole.[3][13]
Materials:
-
2-Methyl-6-nitro-2H-indazole
-
Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), ~50% wet
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Charge a suitable hydrogenation flask with a solution of 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol (approx. 20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (approx. 0.13 g per gram of substrate) to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Place the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature.
-
Monitor the reaction for 12 hours or until hydrogen uptake ceases. The reaction progress can be followed by TLC or LC-MS.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and remove the solvent by distillation under reduced pressure.
-
The resulting solid is the target product, 6-amino-2-methyl-2H-indazole, which is often obtained in high purity as a light beige or brown crystalline powder.[3][13]
Data Summary: Nitro Reduction
| Parameter | Value/Reagent | Purpose/Comment |
|---|---|---|
| Starting Material | 2-Methyl-6-nitro-2H-indazole | Intermediate from Part A. |
| Reagent | Hydrogen (H₂) | Reducing agent. |
| Catalyst | 10% Palladium on Carbon | Heterogeneous catalyst for hydrogenation. |
| Solvent | Ethanol (EtOH) | Common solvent for hydrogenation. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 12 hours | Typical time for complete conversion.[3] |
| Work-up | Filtration through Celite® | Removes the heterogeneous catalyst. |
| Expected Yield | ~95% | High-yielding transformation.[3] |
| Product CAS | 50593-30-1 | 6-Amino-2-methyl-2H-indazole.[3][14] |
Product Characterization
The final product, 6-amino-2-methyl-2H-indazole, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₉N₃[14]
-
Molecular Weight: 147.18 g/mol [14]
-
Melting Point: 148-150 °C[13]
-
Spectroscopic Analysis: Identity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of 6-amino-2-methyl-2H-indazole is reliably achieved through a two-step process involving the selective N-methylation of 6-nitro-1H-indazole followed by catalytic hydrogenation. Understanding the principles of regioselectivity in the initial alkylation step is critical to maximizing the yield of the desired 2-methyl isomer. The subsequent nitro reduction is a robust and high-yielding transformation. The protocols described herein provide a clear and actionable pathway for researchers to access this valuable intermediate for applications in pharmaceutical and materials science research.
References
- Elks, J., & Jones, D. G. (1949). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and 10-dimethyloxonium derivatives of nido-carborane.
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Tran, G. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44923-44934. [Link]
- Qi, X., et al. (2010). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1546. [Link]
- 2-Methyl-6-nitro-2H-indazole. PubChem. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
- McCarthy, C., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2336-2345. [Link]
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. [Link]
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-6-nitro-2H-indazole | C8H7N3O2 | CID 81289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-AMINO-2-METHYL-2H-INDAZOLE CAS#: 50593-30-1 [m.chemicalbook.com]
- 14. scbt.com [scbt.com]
Application Notes and Protocols for the Functionalization of the C-6 Position of 2-Methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-indazole scaffold is a prominent structural motif in a multitude of bioactive natural products and pharmaceutical agents.[1][2] Its unique electronic properties and conformational rigidity make it a privileged structure in medicinal chemistry. The functionalization of the indazole core is a critical strategy for modulating the pharmacological properties of these molecules. This guide provides a detailed overview and practical protocols for the chemical modification of the C-6 position of 2-methyl-2H-indazole, a key building block for the synthesis of diverse molecular entities.
The strategic introduction of various substituents at the C-6 position can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. This document will detail robust and reproducible methods for C-6 halogenation, borylation, and subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section will provide not only step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful implementation in a research and development setting.
I. Synthesis of Key Intermediate: 6-Bromo-2-methyl-2H-indazole
The gateway to a wide array of C-6 functionalized 2-methyl-2H-indazoles is the corresponding 6-halo derivative. The synthesis of 6-bromo-2-methyl-2H-indazole is a crucial first step, typically achieved by the methylation of commercially available 6-bromo-1H-indazole. This reaction generally yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.
Protocol 1: Synthesis of 6-Bromo-2-methyl-2H-indazole
This protocol describes the N-methylation of 6-bromo-1H-indazole to yield both 1-methyl and 2-methyl isomers, followed by their separation.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-1H-indazole (1.0 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indazole will be observed.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 1-methyl and 2-methyl isomers. The 2-methyl isomer is typically the more polar of the two.
Expected Outcome: This procedure typically yields the N1 and N2 isomers in varying ratios, which can be effectively separated by chromatography to provide pure 6-bromo-2-methyl-2H-indazole.
II. C-6 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
With 6-bromo-2-methyl-2H-indazole in hand, a plethora of functional groups can be introduced at the C-6 position using powerful palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them indispensable tools in modern drug discovery.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[3][4]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-2-methyl-2H-indazole with an Arylboronic Acid
This protocol provides a general procedure for the coupling of 6-bromo-2-methyl-2H-indazole with a representative arylboronic acid.
Materials:
-
6-Bromo-2-methyl-2H-indazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a reaction vessel, add 6-bromo-2-methyl-2H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 100 | 75-85 |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[6][7]
Reaction Principle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-2-methyl-2H-indazole with an Amine
This protocol describes a general procedure for the amination of 6-bromo-2-methyl-2H-indazole.
Materials:
-
6-Bromo-2-methyl-2H-indazole
-
Amine (e.g., morpholine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry reaction vessel.
-
Reagent Addition: Add the base (1.4-2.0 eq), 6-bromo-2-methyl-2H-indazole (1.0 eq), and the amine (1.2-1.5 eq).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | Toluene | 100 | 82-92 |
C. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9]
Reaction Principle: The reaction mechanism involves a palladium catalytic cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[7]
Protocol 4: Sonogashira Coupling of 6-Iodo-2-methyl-2H-indazole with a Terminal Alkyne
Note: Iodo-derivatives are generally more reactive in Sonogashira couplings. This compound can be prepared similarly to the bromo-analogue, starting from 6-iodo-1H-indazole.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the base. Then, add the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
III. Direct C-H Borylation of 2-Methyl-2H-indazole
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic esters. Iridium-catalyzed C-H borylation reactions are particularly effective for the regioselective functionalization of heterocycles.[10] For N-protected indazoles, borylation often occurs at the C-3 and C-7 positions. However, with appropriate tuning of ligands and conditions, borylation at other positions, including C-6, can be achieved, or can be accessed from a different starting isomer. The commercial availability of 2-methyl-2H-indazole-6-boronic acid pinacol ester suggests a viable synthetic route.[1]
Protocol 5: Iridium-Catalyzed C-H Borylation of 2-Methyl-2H-indazole
This protocol is a general guideline for the iridium-catalyzed C-H borylation, which may require optimization for regioselectivity towards the C-6 position.
Materials:
-
2-Methyl-2H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., dtbpy: 4,4′-di-tert-butyl-2,2′-bipyridine)
-
Anhydrous solvent (e.g., THF, CPME, or hexane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-methyl-2H-indazole (1.0 eq), B₂pin₂ (1.2-1.5 eq), the iridium catalyst (0.01-0.03 eq), and the ligand (0.01-0.03 eq) to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired 2-methyl-2H-indazol-6-ylboronic acid pinacol ester.
Caption: General workflow for the synthesis and C-6 functionalization of 2-methyl-2H-indazole.
IV. Conclusion
The functionalization of the C-6 position of 2-methyl-2H-indazole provides a powerful avenue for the synthesis of novel and diverse chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide, from the synthesis of the key 6-bromo intermediate to advanced palladium-catalyzed cross-coupling reactions and direct C-H borylation, offer a robust toolkit for researchers. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity. The versatility of these methods ensures that the 2-methyl-2H-indazole scaffold will continue to be a valuable platform for the development of innovative molecules.
References
- 2-methyl-2H-indazole-6-boronic acid, pinacol ester. Boron Molecular. (URL: [Link])
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (URL: [Link])
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
- Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation.
- Directed (ortho)
- ortho metalation. Andrew G Myers Research Group. (URL: [Link])
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: not available)
- 2H-Indazole synthesis. Organic Chemistry Portal. (URL: [Link])
- Directed ortho metal
- High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionaliz
- Directed ortho Metalation (DOM). Organic Chemistry Portal. (URL: [Link])
- Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. (URL: [Link])
- Directed Metalation: A Survival Guide. Baran Lab. (URL: [Link])
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
- 2H-Indazole synthesis. Organic Chemistry Portal. (URL: [Link])
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: not available)
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. (URL: [Link])
- Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacycliz
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. (URL: [Link])
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. (URL: [Link])
- 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. NIH. (URL: [Link])
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (URL: [Link])
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. (URL: [Link])
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. (URL: [Link])
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- 6-bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 22558624. PubChem. (URL: [Link])
- 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. PubChem. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnc.ir [ijnc.ir]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Substituted 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2H-Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Among its isomers, the 2H-indazole core is of particular interest, featuring in several FDA-approved drugs and numerous clinical candidates.[3] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for other key heterocycles like indoles and benzimidazoles, enabling chemists to fine-tune the pharmacological profiles of potential drug molecules.[4] Consequently, the development of efficient, robust, and scalable synthetic routes to access structurally diverse 2H-indazoles is a critical endeavor in the advancement of drug discovery programs.[3][4]
Traditional multi-step syntheses, while foundational, are often hampered by issues of low overall yields, significant waste generation, and laborious purification processes. One-pot methodologies have emerged as a powerful and elegant solution, offering streamlined access to complex molecular architectures from simple, readily available starting materials.[3][4] These approaches enhance operational simplicity, reduce reaction times and costs, and align with the principles of green chemistry by minimizing waste.[3] This guide provides an in-depth exploration of two prominent and field-proven one-pot strategies for the synthesis of substituted 2H-indazoles, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Methodology 1: Copper-Catalyzed Three-Component One-Pot Synthesis
This approach has become a mainstay for the synthesis of 2-aryl- and 2-alkyl-2H-indazoles due to its operational simplicity and broad substrate scope.[4][5][6] The reaction convenes three readily available components—a 2-halobenzaldehyde, a primary amine, and an azide source (commonly sodium azide)—in a single reaction vessel. The copper catalyst is pivotal, orchestrating the sequential formation of C-N and N-N bonds to construct the indazole core.[4][5]
Causality Behind Experimental Choices:
-
The Copper Catalyst: Copper(I) salts, such as CuI, are frequently employed, often in conjunction with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), to enhance solubility and catalytic activity.[1] Copper(I) oxide nanoparticles (Cu₂O-NP) have also been shown to be highly effective, offering the advantages of high stability and recyclability.[5] The role of copper is to facilitate both the initial C-N coupling between the imine intermediate and the azide, and the subsequent intramolecular N-N bond formation.
-
The Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the two nitrogen atoms required for the pyrazole ring of the indazole.
-
Solvent and Temperature: High-boiling polar aprotic solvents such as DMSO or DMF are typically used to ensure the solubility of the reagents and to achieve the high temperatures (100-120 °C) necessary for the reaction to proceed efficiently.[1][3] The use of greener solvents like polyethylene glycol (PEG) has also been reported.[5]
Visualizing the Workflow: Copper-Catalyzed Synthesis
Caption: Workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Substituted primary amine (1.2 mmol, 1.2 equiv)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous dimethyl sulfoxide (DMSO) (3-5 mL)
-
Magnetic stir bar
-
Oven-dried reaction tube with a screw cap
Procedure:
-
Reaction Setup: To the oven-dried reaction tube, add the 2-bromobenzaldehyde, the primary amine, sodium azide, and copper(I) iodide.[3]
-
Solvent Addition: Add anhydrous DMSO to the reaction tube under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted 2H-indazole.[3]
Methodology 2: Organophosphorus-Mediated Reductive Cyclization
This strategy provides an elegant, metal-free alternative for the synthesis of 2H-indazoles. It proceeds via a one-pot condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzaldimine intermediate. This intermediate then undergoes a Cadogan-type reductive cyclization, mediated by a trivalent organophosphorus reagent like tri-n-butylphosphine (PBu₃), to furnish the 2H-indazole product.[5][7][8][9]
Causality Behind Experimental Choices:
-
The Reductant: Trialkylphosphines, particularly tri-n-butylphosphine or triethyl phosphite, are effective deoxygenating agents.[7][10] In the Cadogan cyclization, the phosphine abstracts oxygen atoms from the nitro group, generating a reactive nitrene intermediate which rapidly cyclizes onto the imine nitrogen to form the N-N bond of the indazole. The phosphine is oxidized to the corresponding phosphine oxide in the process.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-110 °C) to facilitate both the initial imine formation (often with azeotropic removal of water) and the subsequent reductive cyclization.[3][7] Protic solvents like isopropanol have been found to be effective, providing a medium that is compatible with both steps of the one-pot sequence.[7][9]
-
Substrate Scope: This method is highly versatile, tolerating a wide range of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic primary amines.[5][7][8] Notably, for chiral aliphatic amines, the reaction often proceeds with retention of stereochemistry.[9]
Visualizing the Mechanism: Reductive Cyclization
Caption: Proposed mechanism for the organophosphorus-mediated reductive cyclization.
Detailed Experimental Protocol: Reductive Cyclization
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Substituted primary amine (1.1 mmol, 1.1 equiv)
-
Tri-n-butylphosphine (PBu₃) (1.5 mmol, 1.5 equiv)
-
Isopropanol (i-PrOH) (5 mL)
-
Magnetic stir bar
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve the o-nitrobenzaldehyde and the primary amine in isopropanol.[7]
-
Imine Formation and Reduction: Add the tri-n-butylphosphine to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) under an inert atmosphere.[7]
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The resulting residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure substituted 2H-indazole.[3]
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and reaction conditions. The following table provides a comparative summary of the two highlighted one-pot protocols.
| Parameter | Copper-Catalyzed Three-Component Reaction | Organophosphorus-Mediated Reductive Cyclization |
| Starting Materials | 2-Halobenzaldehydes, Primary Amines, NaN₃ | o-Nitrobenzaldehydes, Primary Amines |
| Key Reagent/Catalyst | CuI or Cu₂O-NP (5-10 mol%) | Tri-n-butylphosphine (stoichiometric) |
| Typical Solvent | DMSO, PEG | Isopropanol, Toluene |
| Temperature (°C) | 100 - 120 | 80 - 110 |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours |
| General Yields | Good to Excellent | Moderate to Excellent |
| Key Advantages | Atom economical, broad substrate scope | Metal-free, mild conditions, retention of stereochemistry |
Conclusion and Future Outlook
The one-pot synthesis of substituted 2H-indazoles represents a significant advancement in synthetic organic chemistry, providing researchers in drug discovery with powerful tools for the rapid generation of diverse molecular libraries.[3] The copper-catalyzed three-component reaction and the organophosphorus-mediated reductive cyclization are robust, versatile, and highly reproducible methods. The choice between these protocols will depend on the specific substrate, desired functional group tolerance, and the availability of starting materials. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and innovative one-pot strategies for the synthesis of 2H-indazoles and other medicinally relevant heterocycles will undoubtedly remain a vibrant and impactful area of research.
References
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- ResearchGate. One‐pot syntheses of 2H‐indazoles. [Link]
- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- ResearchGate. Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]
- Royal Society of Chemistry.
- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]
- ResearchGate. Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step.... [Link]
- National Center for Biotechnology Information. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
- Royal Society of Chemistry.
- PubMed.
- National Center for Biotechnology Information.
- Organic Letters.
- ResearchGate. (PDF)
- ChemRxiv.
- Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 6-Iodo-2-methyl-2H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 6-iodo-2-methyl-2H-indazole. The indazole nucleus is a critical scaffold in medicinal chemistry, and successful functionalization is key to developing novel therapeutic agents.[1][2][3] This resource is designed to help you diagnose issues and improve the yield and reproducibility of your reactions.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide.[1][2][4] The catalytic cycle is central to this transformation and generally proceeds through three main steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Palladium(II) complex.[1]
-
Transmetalation: A base activates the boronic acid, which then transfers its organic group to the Palladium(II) complex.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?
Low yields can stem from several factors, often related to catalyst deactivation, incomplete reaction, or the formation of side products. The nitrogen-containing indazole ring can sometimes interfere with the palladium catalyst.[5][6]
Common culprits include:
-
Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.[7]
-
Inefficient Base: The choice and quality of the base are critical for activating the boronic acid.[7]
-
Poor Solvent Quality: Solvents that are not properly deoxygenated can lead to side reactions like the homocoupling of boronic acids.[1][7]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.[1][8]
-
Degradation of Boronic Acid: Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation.[7]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the indazole ring can coordinate to the palladium catalyst, leading to its deactivation.[5]
Q2: How do I choose the right catalyst and ligand for this specific substrate?
For Suzuki-Miyaura reactions involving iodo-indazoles, common and effective palladium catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[9] The choice of ligand is crucial for stabilizing the palladium center and promoting the desired reaction pathway.
-
Electron-rich and bulky ligands are often preferred as they can promote reductive elimination and prevent side reactions.[10] Ligands like SPhos and XPhos have shown high yields in couplings with nitrogen-rich heterocycles.[6]
-
Bidentate phosphine ligands can also be effective in improving selectivity and reaction rates.[9]
Q3: What is the optimal base and solvent system?
The base and solvent system must be carefully selected to ensure all reactants are sufficiently soluble and the reaction proceeds efficiently.
-
Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] The choice of base can significantly impact the yield, with K₂CO₃ in a 1,4-dioxane/water system showing excellent results in some cases.[2]
-
Solvents: A mixture of an organic solvent and water is often used. Common systems include 1,4-dioxane/water, THF/water, and DMF/water.[7] It is crucial to degas the solvents thoroughly to remove oxygen, which can promote side reactions.[1][7]
Q4: Can the N-methyl group on the indazole ring cause any issues?
The N-methyl group generally prevents the complications that can arise from an unprotected N-H group, such as catalyst inhibition or undesired side reactions.[6][9] However, the electronic properties of the N-methylated indazole can still influence the reactivity of the C-I bond.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe little to no consumption of your this compound, consider the following:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or consider a more stable pre-catalyst. Perform a test reaction with a known reactive substrate to confirm catalyst activity.[7] | Palladium(0) catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity.[7] Pre-catalysts are often more stable and can be activated in situ. |
| Inefficient Base | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] Ensure the base is finely powdered and anhydrous. Activating K₂CO₃ by heating before use can be beneficial.[7] | The base is crucial for the transmetalation step.[7] Its effectiveness depends on its strength, solubility, and ability to activate the boronic acid without causing side reactions. |
| Poor Solvent Choice | Optimize the solvent system. Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[7] The ratio of organic solvent to water can be adjusted to improve solubility of all components. | The solvent must dissolve the reactants, especially the base, to a sufficient extent for the reaction to proceed efficiently.[7] |
| Reaction Temperature Too Low | If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-120 °C.[7] Microwave heating can be an effective method for rapid optimization.[1][7] | Suzuki couplings often require elevated temperatures to overcome the activation energy barrier, particularly for the oxidative addition and reductive elimination steps.[8][11] |
| Degradation of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[7] Ensure the purity of the boronic acid before use. Consider using a more stable boronate ester if protodeboronation is a significant issue. | Boronic acids can undergo protodeboronation, where the boron moiety is replaced by a hydrogen atom, especially under prolonged heating or in the presence of protic sources.[5] |
| Oxygen Contamination | Thoroughly degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] | Oxygen can lead to the oxidative homocoupling of the boronic acid, consuming the reagent and generating impurities.[4][5] It can also contribute to catalyst deactivation. |
Issue 2: Formation of Significant Side Products
The appearance of major side products can significantly reduce the yield of your desired compound.
| Side Product | Suggested Solution(s) | Scientific Rationale |
| Homocoupling of Boronic Acid | Rigorous degassing of the reaction mixture is crucial to minimize oxygen.[1][7] Using a slight excess of boronic acid (e.g., 1.2 equivalents) instead of a large excess can also help.[1] | Oxygen promotes the oxidative dimerization of the boronic acid, a common side reaction in Suzuki couplings.[4][5] |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom. Use anhydrous conditions and ensure the base is not excessively strong. A slight excess of the boronic acid can compensate for some loss.[5][10] | This side reaction is more common with electron-deficient heteroaryl boronic acids and can be promoted by protic solvents or impurities.[5] |
| Dehalogenation (Hydrodehalogenation) | This involves the replacement of the iodine atom with hydrogen. Screen different phosphine ligands, as sterically hindered ligands can sometimes suppress this side reaction.[9] A weaker base may also be beneficial.[9] | This can occur through a competing reductive pathway. The choice of ligand and base can influence the relative rates of the desired coupling and this undesired side reaction.[4][9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₂CO₃, 2 equivalents)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[7]
-
Add the degassed solvent mixture via syringe.[7]
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[1][7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Microwave-Assisted Protocol
Microwave irradiation can often accelerate the reaction and improve yields.[1]
Procedure:
-
To a microwave vial, add this compound, the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and 2M aqueous Na₂CO₃ solution (2 mL).[1]
-
Add 1,4-dioxane (7 mL).[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the mixture with stirring at 120 °C for 30-40 minutes.[1]
-
Follow the workup and purification steps outlined in the general protocol.
References
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole - Benchchem.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchG
- Temperature effect on the model SM cross-coupling reaction using ligand...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Iodo-2-methyl-2H-indazole
Welcome to the technical support center for the synthesis of 6-Iodo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis and its Challenges
The N-methylation of 6-iodo-1H-indazole is a critical transformation, yet it presents a significant regioselectivity challenge. The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of the thermodynamically stable N1-methylated isomer (6-Iodo-1-methyl-1H-indazole) and the kinetically favored, and often desired, N2-methylated isomer (this compound).[1][2][3] Achieving high selectivity for the N2 isomer requires careful control over reaction conditions. This guide will address the primary side reaction of N1-isomer formation, as well as other potential pitfalls such as deiodination and over-methylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2 methylated isomers. How can I increase the yield of the desired this compound (N2-isomer)?
A1: This is the most common challenge. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. To favor the kinetic N2-product, consider the following strategies:
-
Choice of Base and Solvent: The interplay between the base and solvent is crucial.
-
For higher N2 selectivity: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF are often employed.[4] These conditions are thought to favor the kinetically controlled pathway.
-
Conditions favoring the N1 isomer: Stronger bases like sodium hydride (NaH) in less polar solvents like THF tend to yield the thermodynamically more stable N1-isomer.[2][3]
-
-
Methylating Agent: The reactivity of the methylating agent can influence the regioselectivity.
-
Methyl iodide (CH₃I): A common and reactive methylating agent. When used with K₂CO₃ in DMF, it can lead to mixtures of N1 and N2 products.[4]
-
Dimethyl sulfate ((CH₃)₂SO₄): Another highly reactive methylating agent. Its use with various bases has been reported to give mixtures of isomers.
-
Trimethyl orthoformate (TMO): In the presence of a strong acid like sulfuric acid, TMO can regioselectively produce N2-methylated indazoles. This method proceeds through a different mechanism and can be an effective alternative.[1]
-
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product. Running the reaction at room temperature or even cooler may increase the proportion of the N2-isomer.
Q2: I am observing a significant amount of an impurity that appears to be the starting material, even after extended reaction times. What could be the cause?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to deprotonate the indazole. For weaker bases like K₂CO₃, using a slight excess can be beneficial.
-
Moisture: The presence of water can quench the base (especially strong bases like NaH) and hydrolyze the methylating agent. Ensure all reagents and solvents are anhydrous.
-
Poor Solubility: 6-iodo-1H-indazole may have limited solubility in some solvents. Ensure the reaction mixture is well-stirred to maximize contact between reactants. A co-solvent might be necessary in some cases.
Q3: I have isolated a byproduct that has a lower molecular weight than the starting material and lacks the iodine atom. What is this and how can I prevent its formation?
A3: This is likely the deiodinated product, 2-methyl-2H-indazole. Aryl iodides can be susceptible to deiodination under certain conditions:
-
Radical Reactions: The formation of radical species in the reaction mixture can lead to the cleavage of the C-I bond.[5] This can be initiated by impurities or exposure to light.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize this side reaction.
-
Basic Conditions: While less common, prolonged exposure to strong bases at elevated temperatures can sometimes promote deiodination.
To mitigate this, use the mildest effective reaction conditions and ensure the reaction is worked up promptly upon completion.
Q4: How can I separate the desired this compound from the N1-isomer?
A4: The separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separation. A careful selection of the eluent system is required. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) on silica gel is a good starting point.
-
Recrystallization: In some cases, fractional recrystallization can be effective. A patent suggests that using a mixed solvent system can be advantageous for separating indazole isomers.[7] Experiment with different solvent combinations (e.g., ethanol/water, acetone/hexane) to find a system where one isomer is significantly less soluble than the other.
Q5: How can I confirm the identity of the N1 and N2 isomers?
A5: NMR spectroscopy is the definitive method for distinguishing between the N1 and N2 methylated indazoles.
-
¹H NMR: The chemical shifts of the protons on the indazole ring will be different for the two isomers. Specifically, the chemical shift of the proton at the C7 position is often a key indicator. For this compound, the reported ¹H NMR data can be used as a reference.[1]
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also differ between the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can be used to definitively assign the position of the methyl group by observing the correlation between the methyl protons and the carbons of the indazole ring. For the N1-isomer, a correlation between the N-methyl protons and the C7a carbon is expected. For the N2-isomer, a correlation to C3 is more likely.[2]
Experimental Protocols
Below are representative protocols for the N-methylation of 6-iodo-1H-indazole. Note: These are starting points and may require optimization for your specific setup and scale.
Protocol 1: Methylation using Methyl Iodide and Potassium Carbonate (Favoring N2-isomer)
Materials:
-
6-Iodo-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-iodo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.
Protocol 2: Methylation using Trimethyl Orthoformate and Sulfuric Acid (High N2-selectivity)
Materials:
-
6-Iodo-1H-indazole
-
Trimethyl orthoformate (TMO)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-iodo-1H-indazole (1.0 eq) in trimethyl orthoformate (used as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of Indazoles
| Entry | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | Room Temp | Mixture | [4] |
| 2 | Isopropyl Iodide | NaH | DMF | Room Temp | 38:46 | [4] |
| 3 | Trimethyl Orthoformate | H₂SO₄ (cat.) | TMO | Reflux | High N2 | [1] |
| 4 | Alkyl Bromide | NaH | THF | Varies | >99:1 (for some substrates) | [2][3] |
Table 2: ¹H NMR Data for this compound [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.37 | s | |
| H-7 | 8.05 | s | |
| H-5 | 7.53 | d | 9.0 |
| H-4 | 7.25 | d | 9.0 |
| N-CH₃ | 4.16 | s |
Visualizations
Diagram 1: Regioselectivity in the N-Methylation of 6-Iodo-1H-indazole
Caption: A decision-making workflow for troubleshooting low yields.
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol
- 6-iodo (1H)indazole - ChemBK
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
- 6-Iodo-1H-indazole 261953-36-0 wiki - Guidechem
- Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β-C(sp3)
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Spontaneous aryl iodide deiodination upon he
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals
- Data-Driven Development of a Selective and Scalable N1-Indazole Alkyl
- Regioselective N-alkyl
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing
- 6-IODO-1H-INDAZOLE
- Rates of N-methylation of azoles with methyl iodide and dimethyl sulphate - ResearchG
- Methods for preparing indazole compounds - Google P
- 6-Iodo-1H-indazole | 261953-36-0 - ChemicalBook
- Method for separating and purifying substituted indazole isomers - Google P
- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google P
- N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA - ResearchG
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem
- An efficient and practical N-methylation of amino acid deriv
- Synthesis of 1H-Indazoles via Silver(I)
- Dimethyl sulf
- validation of 7-Iodo-1H-indazole as a versatile intermedi
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. reddit.com [reddit.com]
- 7. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deiodination of 6-Iodo-2-methyl-2H-indazole in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the undesired deiodination of 6-Iodo-2-methyl-2H-indazole during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring higher yields of the desired coupled products and minimizing byproduct formation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the cross-coupling of this compound.
Issue 1: Significant Formation of 2-methyl-2H-indazole (Deiodinated Byproduct)
You observe a substantial amount of the deiodinated starting material, 2-methyl-2H-indazole, in your reaction mixture, leading to low yields of the desired cross-coupled product.
Root Cause Analysis:
Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[1] It competes with the desired productive catalytic cycle. The key mechanistic step leading to this byproduct is the formation of a palladium-hydride species, which can then reductively eliminate with the aryl iodide to produce the deiodinated arene.[2] Several factors can promote this undesired pathway.
Diagnostic & Corrective Protocols:
1. Re-evaluate Your Catalyst and Ligand System:
-
Explanation: The choice of ligand is crucial.[1][3] Bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step to form the desired C-C or C-N bond, outcompeting the deiodination pathway.[1]
-
Actionable Steps:
-
Switch to bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These have demonstrated efficacy in suppressing dehalogenation.[1]
-
If using a simple phosphine ligand like PPh₃, consider that it may not be sterically hindering enough to prevent side reactions.
-
For Buchwald-Hartwig aminations, using a pre-catalyst can sometimes lead to cleaner reactions by ensuring the formation of the active Pd-ligand complex.[4]
-
2. Optimize the Base:
-
Explanation: The base plays a multifaceted role. While essential for the catalytic cycle, certain bases can promote deiodination. For instance, alkoxide bases can generate palladium-hydride species. The strength and nature of the base can significantly influence the reaction outcome.[1]
-
Actionable Steps:
-
If using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.
-
For Suzuki reactions, the use of fluoride bases (e.g., KF, CsF) can sometimes be beneficial.
-
Ensure the base is of high purity and anhydrous, as water content can also be a hydrogen source for deiodination.[5][6][7]
-
3. Control the Reaction Temperature:
-
Explanation: Higher reaction temperatures can increase the rate of undesired side reactions, including deiodination.[1][4]
-
Actionable Steps:
-
Attempt the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
-
4. Scrutinize Solvent and Reagent Purity:
-
Explanation: Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as a hydride source, leading to deiodination.[5][6][7]
-
Actionable Steps:
-
Use high-purity, anhydrous, and thoroughly degassed solvents.
-
If the reaction protocol allows, switch from protic or water-containing solvent systems to strictly anhydrous aprotic solvents like dioxane or toluene.
-
Illustrative Data: Ligand and Base Effects on Deiodination
| Ligand | Base | Desired Product Yield (%) | Deiodinated Product (%) |
| PPh₃ | NaOtBu | 45 | 50 |
| XPhos | NaOtBu | 75 | 20 |
| XPhos | K₃PO₄ | 85 | 10 |
This table provides hypothetical data to illustrate the potential impact of ligand and base selection on the outcome of a cross-coupling reaction with this compound.
Issue 2: Low to No Conversion of Starting Material
Your reaction shows a significant amount of unreacted this compound, even after extended reaction times.
Root Cause Analysis:
Low or no conversion can stem from several factors, including an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
Diagnostic & Corrective Protocols:
1. Catalyst Activity and Loading:
-
Explanation: The palladium catalyst may be inactive or poisoned. The N-H of an unprotected indazole can potentially coordinate to the palladium center and inhibit its activity.[8] While the 2-methyl group on your substrate prevents this specific issue, other nitrogen-containing impurities could be problematic. Catalyst decomposition into palladium black is a visual indicator of a failed reaction.[8]
-
Actionable Steps:
-
Use a fresh, high-quality palladium source and ligand. Pre-catalysts are often more robust and give more consistent results.[8]
-
Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur-containing compounds).
-
While counterintuitive, excessively high catalyst loading can sometimes increase side reactions.[1] If you are using a high loading, try reducing it to the 1-2 mol% range.
-
2. Reagent Quality:
-
Explanation: For Suzuki reactions, the quality of the boronic acid or ester is critical. Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.
-
Actionable Steps:
-
Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[8]
-
Ensure your this compound is pure and free from unreacted starting materials from its synthesis.
-
3. Reaction Setup and Execution:
-
Explanation: Inefficient degassing can leave oxygen in the reaction vessel, which can deactivate the Pd(0) catalyst.
-
Actionable Steps:
-
Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for deiodination issues.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of deiodination for this compound?
A: Deiodination, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is a significant side reaction.[1][5] While several pathways can contribute, a common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various routes, such as the β-hydride elimination from an alkoxide base or reaction with adventitious water.[5][6][7] This Pd-H species can then undergo reductive elimination with the this compound that is coordinated to the palladium center, cleaving the C-I bond and forming a C-H bond, thus regenerating the Pd(0) catalyst in an unproductive cycle.
Q2: How does the choice of catalyst and ligand influence the rate of deiodination?
A: The catalyst and ligand system is paramount in controlling the competition between the desired cross-coupling and undesired deiodination.[1]
-
Ligand Steric Bulk: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., XPhos), create a sterically crowded environment around the palladium center.[1] This steric hindrance promotes the reductive elimination step that forms the desired product, which is often the rate-limiting step of the productive cycle.[9] By accelerating this step, the lifetime of intermediates that could lead to deiodination is reduced.
-
Ligand Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also facilitates the oxidative addition of the aryl iodide and the final reductive elimination.
Q3: Are there alternative cross-coupling strategies to minimize deiodination?
A: Yes. If optimizing the standard conditions proves difficult, consider these alternatives:
-
Copper-Free Sonogashira Coupling: For coupling with terminal alkynes, traditional Sonogashira conditions use a copper(I) co-catalyst.[10] However, copper-free conditions have been developed which can sometimes provide cleaner reactions and avoid certain side reactions.
-
Use of Aryl Bromides or Chlorides: Aryl iodides are highly reactive towards oxidative addition, but the C-I bond is also weaker, making them more susceptible to side reactions like deiodination.[11] If feasible, synthesizing the analogous 6-bromo or 6-chloro-2-methyl-2H-indazole could be a viable strategy. While these substrates are less reactive and may require more forcing conditions or specialized catalyst systems, they are generally less prone to hydrodehalogenation.[11]
-
Different Coupling Paradigms: Depending on the desired product, exploring other coupling reactions like the Heck[12] or Stille couplings might offer different reactivity profiles and selectivity, potentially avoiding the deiodination issue.
Q4: Can the N-methyl group on the indazole ring influence the reaction?
A: Yes, the 2-methyl (N2-methyl) substitution on the indazole ring is significant. It locks the tautomeric form and prevents potential complications arising from the acidic N-H proton that would be present in an N1-unsubstituted indazole.[13] An N-H proton can react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[8][13] The presence of the N2-methyl group simplifies the system, making the troubleshooting process more focused on the C-I bond reactivity and the catalytic cycle itself.
Competing Reaction Pathways
Caption: Competing cross-coupling and deiodination pathways.
References
- Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]
- Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Research Portal. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PubMed Central. [Link]
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
- Reddit. (2024).
- ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of....
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Organic Chemistry Data. (n.d.).
- ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Reddit. (2018).
- ACS Publications. (n.d.). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society. [Link]
- ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Strategies in the Heck coupling reaction.
- PubMed. (n.d.). Triorganoindium reagents in selective palladium-catalyzed cross-coupling with iodoimidazoles: synthesis of neurodazine. PubMed. [Link]
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]
- National Institutes of Health. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. PubMed Central. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- YouTube. (2025).
- Reddit. (2024).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- National Institutes of Health. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PubMed Central. [Link]
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]
- Taylor & Francis Online. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Taylor & Francis Online. [Link]
- National Institutes of Health. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. PubMed Central. [Link]
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
- National Institutes of Health. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PubMed Central. [Link]
- PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Indazole Suzuki Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during these critical transformations. Indazoles are privileged structures in medicinal chemistry, but their successful functionalization via palladium-catalyzed reactions is often hampered by catalyst poisoning and deactivation.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and overcome these common issues, ensuring robust and reproducible results in your laboratory.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low or No Reaction Conversion
Q1: My Suzuki reaction with an iodo-indazole shows little to no product formation. What are the most likely causes of this catalyst inhibition?
A1: Complete reaction failure is often a sign of potent catalyst poisoning or fundamental flaws in the reaction setup. The primary suspects are the indazole substrate itself, hidden impurities, or atmospheric contamination.
-
Inhibition by the Indazole Moiety: The nitrogen atoms in the indazole ring, particularly in N-H free indazoles, can act as ligands, coordinating strongly to the palladium center.[2][3] This coordination occupies the catalytic site, preventing the oxidative addition of the aryl halide and effectively shutting down the catalytic cycle. The acidic N-H proton can also lead to side reactions or catalyst deactivation, especially with strong bases.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[5] These ligands create a sterically hindered environment around the palladium atom, which physically blocks the indazole from coordinating and poisoning the catalyst.
-
-
Impurities in Starting Materials: Reagents that are not rigorously purified can introduce potent catalyst poisons.
-
Elemental Sulfur: Has been identified as a culprit in failed Suzuki reactions, even at parts-per-million (ppm) levels.[6][7][8] It can originate from the synthesis of the indazole starting material.
-
Excess Halides: High concentrations of halide ions can negatively impact the catalytic cycle.[8]
-
Solution: If you suspect impurities, purify your indazole starting material by recrystallization or column chromatography. Alternatively, perform a "spiking" experiment: run a known, reliable Suzuki reaction and add a small amount of your indazole starting material. If that reaction fails, it confirms a poison is present.
-
-
Atmospheric Contamination: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1][4]
Scenario 2: Reaction Stalls After Initial Conversion
Q2: My LC-MS analysis shows the reaction starts, but it stops at ~30-50% conversion, even after extended heating. Why is my catalyst dying prematurely?
A2: A stalling reaction indicates that the catalyst is initially active but is deactivated over time. This points towards issues with catalyst stability under the reaction conditions or inhibition by the product.
-
Catalyst Degradation (Palladium Black): Under certain conditions, the soluble Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, often observed as a black precipitate ("palladium black").[10][11] This is more common with less robust ligand systems that may degrade at higher temperatures.
-
Solution: Screen a panel of more robust ligands, such as Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to stabilize the palladium center effectively.[12][13] Also, consider if the reaction temperature is too high, and try running it at a lower temperature for a longer period.
-
-
Product Inhibition: Similar to the starting material, the coupled indazole product can also coordinate to the palladium center. As the product concentration increases, it can progressively inhibit the catalyst, slowing and eventually stopping the reaction.
-
Solution: This is a challenging issue to resolve directly. Using a more sterically hindered ligand can help mitigate this by making coordination less favorable for both the starting material and the product. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes help push the reaction to completion, although this is not an ideal solution for large-scale synthesis.
-
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water), effectively destroying one of your coupling partners.[1][5] This becomes more significant with longer reaction times when the catalyst may be sluggish.
Visual Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues in indazole Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yield indazole Suzuki reactions.
Frequently Asked Questions (FAQs)
Q3: How exactly does the indazole N-H proton cause problems?
A3: The acidic N-H proton of an unprotected indazole (pKa ≈ 14-16) can interfere in several ways.[4] In the presence of a strong base (e.g., KOtBu), the indazole can be deprotonated to form an indazolide anion. This anion can coordinate to the palladium center, potentially forming inactive or off-cycle complexes. Furthermore, the proton itself can contribute to the protodeboronation of the boronic acid coupling partner, reducing its effective concentration.[1][5] For particularly challenging substrates, protecting the N-H group with a group like Boc or SEM can be a necessary strategy to ensure high yields.[4]
Q4: Which palladium ligands are most robust against poisoning in indazole Suzuki couplings?
A4: Bulky, electron-rich monophosphine ligands from the Buchwald family are generally the top choice for mitigating catalyst poisoning by N-heterocycles.[5] They excel for two primary reasons:
-
Steric Shielding: Their large size (e.g., the o-biphenyl groups in SPhos or the cyclohexyl groups in XPhos) physically blocks the indazole nitrogen from accessing and binding to the palladium center.
-
Electronic Effects: They are strongly electron-donating, which increases the electron density on the palladium. This promotes the rate-limiting oxidative addition step and helps stabilize the active Pd(0) species, making it less susceptible to deactivation pathways.
The choice of ligand can be critical, and screening a few options is often a worthwhile endeavor during optimization.[13][14]
Q5: What are the best practices for setting up a Suzuki reaction to minimize catalyst deactivation from the start?
A5: A meticulous setup is crucial for success.
-
Use High-Purity Reagents: Start with the highest purity indazole, boronic acid, and base available.
-
Rigorous Degassing: Degas all solvents (including any water used in the solvent system) by sparging with argon or nitrogen for at least 15-20 minutes.[1][11]
-
Inert Atmosphere: Assemble the reaction in a glovebox or use standard Schlenk line techniques. The reaction vessel should be evacuated and backfilled with inert gas three times before adding solvents.[4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable to air and moisture than simple Pd(II) salts or Pd(0) sources and provide more consistent generation of the active LPd(0) catalyst.[5][9]
-
Proper Stirring: Ensure vigorous stirring, especially in biphasic mixtures, to maximize mixing and facilitate reaction at the phase interface.[9]
Catalyst Poisoning Mechanism & Mitigation Strategy
The diagram below illustrates the standard Suzuki catalytic cycle and the off-cycle poisoning pathway caused by indazole coordination. The use of a bulky ligand to prevent this is also depicted.
Caption: The indazole substrate can reversibly bind to the active Pd(0) catalyst, forming an inactive complex and halting the reaction. Bulky ligands prevent this.
Validated Experimental Protocol
Protocol 1: General Procedure for a Robust Suzuki Coupling of an N-H Iodo-Indazole
This protocol incorporates best practices to minimize catalyst deactivation and is a reliable starting point for optimization.
Reagents & Equipment:
-
Iodo-indazole (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq.), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 ratio), both rigorously degassed
-
Oven-dried glassware, magnetic stir bar, and a reflux condenser
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction flask containing a magnetic stir bar, add the iodo-indazole (1.0 eq.), arylboronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), and XPhos Pd G3 pre-catalyst (0.02 eq.).
-
Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[4]
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the iodo-indazole starting material is consumed.
-
After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
References
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). DOI:10.1021/acs.oprd.7b00342
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- D'yakonov, V. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- PubMed. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ACS Publications. (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Heck Reaction with Electron-Deficient Heteroaryls
Welcome to the technical support center for the Heck-Mizoroki reaction, with a specialized focus on the challenges presented by electron-deficient heteroaryl substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in these sensitive systems.
Introduction: The Challenge of Electron-Deficient Heteroaryls
The Heck reaction is a cornerstone of modern organic synthesis, enabling the arylation and vinylation of alkenes with remarkable efficiency.[1][2] However, when one of the coupling partners is an electron-deficient heteroaryl halide, researchers often encounter a host of issues ranging from low yields to complete reaction failure. These substrates introduce unique electronic and coordinative properties that can disrupt the delicate balance of the palladium catalytic cycle.
This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges faced in the laboratory. We will dissect common problems, explore their mechanistic origins, and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why am I observing low or no conversion of my electron-deficient heteroaryl halide?
This is the most frequent issue and can stem from several factors related to the inherent properties of electron-deficient systems.
Answer:
Low conversion is typically a symptom of a sluggish or inhibited catalytic cycle. The primary culprits are often slow oxidative addition and catalyst deactivation.
-
Causality—Slow Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the heteroaryl halide to the Pd(0) center, is an electrophilic process.[3] Electron-deficient heteroaryl halides are less nucleophilic than their electron-rich counterparts, which can significantly slow this crucial initiation step.[3] The reactivity order for the halide is generally I > Br > Cl.[3] If you are using a bromide or, particularly, a chloride, the energy barrier for oxidative addition may be too high under your current conditions.
-
Causality—Catalyst Poisoning: Heteroatoms (especially nitrogen) within the ring can act as strong ligands for the palladium catalyst.[4] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and preventing it from participating in the reaction.[4] This is a particularly pronounced issue with N-heteroaryl halides.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Solutions & Protocols:
-
Optimize the Ligand: The choice of ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often superior.[5] These ligands promote oxidative addition by increasing the electron density on the palladium center.[6] They can also sterically hinder the coordination of the heteroaryl nitrogen, mitigating catalyst poisoning.[4][7]
-
Recommended Ligands:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)
-
N-Heterocyclic Carbenes (NHCs)
-
Protocol: Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the heteroaryl halide (1.0 equiv), alkene (1.2-1.5 equiv), and base (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be tested (4-8 mol %).
-
Add degassed solvent (e.g., DMF, Dioxane, Toluene).
-
Seal the vials under an inert atmosphere (N₂ or Ar).
-
Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition.
-
Select the Right Base: The base plays a dual role: it neutralizes the HX generated and regenerates the Pd(0) catalyst.[8] For electron-deficient systems, organic bases like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) are often used. However, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective and may be less prone to side reactions.
Question 2: My reaction is producing a significant amount of "palladium black." What is happening and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition and a common reason for stalled reactions.[9]
Answer:
Palladium black is finely divided, catalytically inactive palladium metal (Pd(0)). Its formation signifies that the palladium nanoparticles have agglomerated and precipitated out of the solution. This typically occurs when the ligand is unable to adequately stabilize the Pd(0) species throughout the catalytic cycle.
-
Causality—Ligand Dissociation/Decomposition: At the high temperatures often required for these reactions, phosphine ligands can dissociate from the palladium center. The resulting "naked" palladium atoms are highly unstable and rapidly aggregate. Some ligands may also undergo decomposition, further contributing to catalyst instability.
-
Causality—Reductive Elimination is Too Slow: If the final reductive elimination step to regenerate the Pd(0) catalyst and release the product is slow, the intermediate Pd(II) species may undergo undesired side reactions that lead to the formation of inactive palladium species.
Solutions:
-
Use More Robust Ligands: As mentioned previously, bulky, electron-rich phosphines or NHCs are generally more stable at high temperatures and bind more strongly to the palladium center, preventing aggregation.[5][6]
-
Lower the Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes improve efficiency by reducing the rate of bimolecular decomposition pathways.[9]
-
Consider a Different Palladium Precatalyst: The choice of precatalyst can influence the initial formation of the active Pd(0) species. Pd(OAc)₂ is often reduced in situ, and the conditions for this reduction can affect catalyst stability.[10] Pre-formed Pd(0) sources like Pd₂(dba)₃ might offer better results in some cases.
Question 3: I am observing the formation of side products, such as homocoupling of the heteroaryl halide or reduction of the starting material. How can I improve selectivity?
Side reactions compete with the desired Heck coupling, consuming starting materials and complicating purification.
Answer:
These side reactions point to specific, undesired pathways that are outcompeting the main catalytic cycle.
-
Causality—Homocoupling (Glaser-Hay type): This occurs when two molecules of the heteroaryl halide couple with each other. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species that facilitates this side reaction.[9]
-
Causality—Reductive Dehalogenation: The heteroaryl halide is reduced to the corresponding arene (Ar-X → Ar-H). This "reductive Heck" pathway can become significant if a hydride source is present or can be generated in situ.[11][12][13] The base or solvent can sometimes act as a hydride donor, especially at elevated temperatures.
Solutions:
-
Ensure Rigorously Inert Conditions: To prevent homocoupling, thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using Schlenk techniques or a glovebox is highly recommended.[9]
-
Scrutinize the Base and Solvent: If reductive dehalogenation is a problem, consider changing the base or solvent. For example, if you are using a formate salt or an amine that can readily undergo β-hydride elimination, switching to an inorganic base like K₂CO₃ might be beneficial.
-
Modify the Ligand: The electronic properties of the ligand can influence the relative rates of the desired reaction versus side reactions. An electron-donating ligand that accelerates oxidative addition and migratory insertion can help the desired Heck pathway outcompete these undesired processes.[5]
The Heck Catalytic Cycle with Electron-Deficient Heteroaryls
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the main steps and potential pitfalls.
Caption: The Heck catalytic cycle and common failure points.
Frequently Asked Questions (FAQs)
Q1: Can I use an electron-deficient alkene with my electron-deficient heteroaryl halide? A: Yes, but this can be a challenging combination. The "neutral pathway" of the Heck reaction is generally favored for electron-deficient olefins.[6] However, having two electron-deficient partners can slow down the migratory insertion step. You may need more forcing conditions (higher temperature, longer reaction times) and a carefully optimized catalyst system.
Q2: My heteroaryl substrate is a chloride. Is the Heck reaction still feasible? A: Yes, but it is significantly more challenging than with bromides or iodides due to the strength of the C-Cl bond.[5] Success almost always requires the use of specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (like P(t-Bu)₃ or Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5] Higher temperatures are also standard.
Q3: Does the regioselectivity of the alkene addition change with electron-deficient heteroaryls? A: Generally, for terminal alkenes, the regioselectivity is governed by both steric and electronic factors, strongly favoring arylation at the terminal, less-substituted carbon to give the E-isomer.[14] This preference is usually maintained with electron-deficient heteroaryls. However, unexpected regioselectivity can sometimes arise from unusual coordination effects or mechanistic pathway shifts, so characterization of the product is always crucial.
Q4: Are there alternatives to the Heck reaction for coupling these substrates? A: Yes. If the Heck reaction proves intractable, consider other cross-coupling reactions. The Suzuki-Miyaura coupling (using a heteroarylboronic acid/ester) or the Stille coupling (using a heteroarylstannane) are powerful alternatives that often succeed where the Heck reaction fails. More recently, direct C-H arylation methods are also emerging as a viable strategy.[15]
Summary of Recommended Conditions
The following table provides a starting point for optimizing the Heck reaction with electron-deficient heteroaryls.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective precatalysts.[2][10] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) or NHCs (e.g., IPr) | Accelerates oxidative addition, enhances catalyst stability.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, NEt₃, DIPEA | Choice depends on substrate; inorganic bases can be milder. |
| Solvent | DMF, Dioxane, Toluene, NMP | High-boiling, polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Often requires elevated temperatures to drive the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent catalyst oxidation and side reactions.[9] |
This guide provides a framework for diagnosing and solving common problems encountered in the Heck reaction of electron-deficient heteroaryls. By understanding the mechanistic underpinnings of these challenges, researchers can make informed decisions to optimize their reactions and achieve their synthetic goals.
References
- Heck-like Reactions Involving Heteroatomic Electrophiles - PMC - NIH. (2018-09-15).
- Heck Reaction—State of the Art - MDPI.
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008-12-16).
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (2022-09-19).
- Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF - ResearchGate. (2025-08-06).
- Heck reaction - YouTube. (2015-10-25).
- Practical Heck Reaction problems! : r/chemhelp - Reddit. (2021-01-31).
- Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes - PMC - NIH.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Scheme 3. Proposed mechanism of the reductive Heck reaction; empty... - ResearchGate.
- Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (2024-02-01).
- (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - ResearchGate. (2013-08-05).
- ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. (2025-08-10).
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
- Heck Reaction - Chemistry LibreTexts. (2023-06-30).
- Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024-02-23).
- Abstracts.
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC - NIH.
- Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids | Journal of the American Chemical Society. (2010-09-02).
Sources
- 1. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme.de [thieme.de]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Indazoles
Welcome to the dedicated technical support center for navigating the complexities of the Buchwald-Hartwig amination of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Indazoles are a privileged scaffold in drug discovery, but their unique electronic and structural properties present specific challenges, particularly concerning regioselectivity and reaction efficiency.
The choice of base is arguably one of the most critical and often underestimated parameters in this transformation. It governs not only the rate of the reaction but also the delicate balance between desired N1 arylation, undesired N2 arylation, and other potential side reactions. This resource synthesizes mechanistic understanding with practical, field-proven advice to help you overcome common hurdles and achieve robust, high-yielding results.
Frequently Asked Questions (FAQs): The Critical Role of the Base
Q1: Why is base selection so crucial for the Buchwald-Hartwig amination of indazoles?
The base plays a multifaceted role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the indazole (or the palladium-amine complex) to generate the active nucleophile required for the coupling reaction.[1][2] However, for indazoles, the situation is more complex than for simple amines:
-
Regioselectivity (N1 vs. N2): Indazole is an ambidentate nucleophile, meaning it can be arylated at either the N1 or N2 position.[3] The choice of base, along with its counter-ion, solvent, and temperature, can significantly influence the ratio of these two isomers.[4] The nature of the base can affect the equilibrium between the 1H- and 2H-indazole tautomers and the relative nucleophilicity of the two nitrogen atoms in the resulting indazolide anion.
-
Catalyst Activity and Stability: The base must be strong enough to facilitate deprotonation without causing decomposition of the palladium catalyst, ligands, or sensitive functional groups on the substrates.[5][6] An inappropriate base can lead to catalyst poisoning or promote side reactions like β-hydride elimination.[2]
-
Solubility: The solubility of the base in the reaction solvent is a critical factor for reproducibility and efficiency.[5][7] Insoluble inorganic bases can lead to heterogeneous reaction mixtures, causing inconsistent results and scale-up challenges.[8]
Q2: What are the most common bases used, and how do I choose a starting point?
Bases for Buchwald-Hartwig amination can be broadly categorized into strong, non-nucleophilic alkoxides and weaker inorganic carbonates or phosphates.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common and often highly effective base for this reaction.[5][7][9] Its high basicity promotes efficient deprotonation and can often drive reactions to completion at lower temperatures. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are also used.[5][7]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are preferred.[5][6][10] These often require higher reaction temperatures to achieve comparable conversion rates.[11]
Starting Point Recommendation: For a new indazole system, sodium tert-butoxide (NaOtBu) is an excellent first choice due to its proven efficacy. If substrate decomposition or poor selectivity is observed, screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a logical next step.
Q3: How does the base's counter-ion (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?
The counter-ion of the base can influence the aggregation state and solubility of the indazolide salt, which in turn can impact regioselectivity. For instance, it has been postulated that certain cations can coordinate with the N2 nitrogen and another heteroatom on a C3-substituent, sterically directing the arylation to the N1 position.[4] Larger, softer cations like cesium (Cs⁺) can sometimes offer different selectivity profiles compared to smaller, harder cations like sodium (Na⁺) or potassium (K⁺), potentially due to different coordination geometries and solubilities of the intermediate species.[4]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
-
Possible Cause A: Insufficient Base Strength. The selected base may be too weak to deprotonate the indazole-palladium complex effectively under the reaction conditions. The pKa of the indazole (typically around 13-14) requires a base whose conjugate acid has a significantly higher pKa.
-
Suggested Solution: Switch to a stronger base. If you are using K₂CO₃ or K₃PO₄, try moving to Cs₂CO₃ or, if the substrate allows, NaOtBu.
-
Possible Cause B: Poor Base Solubility. An inorganic base that is poorly soluble in your chosen solvent (e.g., K₃PO₄ in toluene) will result in a low effective concentration of the base, stalling the reaction.[5][7]
-
Suggested Solution:
-
Change to a more polar aprotic solvent like dioxane or THF to improve base solubility.[5]
-
Consider using a soluble organic base like DBU, although its performance can be highly system-dependent and may require thorough optimization.[8][12]
-
For insoluble bases, ensure vigorous stirring and consider sonication to improve dispersion.[13]
-
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)
-
Possible Cause: Thermodynamic vs. Kinetic Control. The N1-arylated indazole is often the thermodynamically more stable product, while the N2-isomer can sometimes be the kinetically favored one.[14] Reaction conditions, including the base, can influence which pathway dominates.
-
Suggested Solution: Systematic Base Screening. This is the most critical issue for indazole amination and requires a systematic approach.
-
Screen Alkoxides: Compare NaOtBu, KOtBu, and CsOtBu (if available). The change in counter-ion can alter the regioselectivity.
-
Screen Carbonates/Phosphates: Evaluate K₂CO₃, Cs₂CO₃, and K₃PO₄. These weaker bases, often run at higher temperatures, can sometimes favor the thermodynamic N1 product by allowing for equilibration.
-
Vary Temperature: Lowering the reaction temperature may favor the kinetic product, while higher temperatures can favor the thermodynamic product. Run parallel reactions at different temperatures (e.g., 80 °C, 110 °C) with your lead base candidate.
-
Problem 3: Formation of Side Products / Decomposition
-
Possible Cause A: Base is too Strong. A highly reactive base like NaOtBu can be incompatible with sensitive functional groups such as esters (saponification) or nitro groups on either the indazole or the aryl halide.[6][7]
-
Suggested Solution: Switch to a milder base like Cs₂CO₃ or K₃PO₄.[5] This is a classic trade-off where you sacrifice reaction rate for functional group tolerance.
-
Possible Cause B: Hydrodehalogenation. You observe consumption of your aryl halide but the major byproduct is the corresponding arene (Ar-H) instead of the desired product. This can sometimes be promoted by certain base/solvent combinations.
-
Suggested Solution:
-
Ensure your reagents and solvent are scrupulously dry, as water can be a proton source.
-
Re-evaluate your ligand and catalyst choice. Bulky, electron-rich phosphine ligands are often required to promote the desired C-N coupling over side reactions.[2]
-
Change the base. Sometimes switching from an alkoxide to a carbonate can suppress this pathway.
-
Data & Diagrams for Deeper Insight
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Formula | pKa (of Conjugate Acid in H₂O) | Typical Use Case | Key Considerations |
| Sodium tert-butoxide | NaOtBu | ~17[15] | General purpose, high reactivity | Can be too harsh for sensitive functional groups.[7] |
| Cesium carbonate | Cs₂CO₃ | ~10.3 (second pKa)[15] | Mild conditions, good for sensitive substrates | Often requires higher temperatures; solubility varies. |
| Potassium phosphate | K₃PO₄ | ~12.3 (third pKa) | Mild, effective alternative to carbonates | Often poorly soluble in non-polar solvents like toluene. |
| Potassium carbonate | K₂CO₃ | ~10.3 (second pKa)[15] | Economical, mild base | Generally less reactive than Cs₂CO₃. |
| LHMDS | LiN(SiMe₃)₂ | ~26 (in THF) | Very strong, non-nucleophilic | Highly sensitive to moisture; can be expensive. |
Note: pKa values are approximate and can vary significantly with solvent.[16]
Diagram 1: The Role of the Base in the Catalytic Cycle
This diagram illustrates the key step where the base intervenes in the Buchwald-Hartwig catalytic cycle.
Caption: Catalytic cycle highlighting the base-mediated deprotonation step.
Diagram 2: Troubleshooting Workflow for Base Optimization
This decision tree provides a logical workflow for troubleshooting and optimizing the base for your reaction.
Caption: A decision tree for systematically optimizing the base.
Experimental Protocol: Base Screening for Indazole Arylation
This protocol provides a general framework for efficiently screening multiple bases for your specific substrate combination.
Objective: To identify the optimal base for maximizing yield and N1-regioselectivity in the Buchwald-Hartwig amination of a given indazole and aryl halide.
Materials:
-
Aryl Halide (1.0 equiv)
-
Indazole (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Bases to be screened: NaOtBu, Cs₂CO₃, K₃PO₄ (2.0 equiv each)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox):
-
To three separate, labeled reaction vials, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the palladium pre-catalyst (0.002 mmol, 2 mol%) to each vial.
-
To Vial 1, add NaOtBu (0.2 mmol, 2.0 equiv).
-
To Vial 2, add Cs₂CO₃ (0.2 mmol, 2.0 equiv).
-
To Vial 3, add K₃PO₄ (0.2 mmol, 2.0 equiv).
-
-
Reagent Addition:
-
Add the indazole (0.12 mmol, 1.2 equiv) to each vial.
-
Add the degassed solvent (e.g., 1.0 mL to achieve 0.1 M concentration) to each vial.
-
-
Reaction:
-
Seal the vials tightly with screw caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Ensure vigorous stirring for the duration of the reaction (e.g., 12-24 hours).
-
-
Analysis:
-
After the reaction time has elapsed, cool the vials to room temperature.
-
Take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica or celite.
-
Analyze the crude samples by LC-MS and ¹H NMR to determine the conversion of starting materials and the ratio of N1 to N2 arylated products.
-
-
Optimization:
-
Based on the results, select the most promising base for further optimization of temperature, concentration, and catalyst loading.
-
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
- The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- PMC. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
- University of California, Irvine. pKa Values of Common Bases.
- University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Chemical Communications (RSC Publishing). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
- Synfacts. N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.
- PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- WordPress. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PMC - NIH. Recent Progress Concerning the N-Arylation of Indoles.
- PubMed. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.
- Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- NIH. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removal of Palladium Catalyst from Indazole Products
For Researchers, Scientists, and Drug Development Professionals
The use of palladium catalysts in the synthesis of indazole derivatives, particularly through cross-coupling reactions, is a powerful tool in medicinal chemistry.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[3][4] Incomplete removal can lead to downstream reaction interference, compromised biological activity, and significant regulatory hurdles.[4][5] This guide provides practical troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of palladium removal from your indazole products.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides structured solutions.
Issue 1: Inefficient Palladium Removal After Filtration
-
Symptom: Your final indazole product shows high levels of residual palladium (e.g., >10 ppm as measured by ICP-MS) even after filtration.[4] The filtrate may also appear colored (black, grey, or brownish).[6]
-
Causality: Simple filtration is most effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species.[7] However, homogeneous catalysts used in common coupling reactions (e.g., Suzuki, Heck, Sonogashira) can form soluble palladium complexes or fine colloidal particles that readily pass through standard filtration media.[7]
-
Troubleshooting Workflow:
A workflow for troubleshooting inefficient palladium removal after filtration.
-
Detailed Protocols:
-
Celite® Filtration:
-
Prepare a Büchner or sintered glass funnel with a pad of Celite® (1-2 cm thick).[8]
-
Pre-wet the Celite® pad with the reaction solvent.[8]
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity and pass it through the Celite® pad.[8]
-
Wash the pad with fresh solvent to ensure complete product recovery.[8]
-
-
Issue 2: Low Product Recovery After Scavenger or Activated Carbon Treatment
-
Symptom: You observe a significant loss of your indazole product after treating the reaction mixture with a scavenger resin or activated carbon.
-
Causality: Both activated carbon and some scavenger resins can non-selectively adsorb the desired product in addition to the palladium catalyst, leading to reduced yields.[9] This is particularly relevant for planar, aromatic molecules like indazoles.
-
Troubleshooting & Optimization:
| Parameter | Problem | Solution |
| Amount of Adsorbent | Excessive adsorbent leads to high product loss.[9] | Determine the minimum effective amount through small-scale experiments. Start with a lower loading and incrementally increase it. |
| Adsorbent Type | The chosen adsorbent may have a high affinity for your product. | Screen different grades of activated carbon or various scavenger resins with different functional groups (e.g., thiol, thiourea, amine).[4][10] |
| Contact Time & Temperature | Prolonged contact or elevated temperatures can increase product adsorption. | Optimize the scavenging time and temperature. Often, shorter times at room temperature are sufficient. |
| Solvent Effects | The solvent can influence the binding affinity of both palladium and the product to the adsorbent. | Experiment with different solvents to find a system that maximizes palladium binding while minimizing product loss. |
Issue 3: Co-elution of Palladium with Indazole Product During Chromatography
-
Symptom: During column chromatography, the palladium species co-elutes with your desired indazole product, making separation difficult.
-
Causality: The polarity of the palladium complexes can be similar to that of the indazole product, leading to poor separation on standard silica gel.
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvent gradients and compositions to improve separation.[7]
-
Change the Stationary Phase: Consider using alternative stationary phases like alumina or functionalized silica.[7]
-
Pre-Chromatography Scavenging: Treat the crude product with a palladium scavenger before performing column chromatography. This will remove the bulk of the palladium, simplifying the chromatographic purification.
-
Post-Chromatography Polishing: Even after chromatography, a final "polishing" step with a scavenger can be necessary to reduce palladium levels to acceptable limits for pharmaceutical applications.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from indazole synthesis reactions?
A1: The most common methods fall into three categories:
-
Adsorption: Using solid-supported scavengers (e.g., thiol- or thiourea-functionalized silica) or activated carbon to bind the palladium, which is then removed by filtration.[4]
-
Chromatography: Standard column chromatography is a common purification technique to separate the product from the catalyst and other impurities.[7]
-
Filtration: Effective for heterogeneous catalysts or insoluble palladium species, often using a filter aid like Celite®.[8][12]
Q2: How do I choose the right palladium scavenger for my indazole product?
A2: The choice of scavenger depends on the oxidation state of the palladium and the nature of your product. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[4][13] It is highly recommended to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.[4] Companies like SiliCycle and Biotage offer a range of scavenger resins.[13][14]
Q3: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[5][15] For palladium, the permitted daily exposure (PDE) is typically low, and for many applications, the target is to reduce residual palladium to below 10 ppm.[11][15]
Q4: Can I quantify the residual palladium in my lab without access to ICP-MS?
A4: While ICP-MS is the gold standard for accurate quantification of trace metals, several companies offer rapid, fluorescence-based detection kits.[3][9] These can be excellent for in-process checks and for screening the effectiveness of different removal methods before submitting samples for formal ICP-MS analysis.[3][9][16]
Q5: My palladium catalyst appears to be heterogeneous (e.g., Pd/C), but I still have soluble palladium in my product solution. Why?
A5: Even with heterogeneous catalysts, some leaching of palladium into the reaction mixture can occur, leading to the presence of soluble palladium species.[17] This is why a secondary purification step, such as treatment with a scavenger or activated carbon, is often necessary even when using a solid-supported catalyst.
Workflow for Selecting a Palladium Removal Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Managing Steric Hindrance in 6-Substituted Indazole Coupling
Welcome to the technical support center for managing steric hindrance in the coupling reactions of 6-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the functionalization of this important heterocyclic scaffold. Indazole derivatives are crucial pharmacophores, and their synthesis often involves transition-metal-catalyzed cross-coupling reactions.[1][2] However, substituents at the 6-position can introduce significant steric challenges, leading to low yields, side reactions, or complete reaction failure.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. The advice herein is based on established literature and practical experience in the field.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the coupling of 6-substituted indazoles and provides actionable solutions.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a 6-bromoindazole bearing a bulky substituent (e.g., isopropyl, tert-butyl) and an arylboronic acid, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low reactivity in couplings with sterically hindered substrates is a common challenge, primarily due to the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle.[3] To address this, consider the following optimization strategies:
Probable Causes & Solutions:
-
Inadequate Ligand Bulk and Electron-Donating Ability: Standard ligands like PPh₃ are often ineffective for hindered substrates. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically demanding couplings, bulky and electron-rich ligands are necessary to promote the desired reaction.[3][4]
-
Suboptimal Base Selection: The choice of base is crucial. For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.[3]
-
Recommendation: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger bases such as K₃PO₄ or t-BuOK.[3]
-
-
Ineffective Solvent System: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Insufficient Thermal Energy: These reactions often require elevated temperatures to overcome the high activation energy associated with sterically hindered substrates.[3]
-
Recommendation: Increase the reaction temperature, potentially using a higher-boiling solvent if necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions.[7]
-
Optimization Workflow for Suzuki-Miyaura Coupling
Caption: Decision workflow for optimizing sterically hindered Suzuki-Miyaura couplings.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on a 6-chloroindazole with a secondary amine and observing poor conversion. What adjustments should I make?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its efficiency can be hampered by steric hindrance and catalyst inhibition by nitrogen-containing heterocycles.[8][9][10]
Probable Causes & Solutions:
-
Catalyst Inhibition: The nitrogen atoms of the indazole ring can coordinate to the palladium catalyst, leading to its deactivation.[5]
-
Recommendation: Use specialized ligands designed to resist catalyst inhibition. Large-but-flexible Pd-BIAN-NHC catalysts have been rationally designed to enable the challenging Buchwald-Hartwig amination of coordinating heterocycles.[11]
-
-
Steric Clash Between Coupling Partners: A bulky substituent at the 6-position of the indazole and a sterically demanding amine can significantly slow down the reaction.
-
Recommendation: Employ a catalyst system known for its high activity with hindered substrates. Catalyst systems based on ligands like Josiphos or Wallyphos have shown success in challenging aminations.
-
-
Inappropriate Base: The choice of base is critical and can influence the rate of both the desired reaction and potential side reactions.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are often effective choices.
-
Recommended Catalyst Systems for Challenging Couplings
| Coupling Type | Substrate Challenge | Recommended Ligands | Recommended Bases | Solvents |
| Suzuki-Miyaura | Tetra-ortho-substituted biaryls | XPhos, SPhos, RuPhos, AntPhos[3] | t-BuOK, K₃PO₄[3] | Dioxane, Toluene[3] |
| Buchwald-Hartwig | Coordinating Heterocycles | BIAN-NHC ligands[11] | NaHMDS, LiOt-Bu | Toluene, DME |
| Suzuki-Miyaura | Electron-Deficient Heterocycles | XPhos[3] | K₃PO₄[3] | THF/H₂O[3] |
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of the substituent at the 6-position affect the coupling reaction?
A1: The electronic properties of the substituent at the 6-position can influence the reactivity of the indazole. Electron-donating groups can increase the electron density of the aromatic ring, which may slow down the oxidative addition step in palladium-catalyzed couplings. Conversely, electron-withdrawing groups can facilitate oxidative addition but may affect the stability of intermediates. However, for 6-substituted indazoles, steric effects often dominate over electronic effects in determining the reaction outcome.
Q2: Are there alternative coupling methods to consider for extremely hindered 6-substituted indazoles?
A2: Yes, if traditional palladium-catalyzed methods fail, you might consider alternative strategies. Copper-catalyzed coupling reactions, such as the Ullmann condensation, can sometimes be effective for forming C-N and C-O bonds under different conditions.[8] Additionally, exploring direct C-H activation strategies could provide an alternative route to functionalize the indazole core, potentially bypassing the need for a pre-installed halide at the 6-position.[12][13]
Q3: Can N-protection of the indazole help in overcoming steric hindrance?
A3: Protecting the N-H of the indazole can be a beneficial strategy.[14] An N1-protecting group, such as a Boc or SEM group, can alter the steric and electronic environment of the molecule.[15] This can prevent catalyst coordination to the indazole nitrogen and may improve the solubility and reactivity of the substrate.[16] However, the protecting group itself adds steric bulk, so its size and position must be carefully considered. It also adds extra steps for protection and deprotection to the synthetic route.[16]
Q4: What is the role of water in Suzuki-Miyaura reactions, and should it be used with sterically hindered substrates?
A4: In many Suzuki-Miyaura reactions, a co-solvent system including water is used, as it can aid in the dissolution of the base (like K₃PO₄) and facilitate the transmetalation step. However, with sterically hindered substrates, anhydrous conditions are often preferred to minimize the risk of protodeboronation, a side reaction where the boronic acid is cleaved by water.[5] If a base that requires water for activity is used, the amount of water should be carefully optimized.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 6-Bromoindazole
This protocol provides a starting point for the coupling of a sterically hindered 6-bromo-1H-indazole with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst)
-
XPhos (Ligand)
-
K₃PO₄ (Base)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous, degassed 1,4-dioxane (5 mL).
-
Add the catalyst/ligand solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Workflow for Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Recent Advances in the Chemistry of Indazoles.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC - NIH.
- Screening of palladium catalysts for the Suzuki coupling of...
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Buchwald–Hartwig amin
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC - PubMed Central.
- C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ.
- Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
- Ortho C-H Functionaliz
- Palladium-catalyzed Direct C7-aryl
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Selected recent applications of the Buchwald–Hartwig amination in basic research.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- HDA reactions of sterically hindered...
- C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing).
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Controllable Synthesis of N-H or N-Me C7-Substituted Indazoles via Cascade Reaction of α-Diazo Esters with Aryne Precursors.
- C-N bond forming cross-coupling reactions: an overview. Semantic Scholar.
- Regioselectivity issues in the functionaliz
- Synthesis of Substituted 4-(1H-Indol-6-yl)-1H-indazoles as Potential PDK1 Inhibitors.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine.
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. soc.chim.it [soc.chim.it]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 6-Iodo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Iodo-2-methyl-2H-indazole. This guide is designed to provide in-depth, scientifically grounded solutions to common challenges, particularly low conversion rates. As Senior Application Scientists, we understand that success in complex organic synthesis lies in the nuanced interplay of reagents and conditions. This resource is structured to help you diagnose issues and systematically optimize your reaction for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound sometimes challenging, despite the high reactivity of the C-I bond?
A1: While aryl iodides are generally excellent substrates for the oxidative addition step in the Suzuki catalytic cycle, the indazole core introduces specific challenges.[1] The nitrogen atoms in the indazole ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, slowing down the catalytic cycle.[2][3] Additionally, the electronic properties of the indazole ring can influence the subsequent transmetalation and reductive elimination steps.[4]
Q2: Is it necessary to protect the N-H group on an indazole for Suzuki coupling?
A2: For your substrate, this compound, the nitrogen at the 2-position is already methylated, so there is no acidic N-H proton to consider. However, for other indazole derivatives with an unprotected N-H, this can be a crucial consideration. The acidic proton can react with the base, potentially leading to side reactions or catalyst deactivation.[1][4] While some couplings are successful without protection, N-protection is often recommended to improve yields and reproducibility.[5]
Q3: What are the most common side reactions to be aware of?
A3: Besides low conversion, several side reactions can complicate your Suzuki coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, where it is replaced by a hydrogen atom.[6] This is a very common issue, especially with heteroaryl boronic acids.[1]
-
Homocoupling: This is the coupling of two boronic acid molecules or two molecules of your iodo-indazole. The presence of oxygen can promote the homocoupling of boronic acids.[1][7]
-
Dehalogenation: The iodine atom on your indazole is replaced by a hydrogen atom. This can be caused by impurities or catalyst degradation.[8]
Troubleshooting Guide: Low Conversion
Low conversion is the most frequently encountered issue. The following sections break down potential causes and provide systematic solutions.
Problem 1: Inactive or Insufficiently Active Catalyst
The heart of the Suzuki reaction is the palladium catalyst. If it's not active, the reaction will not proceed efficiently.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Degraded Pd(0) Source | Pd(0) catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to oxidation to inactive Pd(II) species. Solution: Always use a fresh batch of catalyst or purchase a new bottle if yours is old. Handle air-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[8] |
| Inefficient Pre-catalyst Activation | Pd(II) pre-catalysts (e.g., PdCl₂(dppf)) require in-situ reduction to the active Pd(0) species. If this reduction is incomplete, the concentration of the active catalyst will be low. Solution: Ensure your reaction conditions (solvent, base, temperature) are suitable for the reduction of your chosen pre-catalyst. Sometimes, adding a small amount of a reducing agent can be beneficial, but this should be done with caution. |
| Ligand Selection | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[9] For sterically hindered or electron-rich substrates, a standard ligand like PPh₃ may not be optimal. Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often improve performance by promoting both oxidative addition and reductive elimination.[7][10] |
Experimental Protocol: Ligand Screening
-
Set up a parallel array of small-scale reactions (e.g., in microwave vials).
-
To each vial, add this compound (1 equiv), your boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2 equiv).
-
Add the solvent (e.g., 1,4-dioxane/water 4:1).
-
To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, Pd(OAc)₂ with SPhos, PdCl₂(dppf)).
-
Degas the vials thoroughly with an inert gas (Argon or Nitrogen).
-
Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.
Problem 2: Issues with Base and Solvent
The base and solvent system is crucial for activating the boronic acid and facilitating the catalytic cycle.[11]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Incorrect Base Choice/Quality | The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12] The strength and solubility of the base are critical.[8] Solution: For N-heterocycles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1] Ensure the base is a fine, anhydrous powder.[1] If solubility is an issue, consider a different base or solvent system. Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃. |
| Poor Solvent Choice | The solvent must dissolve all reactants to a sufficient degree.[13] A biphasic system (e.g., dioxane/water, THF/water) is often used to dissolve both the organic substrates and the inorganic base.[1][14] Solution: If you observe poor solubility, try screening different solvent systems. For particularly nonpolar substrates, toluene/water may be effective. For more polar substrates, DMF/water or DME/water could be beneficial. Ensure all organic solvents are rigorously deoxygenated before use to prevent catalyst oxidation and boronic acid homocoupling.[8] |
| Inappropriate Reaction Temperature | While aryl iodides are reactive, some Suzuki couplings require significant thermal energy to overcome activation barriers.[8] Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-120 °C.[1] Microwave heating can be a very effective method for rapidly achieving higher temperatures and accelerating the reaction.[8] |
Problem 3: Substrate-Related Issues
The quality and stability of your starting materials are paramount.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Boronic Acid Degradation | Boronic acids, particularly heteroaryl boronic acids, can be unstable and undergo protodeboronation (reaction with a proton source to replace the boronic acid group with hydrogen).[1][6] They can also form unreactive cyclic trimer anhydrides (boroxines) upon dehydration.[7] Solution: Use fresh, high-purity boronic acid. If in doubt, purchase a new batch. To circumvent instability, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K).[15][16] |
| Impure Iodo-indazole | Impurities in your this compound can interfere with the catalyst. Solution: Ensure the purity of your starting material by recrystallization or column chromatography. Confirm its identity and purity by NMR and LC-MS. |
| Oxygen Contamination | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][7] Solution: Thoroughly degas your solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction. |
Visualizing the Process
A clear understanding of the catalytic cycle and potential pitfalls is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical progression for diagnosing and solving low-yield Suzuki reactions.
By systematically addressing these potential issues, you can significantly improve the conversion and overall success of your Suzuki coupling with this compound.
References
- Kennedy, C. R., et al. (2024).
- Wikipedia. (n.d.). Protodeboronation.
- Kennedy, C. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Kennedy, C. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Vantourout, J. C., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 138(13), 4296–4307. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Kennedy, C. R., et al. (2024).
- OC Lectures. (2018, July 17).
- Gildner, P. G., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Kumar, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- de la Torre, D., et al. (2018).
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ChemRxiv. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
- Pace, V., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 10834–10844. [Link]
- Vantourout, J. C., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 138(13), 4296–4307. [Link]
- St. John's University & College of St. Benedict. (n.d.). Oxidative Addition and Palladium Coupling.
- Fairlamb, I. J. S., et al. (2014). Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Dalton Transactions, 43(4), 1473-1485. [Link]
- Kelly, C. B., et al. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Technical Support Center: N-Protection Strategies for Iodo-indazoles in Cross-Coupling Reactions
Welcome to the technical support center for N-protection strategies in the cross-coupling of iodo-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile heterocyclic building blocks. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of my iodo-indazole always necessary for cross-coupling reactions?
A1: Not always, but it is highly recommended in many cases. The acidic N-H proton of the indazole ring can interfere with organometallic catalysts and bases used in cross-coupling reactions, leading to side reactions, catalyst deactivation, and lower yields.[1][2][3] While some Suzuki-Miyaura couplings on unprotected indazoles have been successful with careful optimization of the base and reaction conditions, for other reactions like Sonogashira and Heck couplings, N-protection is generally advised to ensure reproducibility and high yields.[3]
Q2: How do I choose the right N-protecting group for my iodo-indazole?
A2: The choice of protecting group is critical and depends on several factors:
-
Stability: The protecting group must be stable to the conditions of the subsequent cross-coupling reaction.[4][5]
-
Ease of Removal: The group should be removable under conditions that do not affect your coupled product.
-
Regioselectivity: The protection step can yield a mixture of N-1 and N-2 isomers. The choice of protecting group and reaction conditions can influence this ratio.[6][7]
-
Compatibility: The protecting group should not interfere with the desired reactivity of the iodo-indazole.
The tert-butyloxycarbonyl (Boc) group is a popular choice due to its general stability to many cross-coupling conditions and its straightforward removal with acid.[8] However, it can be labile under certain basic conditions or high temperatures.[8][9] The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers greater stability and can be removed with fluoride sources.[8][10]
Q3: I'm getting a mixture of N-1 and N-2 protected iodo-indazoles. How can I improve the regioselectivity?
A3: Achieving regioselectivity in the N-protection of indazoles is a common challenge.[7] The outcome is often influenced by a combination of steric and electronic effects of substituents on the indazole ring, the choice of base, solvent, and protecting group precursor.[11][12]
-
For N-1 selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the thermodynamically more stable N-1 isomer.[11][12]
-
For N-2 selectivity: Under mildly acidic conditions, regioselective protection at the N-2 position can be achieved.[6][13] For example, using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with dicyclohexylmethylamine can provide good selectivity for the N-2 position.[8][10]
It's important to carefully characterize your protected intermediate to confirm the position of the protecting group, as this can influence the reactivity and properties of the final molecule.
Q4: Can the N-protecting group be cleaved during the cross-coupling reaction?
A4: Yes, this is a known phenomenon, particularly with the N-Boc group.[9] Under microwave heating conditions and in the presence of a base, the N-Boc group can be cleaved concomitantly with the cross-coupling reaction.[9][14] While this can be a desirable outcome, leading to a one-pot coupling and deprotection, it can also be an unintended side reaction if the protected product is the target. If you observe unexpected deprotection, consider lowering the reaction temperature or using a milder base.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of N-Protected Iodo-indazole
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium catalyst is not degraded. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[1] Consider performing a small-scale test reaction with a known reactive substrate to confirm catalyst activity.[2] |
| Inefficient Base | The choice and quality of the base are critical. Ensure the base is anhydrous and finely powdered. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] |
| Degradation of Boronic Acid | Boronic acids can be unstable. Use a slight excess (1.1-1.5 equivalents) and ensure its purity before use.[2] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][2] |
| Low Reaction Temperature | While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature.[2] |
Issue 2: De-iodination of the Iodo-indazole Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst and Ligand Choice | The ligand can influence the rate of side reactions. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[3] |
| Base | The nature and strength of the base can play a role. A weaker base or a different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of de-iodination.[3] |
| Solvent | The solvent can act as a hydride source. Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent.[3] |
Issue 3: Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is properly degassed.[2] |
| Catalyst Concentration | High catalyst loading can sometimes favor homocoupling. Try reducing the catalyst loading. |
| Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling. |
Experimental Protocols & Methodologies
Protocol 1: N-1 Boc Protection of Iodo-indazole
This protocol describes a general procedure for the N-1 selective protection of an iodo-indazole using di-tert-butyl dicarbonate ((Boc)₂O).
Reagents:
-
Iodo-indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the iodo-indazole in anhydrous DCM, add TEA and DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an N-Boc Protected Iodo-indazole
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an N-Boc protected iodo-indazole with an arylboronic acid.
Reagents:
-
N-Boc-iodo-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₂CO₃, 2-3 equiv)[1]
-
Degassed solvent system (e.g., a mixture of 1,4-dioxane and water)[1]
Procedure:
-
To a reaction vessel, add the N-Boc-iodo-indazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 3: Deprotection of N-Boc Indazole (Acidic Conditions)
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Reagents:
-
N-Boc protected indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Add TFA dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution to obtain the deprotected indazole.
Data & Visualization
Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Features |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[8] | TFA, HCl; NaOMe in MeOH[8] | Stable to hydrogenolysis and mild base. Labile to strong acid. Widely used due to its moderate stability and ease of removal.[8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine[8] | TBAF in THF; aq. HCl in EtOH[10] | Stable to a wide range of conditions, including acidic and basic environments. Can direct C-3 lithiation.[10] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃[8] | Pd/C, H₂ (hydrogenolysis) | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. |
| Trityl | Trt | TrCl, Et₃N or DIPEA[8] | TFA or 80% aq. acetic acid | Bulky group that can influence regioselectivity. Labile to acid. |
| Tosyl | Ts | TsCl, pyridine or Et₃N[8] | Strong reducing agents or harsh acidic/basic conditions | Very stable group, often requiring harsh conditions for removal. |
Workflow Diagrams
Caption: General workflow for the N-protection, cross-coupling, and deprotection of iodo-indazoles.
Caption: Regioselectivity in the N-protection of indazoles.
References
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4689-4691. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Vera, G., et al. (2018).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
- Slade, D. J., et al. (2009). Indazoles: regioselective protection and subsequent amine coupling reactions. Tetrahedron Letters, 50(33), 4781-4783. [Link]
- BenchChem. (2025).
- Vera, G., et al. (2018).
- Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Wuts, P. G. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Indazoles: regioselective protection and subsequent amine coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Cross-Coupling of Nitro-Substituted Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges and nuances encountered during the cross-coupling of nitro-substituted indazoles. The presence of a strongly electron-withdrawing nitro group significantly alters the electronic landscape of the indazole core, presenting both unique opportunities and potential pitfalls in palladium-catalyzed reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity of nitro-substituted indazoles in cross-coupling reactions.
Q1: How does a nitro group fundamentally impact the cross-coupling reactivity of an indazole halide?
A1: The nitro group is a powerful electron-withdrawing group (EWG) that influences reactivity in several key ways:
-
Activation of the C-X Bond: The nitro group decreases the electron density on the indazole ring, making the carbon-halogen (C-X) bond more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1] This is often the rate-determining step in the catalytic cycle, so this activation can be beneficial.[2]
-
Increased Propensity for Side Reactions: The electron-deficient nature of the ring makes it more prone to nucleophilic attack, which can lead to undesired side reactions. Furthermore, the nitro group itself can be reduced under certain catalytic conditions, especially in the presence of phosphine ligands or other reducing agents in the reaction mixture.[3]
-
Potential for Catalyst Inhibition: While the nitro group itself is generally compatible with palladium catalysts, the overall electronic environment and the potential for complex side products can sometimes lead to catalyst deactivation.[3]
Q2: Does the position of the nitro group on the indazole ring matter?
A2: Yes, the position is critical. A nitro group's effect is most pronounced when it is ortho or para to the reacting C-X bond, as its electron-withdrawing resonance effect is maximized. This can significantly influence the rate of oxidative addition. For instance, a 4-nitro group on a 7-bromoindazole strongly activates the C7-Br bond for Suzuki-Miyaura coupling.[4][5][6] A nitro group at a position meta to the C-X bond will have a less pronounced activating effect, primarily acting through induction.
Table 1: General Influence of Nitro Group Position on C-X Bond Reactivity
| Nitro Group Position (Relative to C-X) | Primary Electronic Effect | Impact on Oxidative Addition Rate |
| ortho or para | Strong (-M) Resonance & (-I) Inductive | Significant Acceleration |
| meta | (-I) Inductive Only | Moderate Acceleration |
Q3: Is N-protection of the indazole's N-H group necessary when a nitro group is present?
A3: It depends on the specific reaction, but it is often recommended. The indazole N-H proton is acidic and can interfere with the catalytic cycle in several ways:
-
It can react with the base, altering the stoichiometry and effectiveness of the base.
-
It can coordinate to the palladium center, potentially inhibiting the catalyst.[7][8]
-
It can lead to undesired side reactions.
While successful couplings on unprotected N-H indazoles have been reported, particularly with careful selection of a mild base (e.g., K₃PO₄, Cs₂CO₃), N-protection (e.g., with Boc or SEM groups) often leads to more consistent and higher yields, especially for challenging substrates.[1][9]
Q4: What are the most common side reactions when working with nitro-indazoles?
A4: The most frequently encountered side reactions include:
-
Hydrodehalogenation: Replacement of the halide with a hydrogen atom. This is particularly common with electron-deficient aryl halides and can be promoted by strong bases or the presence of hydride sources (e.g., solvent impurities).[1]
-
Nitro Group Reduction: The nitro group can be reduced to an amino group or other intermediates, especially if using certain phosphine ligands or if the reaction is run at high temperatures for extended periods. This is a known incompatibility with more reactive nickel-based catalysts but can also occur with palladium.[3]
-
Denitrative Coupling: In some advanced cases using specialized catalysts (e.g., Pd/BrettPhos), the C-NO₂ bond itself can undergo oxidative addition, leading to coupling at the nitro-substituted position.[10][11] While powerful, this is typically an undesired pathway unless specifically targeted.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Issue 1: Low or No Conversion of the Nitro-Indazole Starting Material
Your Suzuki-Miyaura or Buchwald-Hartwig reaction shows primarily unreacted starting material by TLC or LC-MS.
Probable Cause & Suggested Solutions
-
Cause A: Inactive Catalyst System. The active Pd(0) species is not being generated or is being deactivated.
-
Solution 1: Use a Pre-catalyst. Switch from standard sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined Pd(II) pre-catalyst (e.g., an XPhos or SPhos-based G2/G3 pre-catalyst). Pre-catalysts provide more reliable and consistent generation of the active Pd(0) species.[7][8][12]
-
Solution 2: Ensure an Inert Atmosphere. The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed before use.[9]
-
Solution 3: Screen Ligands. The electron-withdrawing nitro group alters the electronics of the palladium center during the catalytic cycle. An electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, tBuXPhos) is often required to stabilize the palladium complex and promote efficient oxidative addition and reductive elimination.[1][7][9]
-
-
Cause B: Inappropriate Base. The base may be too weak to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig), or it may be too strong, leading to degradation.
-
Solution 1: Screen Bases. For Suzuki couplings, start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.[4][6] If conversion is still low, a stronger base like K₃PO₄ may be effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required, but care must be taken as strong bases can promote side reactions with nitroarenes.
-
Solution 2: Check Base Quality. Ensure the base is anhydrous, as water can hydrolyze the boronic acid (in Suzuki reactions) and interfere with the catalyst.
-
-
Cause C: Suboptimal Temperature or Solvent.
-
Solution 1: Increase Temperature. While aryl iodides and bromides bearing a nitro group are activated, some couplings still require thermal energy. Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C), monitoring for any signs of decomposition.[9][13]
-
Solution 2: Change Solvent. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[4][13] If you suspect solvent is acting as a hydride source leading to side reactions, switch to a strictly aprotic solvent like toluene or dioxane. Ensure the solvent is of high purity and anhydrous.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision-tree workflow for troubleshooting low conversion in nitro-indazole cross-coupling reactions.
Issue 2: Significant Formation of a Dehalogenated Side Product
You observe a major byproduct corresponding to the nitro-indazole where the halogen has been replaced by hydrogen.
Probable Cause & Suggested Solutions
-
Cause A: Base is too Strong or Nucleophilic. Strong bases, particularly alkoxides like KOtBu, can promote hydrodehalogenation pathways.
-
Solution: Use a Weaker Base. Switch to an inorganic carbonate or phosphate base (K₂CO₃, Cs₂CO₃, K₃PO₄). These are generally less prone to causing this side reaction.[1]
-
-
Cause B: Presence of a Hydride Source. The hydrogen atom may be coming from trace water, alcohol co-solvents, or even the solvent itself at high temperatures.
-
Solution 1: Use Anhydrous Aprotic Solvents. Ensure all solvents are high-purity and anhydrous. Avoid using alcohol co-solvents if hydrodehalogenation is a problem.[1]
-
Solution 2: Check Boronic Acid Quality. In Suzuki reactions, boronic acids can sometimes contain trace amounts of hydride impurities. Using freshly purified boronic acid or converting it to a more stable pinacol ester can mitigate this.[1]
-
Part 3: Optimized Experimental Protocols
The following protocols provide robust starting points for common cross-coupling reactions with nitro-substituted indazoles.
Protocol 1: Suzuki-Miyaura Coupling of a 7-Bromo-4-nitro-1H-indazole
This protocol is adapted from successful couplings reported in the literature.[4][6]
Materials:
-
7-Bromo-4-nitro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.3 equiv)
-
Solvent: 1,4-Dioxane / Ethanol / H₂O (3 : 1.5 : 0.5 v/v/v)
-
Schlenk tube or microwave vial
Step-by-Step Procedure:
-
To a Schlenk tube, add 7-bromo-4-nitro-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Seal the tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (Dioxane/EtOH/H₂O) via syringe.
-
Place the sealed tube in a preheated oil bath at 140 °C (or use microwave irradiation at the same temperature).
-
Stir the reaction for 4 hours (conventional heating) or 2 hours (microwave). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Example Conditions for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles [4]
| Entry | Indazole C4-Substituent | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | -SO₂NH(p-tolyl) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | 140 | 70 |
| 2 | -SO₂NH(p-tolyl) | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | 140 | 78 |
| 3 | Indazole with NO₂ on sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | 140 | 71 |
General Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Ouazzani Chahdi, C., et al. (2023). Palladium‐Catalyzed Site‐Selective C7 Oxidative Arylation of 4‐EWG‐1H‐Indazoles. ChemistrySelect.
- Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Negishi, E.-i. (2002). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc.
- Yin, J., & Buchwald, S. L. (2002). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.
- PubMed. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Stanforth, S. P. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Tetrahedron.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. The Chemical Record.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Iodo-Indazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with iodo-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium-catalyzed C-C bond formation to functionalize the indazole scaffold, a privileged core in drug discovery.
Our focus is to address one of the most persistent and yield-reducing side reactions: the homocoupling of the organoboron reagent. We will dissect the mechanistic origins of this byproduct and provide field-proven troubleshooting strategies and optimized protocols to ensure the selective formation of your desired biaryl or heteroaryl-indazole product.
Frequently Asked Questions (FAQs)
Q1: What exactly is boronic acid homocoupling in the context of a Suzuki reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the organoboron reagent (e.g., an arylboronic acid) couple with each other to form a symmetrical biaryl byproduct.[1][2] This reaction consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a often difficult-to-separate impurity, complicating downstream purification.
Q2: What are the primary mechanistic drivers of homocoupling?
A2: Homocoupling is primarily driven by two factors:
-
Oxidation of the Catalyst: The presence of molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3]
-
In Situ Reduction of Pd(II) Precatalysts: Many common and stable palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), are in the Pd(II) oxidation state. For the main Suzuki catalytic cycle to begin, these must be reduced to the active Pd(0) form.[1] One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates the active Pd(0) catalyst at the expense of your starting material.[1][4]
Q3: Should I protect the N-H group on my indazole ring before attempting the coupling?
A3: This is a substrate-dependent consideration. The acidic N-H proton of the indazole can potentially interfere with the reaction by reacting with the base or organopalladium intermediates.[2][5] While many Suzuki couplings are successful on unprotected N-heterocycles with careful selection of a moderate base (e.g., K₂CO₃, K₃PO₄), N-protection (e.g., with a Boc group) is sometimes employed to prevent side reactions, improve solubility, and enhance yields, particularly for challenging substrates.[2][5] However, this adds extra steps to the synthesis. It is often advisable to first attempt the reaction on the unprotected indazole.[6][7]
Q4: My starting material is an iodo-indazole. Does this high reactivity of the C-I bond affect homocoupling?
A4: Yes, indirectly. The reactivity of aryl halides in the oxidative addition step follows the trend I > OTf > Br >> Cl.[2] The high reactivity of the C-I bond means that oxidative addition to Pd(0) is typically very fast. If the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are also efficient, the desired cross-coupling should dominate. However, if any of the downstream steps are slow, or if conditions favor the generation of Pd(II) (e.g., via oxygen contamination), the fast consumption of the iodo-indazole can stall the cycle, allowing the competing homocoupling pathway to become more significant.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving them.
Problem 1: I'm observing a significant amount ( >10%) of a biaryl byproduct corresponding to the homocoupling of my boronic acid.
This is the classic homocoupling issue. The root cause is almost always an excess of active Pd(II) species or a slow primary catalytic cycle.
-
Immediate Action: Rigorous Deoxygenation.
-
Causality: Oxygen is the most common culprit for oxidizing your active Pd(0) catalyst to the homocoupling-promoting Pd(II) state.[1][3][8]
-
Solution: Do not underestimate the importance of this step. Sparge your solvent(s) and the reaction mixture (after adding all solids except the catalyst) with an inert gas like Argon or Nitrogen for a minimum of 30 minutes via a subsurface needle.[3] For maximum oxygen removal, especially on a larger scale, use the freeze-pump-thaw method (see Protocol 2). Ensure a positive pressure of inert gas is maintained throughout the reaction.[4]
-
-
Next Step: Evaluate Your Palladium Source.
-
Causality: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) can proceed via homocoupling.[1][4]
-
Solution: Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][8] These catalysts do not require a reductive activation step, thereby eliminating that specific pathway for homocoupling. If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate, which can facilitate the reduction to Pd(0) without promoting homocoupling.[3][9]
-
-
Further Optimization: Ligand and Base Selection.
-
Causality: A slow transmetalation or reductive elimination step allows the off-cycle homocoupling reaction to compete more effectively.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][8] These ligands are designed to accelerate the reductive elimination step, making the desired C-C bond formation kinetically favored over side reactions. Also, ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered, anhydrous, and sufficiently soluble to effectively activate the boronic acid for transmetalation.[8][10]
-
Problem 2: My yield is low, and I see remaining iodo-indazole, homocoupling product, and some dehalogenated indazole.
This scenario suggests multiple competing pathways and potential catalyst deactivation.
-
Primary Suspect: Catalyst Deactivation & Inefficient Turnover.
-
Causality: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.[4] This can be caused by excessively high temperatures or the degradation of the supporting ligand.[11]
-
Solution: Lower the reaction temperature. While Suzuki couplings often require heat (80-110 °C), excessive temperatures can be detrimental.[2][12] If you observe precipitation, try running the reaction 10-20 °C cooler. Also, ensure you are using an appropriate palladium-to-ligand ratio (typically 1:2 to 1:4) to keep the metal center stabilized in solution.
-
-
Addressing Dehalogenation:
-
Causality: The replacement of the iodine atom with hydrogen (dehalogenation or hydrodehalogenation) points to an unwanted reduction pathway.[2][13] Sources of hydride can include certain solvents (like alcohols, especially at high temperatures) or impurities.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If you are using an alcohol as a co-solvent, consider switching to a purely aprotic system like dioxane or toluene.[2][8] The choice of ligand can also influence the rate of this side reaction.[2]
-
Problem 3: The reaction is clean but very slow or stalls completely.
This points to an issue with one of the core components of the catalytic cycle.
-
Actionable Steps:
-
Confirm Catalyst Activity: Test your catalyst on a simple, reliable reaction (e.g., coupling 4-iodotoluene with phenylboronic acid) to ensure it is active. Palladium catalysts, especially Pd(0) sources, can degrade upon storage.[2]
-
Check Your Base: The base is critical for activating the boronic acid.[14] Ensure it is anhydrous and of high quality. For poorly soluble bases like K₃PO₄, vigorous stirring is essential. Sometimes, switching to a more soluble base like Cs₂CO₃ or adding a small amount of water (if compatible with your substrate) can dramatically increase the rate.[2][10]
-
Assess Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, undergoing protodeboronation or forming inactive boroxine trimers.[4][10] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester derivative.[4][8]
-
Visualizing the Problem: Catalytic Cycles
To better understand the competition between the desired reaction and homocoupling, it is helpful to visualize the catalytic pathways.
Caption: The Suzuki cycle (green) vs. the homocoupling pathway (red).
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve homocoupling issues in your reaction.
Caption: A decision tree for troubleshooting homocoupling.
Data Presentation: Summary of Key Parameters
This table summarizes the general effect of adjusting key reaction parameters on the formation of homocoupling byproducts.
| Parameter | Recommended Change to Decrease Homocoupling | Rationale | Citation(s) |
| Atmosphere | Rigorous deoxygenation (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II). | [1][3][4][8] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. | [2][4][8] |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the rate-limiting oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling. | [4][8] |
| Base | Screen moderate inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | An optimal, soluble base ensures efficient transmetalation without causing excessive side reactions. The choice is highly substrate-dependent. | [2][8][12] |
| Temperature | Optimize (typically 80-110 °C). Lower if Pd black forms. | Avoids thermal decomposition of the catalyst, which can halt the primary cycle and allow side reactions to dominate. | [11][13] |
| Reagent Addition | Slow addition of boronic acid via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. | [8] |
| Boronic Acid | Use a more stable boronate ester (e.g., pinacol ester) | These esters are often more stable towards protodeboronation and can exhibit different reactivity profiles, sometimes reducing side reactions. | [4][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodo-Indazole
This protocol incorporates best practices to minimize homocoupling under conventional heating.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the iodo-indazole (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the iodo-indazole.
-
Degassing: Sparge the stirred reaction mixture by bubbling Argon or Nitrogen through it via a long needle for 30 minutes. Ensure there is an exit needle to vent.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if separate.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the iodo-indazole is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Protocol 2: Rigorous Deoxygenation via Freeze-Pump-Thaw
This technique is superior to sparging for removing dissolved oxygen.
-
Setup: Place your reaction mixture (solvents and reagents, excluding the catalyst) in a Schlenk flask with a stir bar and a sidearm connected to a vacuum/inert gas manifold.
-
Freeze: Cool the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the contents frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and backfill with inert gas. Remove the liquid nitrogen bath and allow the mixture to thaw completely with stirring. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times for a total of three cycles.
-
Catalyst Addition: After the final cycle, ensure the flask is under a positive pressure of inert gas before adding the catalyst.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cravotto, G. et al. (2018).
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2008(18), 2741-2744.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miller, S. A. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-350. [Link]
- Miller, S. A. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Hein, J. E. et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry, 17(44), 12583-12592.
- Guillaumet, G. et al. (2018).
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1931-1939. [Link]
- Zhang, Y. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2915. [Link]
- Guillaumet, G. et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Cravotto, G. et al. (2018).
- Samanta, S. et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Various Authors. (2016). The effect of various temperatures on the Suzuki coupling reaction a.
- Salanouve, E. et al. (2012). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950.
- Cravotto, G. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Collot, V. et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. SciSpace. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 6-Iodo- vs. 6-Bromo-2-Methyl-2H-Indazole in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel molecular entities. The 2-methyl-2H-indazole core, a privileged motif in numerous pharmacologically active compounds, often requires derivatization at the C6 position to explore structure-activity relationships. The choice of the halide at this position—typically bromine or iodine—profoundly influences the substrate's reactivity in palladium-catalyzed cross-coupling reactions, impacting reaction conditions, catalyst selection, and overall synthetic efficiency.
This guide provides an in-depth, objective comparison of the reactivity of 6-iodo-2-methyl-2H-indazole and 6-bromo-2-methyl-2H-indazole. While direct, side-by-side experimental data for these specific substrates under identical conditions is not extensively documented in peer-reviewed literature, this analysis synthesizes established principles of organometallic chemistry and data from analogous systems to provide a robust predictive framework for researchers.
The Decisive Step: Understanding C-X Bond Activation
The cornerstone of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step of the catalytic cycle. The energy barrier for this step is directly correlated to the strength of the carbon-halogen (C-X) bond.
The C-I bond (bond dissociation energy ≈ 228 kJ/mol) is significantly weaker and more polarizable than the C-Br bond (≈ 284 kJ/mol). This fundamental difference dictates that the C-I bond is more readily cleaved by the palladium catalyst.[1][2] Consequently, a general reactivity trend is firmly established in the literature: Aryl-I > Aryl-Br > Aryl-Cl .[1] This principle forms the basis of our comparative analysis. The enhanced reactivity of the iodo-substituted indazole is expected to manifest in several practical advantages, including milder reaction conditions, shorter reaction times, and potentially higher yields.[1][3]
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound allows for a broader experimental window and often simplifies optimization efforts compared to its bromo counterpart. The following sections detail the expected performance differences in three of the most pivotal cross-coupling reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and aryl-heteroaryl linkages. The enhanced reactivity of the C-I bond means that this compound will typically couple with boronic acids or their derivatives under more facile conditions than the bromo analogue.
| Feature | This compound | 6-Bromo-2-methyl-2H-indazole | Rationale & Causality |
| Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) often sufficient. | Typically requires elevated temperatures (e.g., 80-110 °C) to achieve comparable rates. | Lower C-I bond energy facilitates oxidative addition at lower temperatures. |
| Catalyst Loading | Lower catalyst loadings (e.g., 1-3 mol%) are often effective. | May require higher catalyst loadings (e.g., 3-5 mol%) for efficient conversion. | The faster oxidative addition with the iodo substrate leads to a more efficient catalytic cycle. |
| Ligand Choice | A broader range of phosphine ligands, including less electron-rich ones, can be effective. | Often requires more electron-rich and sterically demanding ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition. | The inherent reactivity of the C-I bond is less reliant on highly activating ligands. |
| Reaction Time | Shorter reaction times (e.g., 1-6 hours) are typical. | Longer reaction times (e.g., 6-24 hours) are often necessary for complete conversion. | The faster rate-determining step accelerates the overall reaction. |
| Yields | Generally high yields are expected under optimized conditions. | High yields are achievable but may require more rigorous optimization of conditions. | Milder conditions reduce the likelihood of thermal decomposition of reactants, catalysts, or products. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds via Buchwald-Hartwig amination is crucial for the synthesis of a vast number of pharmaceutical candidates. As with Suzuki coupling, the choice of halide on the indazole core is a critical determinant of reaction efficiency.
| Feature | This compound | 6-Bromo-2-methyl-2H-indazole | Rationale & Causality |
| Base Strength | Can often be successful with weaker bases (e.g., K₃PO₄, Cs₂CO₃). | Frequently requires strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) to drive the reaction. | The facile oxidative addition allows for a less forcing choice of base, which can improve functional group tolerance. |
| Reaction Temperature | Moderate temperatures (e.g., 80-100 °C) are generally sufficient. | Often requires higher temperatures (e.g., 100-120 °C). | Reflects the higher energy barrier for C-Br bond activation. |
| Ligand Selection | Effective with a range of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP). | More dependent on highly active, specialized ligands (e.g., RuPhos, BrettPhos) to achieve good results. | The inherent reactivity of the C-I bond provides more flexibility in ligand choice. |
| Functional Group Tolerance | Generally better due to milder conditions. | The need for stronger bases and higher temperatures can limit compatibility with sensitive functional groups (e.g., esters, ketones). | Milder conditions minimize base-induced side reactions. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are versatile handles for further synthetic transformations. The reactivity difference between the iodo and bromo substrates is also pronounced in this copper-co-catalyzed palladium coupling.
| Feature | This compound | 6-Bromo-2-methyl-2H-indazole | Rationale & Causality |
| Reaction Temperature | Can often proceed at or near room temperature. | Typically requires heating (e.g., 50-80 °C). | The lower activation energy for oxidative addition of the C-I bond allows for milder thermal conditions. |
| Copper Co-catalyst | The reaction is generally efficient with standard amounts of Cu(I) salts (e.g., CuI). | May require careful optimization of the copper source and loading, as side reactions like Glaser coupling can be more competitive at higher temperatures. | Milder conditions for the iodo substrate can lead to a cleaner reaction profile. |
| Reaction Time | Faster reaction kinetics, often reaching completion in a few hours. | Slower reaction rates, potentially requiring extended reaction times. | Direct consequence of the faster oxidative addition step. |
| Selectivity in Dihalo Systems | In a molecule containing both iodine and bromine, Sonogashira coupling will selectively occur at the C-I position.[4] | N/A | This predictable selectivity is a key advantage for sequential functionalization strategies. |
Experimental Workflows and Methodologies
To ensure the integrity of the comparative analysis, the following sections provide detailed, step-by-step protocols for a representative Suzuki-Miyaura coupling reaction. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Halo-2-methyl-2H-indazole
This protocol is a generalized procedure and may require optimization for specific boronic acid coupling partners. The key difference lies in the recommended reaction temperature.
Materials:
-
6-Iodo- or 6-Bromo-2-methyl-2H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 6-halo-2-methyl-2H-indazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality: The use of a Schlenk flask and an inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand, which would otherwise lead to catalyst deactivation.
-
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous-organic solvent mixture is standard for Suzuki couplings, with water being essential for the transmetalation step involving the boronic acid.
-
-
Reaction Conditions:
-
For this compound: Stir the mixture at 60-80 °C.
-
For 6-Bromo-2-methyl-2H-indazole: Stir the mixture at 90-100 °C.
-
Causality: The higher temperature for the bromo substrate is necessary to overcome the higher activation energy of the C-Br oxidative addition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagrams illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions, providing a visual representation of the mechanistic steps.
Conclusion and Strategic Recommendations
The choice between 6-iodo- and 6-bromo-2-methyl-2H-indazole is a strategic one, with significant implications for synthetic efficiency.
This compound is the superior substrate in terms of reactivity. Its use allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and a broader tolerance of functional groups. This makes it the ideal choice for complex, multi-step syntheses where preserving sensitive functionalities is paramount and reaction efficiency is critical.
6-Bromo-2-methyl-2H-indazole remains a viable and often more cost-effective alternative. While it necessitates more forcing conditions, high yields can still be achieved with careful optimization, particularly through the use of highly active, modern catalyst systems. It is a suitable choice for larger-scale syntheses where cost is a primary driver and the coupling partners are robust.
Ultimately, the decision rests on a balance of reactivity requirements, cost considerations, and the overall synthetic strategy. For researchers aiming for maximal efficiency and flexibility, the iodo-substituted indazole offers a clear and predictable advantage.
References
- BenchChem. (2025). Comparative Reactivity of 5-Bromo- vs. 5-Iodo-2,3-dimethyl-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions. [Link not available]
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. [Link not available]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(31), 22290-22303.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2008). European Journal of Organic Chemistry, 2008(20), 3465-3474.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16447-16452.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry, 12(5), 794-807.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers
Introduction
In the landscape of medicinal chemistry and drug development, indazole and its derivatives represent a privileged scaffold, integral to a multitude of pharmacologically active agents.[1] The synthesis of substituted indazoles, however, frequently yields a mixture of 1H- and 2H-indazole isomers, a consequence of the annular tautomerism inherent to the indazole ring system.[2] The 1H-tautomer is generally the more thermodynamically stable form, while the 2H-isomer can be kinetically favored under certain reaction conditions.[3] This isomeric ambiguity presents a critical analytical challenge, as the biological activity and physicochemical properties of the two isomers can differ significantly. Therefore, the unambiguous structural elucidation and differentiation of 1H- and 2H-indazole isomers are paramount for regulatory compliance, intellectual property protection, and ensuring the safety and efficacy of potential drug candidates.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of various spectroscopic techniques for the effective differentiation of 1H- and 2H-indazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering not only comparative experimental data but also the underlying mechanistic principles that govern the observed spectroscopic distinctions. Detailed, field-proven experimental protocols and visual workflows are provided to empower researchers with the practical knowledge required for confident isomer characterization.
The Challenge of Indazole Tautomerism
Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole. The position of the proton on the pyrazole ring dictates the electronic distribution and geometry of the molecule, which in turn influences its spectroscopic signature. While the 1H-tautomer is generally more stable by approximately 2.3 kcal/mol, the energy barrier for interconversion can be low, and the equilibrium can be influenced by factors such as solvent, temperature, and the nature of substituents.[2]
Caption: Annular tautomerism in the indazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between 1H- and 2H-indazole isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique chemical shifts and coupling constants.
¹H NMR Spectroscopy
The ¹H NMR spectra of 1H- and 2H-indazole isomers exhibit significant and predictable differences, particularly in the chemical shifts of the protons on the indazole core. A key diagnostic feature is the chemical shift of the H7 proton. In N1-substituted indazoles, the H7 proton is deshielded and appears at a higher frequency compared to the corresponding N2-isomer, due to the anisotropic effect of the pyrazole ring.[4] Conversely, the protons at positions 3, 4, 5, and 6 in N2-isomers tend to resonate at lower frequencies (are more shielded) than in their N1-counterparts.[3]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives
| Proton | 1H-Indazole (CDCl₃)[5] | 2-Phenyl-2H-Indazole (CDCl₃)[6] | General Trend for N1-Substituted | General Trend for N2-Substituted |
| H3 | 8.10 (s) | 8.41 (d, J=0.9 Hz) | More deshielded | More shielded |
| H4 | 7.51 (d, J=8.4 Hz) | 7.71 (dt, J=8.5, 1.0 Hz) | Variable | Generally upfield shift |
| H5 | 7.18 (m) | 7.11 (ddd, J=8.4, 6.6, 0.7 Hz) | Variable | Generally upfield shift |
| H6 | 7.40 (m) | 7.32 (ddd, J=8.8, 6.6, 1.0 Hz) | Variable | Generally upfield shift |
| H7 | 7.77 (d, J=8.4 Hz) | 7.79 (dd, J=8.8, 0.9 Hz) | Significantly downfield shift | Generally upfield shift |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary and often more definitive evidence for isomer identification. The chemical shifts of the carbon atoms in the indazole ring are highly sensitive to the position of the substituent. Notably, the chemical shifts of C3 and C7a are particularly diagnostic.[7]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives
| Carbon | 1H-Indazole (CDCl₃)[5] | 2-Phenyl-2H-Indazole (CDCl₃)[6] | General Trend for N1-Substituted | General Trend for N2-Substituted |
| C3 | 134.77 | 122.77 | More deshielded | More shielded |
| C3a | 120.96 | 126.83 | Variable | Variable |
| C4 | 120.86 | 120.41 | Variable | Variable |
| C5 | 126.80 | 121.00 | Variable | Variable |
| C6 | 123.13 | 122.46 | Variable | Variable |
| C7 | 109.71 | 117.95 | More shielded | More deshielded |
| C7a | 140.01 | 149.79 | More shielded | More deshielded |
¹⁵N NMR Spectroscopy
Due to the direct involvement of the nitrogen atoms in the tautomerism, ¹⁵N NMR spectroscopy offers an exceptionally clear distinction between the 1H and 2H isomers. The chemical shifts of the "pyrrole-like" nitrogen (N1 in 1H-indazole) and the "pyridine-like" nitrogen (N2 in 1H-indazole) are vastly different from their environments in the 2H-indazole isomer. There is a large difference in nitrogen shielding, often exceeding 20 ppm, between the benzenoid (1H) and quinonoid (2H) structures.[8]
Table 3: Comparative ¹⁵N NMR Chemical Shifts (δ, ppm) for Indazole
| Nitrogen | 1H-Indazole (DMSO)[9] | General Trend for 2H-Isomers |
| N1 | -165.0 | Significantly different chemical shift |
| N2 | -85.0 | Significantly different chemical shift |
| (Chemical shifts are referenced to nitromethane) |
Advanced 2D NMR Techniques: HMBC and NOESY
For unambiguous assignment, especially in complex substituted indazoles, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For an N1-substituted indazole, a key correlation is observed between the protons of the substituent (e.g., the α-CH₂ group) and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is expected between the substituent's protons and the C3 carbon.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. In an N1-substituted indazole, a through-space correlation (NOE) is anticipated between the substituent's protons and the H7 proton. In contrast, for an N2-substituted indazole, an NOE would be observed between the substituent's protons and the H3 proton.[7]
Caption: Workflow for NMR-based differentiation of indazole isomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if required): If the 1D spectra are ambiguous, perform standard gHMBC and NOESY experiments. Optimize the acquisition parameters for the expected long-range couplings (for HMBC) and mixing times (for NOESY).
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and 2D correlations to determine the substitution pattern.
Infrared (IR) Spectroscopy
While not as definitive as NMR, IR spectroscopy can provide valuable corroborating evidence for isomer differentiation. The key differences lie in the N-H stretching and ring vibration regions.[10] The position and shape of the N-H stretching band can be indicative of the hydrogen bonding environment, which differs between the two isomers. Furthermore, the pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹) is unique to each isomer.
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Indazole Isomers
| Functional Group | 1H-Indazole (neat)[5] | General Observations for 2H-Isomers |
| N-H Stretch | 3148 (broad) | Often different due to altered hydrogen bonding |
| C=C/C=N Stretch | 1619 | Variations in band positions and intensities |
| Fingerprint Region | Complex pattern | Unique and diagnostic pattern |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with reference spectra of known 1H- and 2H-indazole derivatives. Pay close attention to the N-H stretching region and the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a useful complementary technique. The electronic transitions of the 1H- and 2H-indazole isomers differ, leading to distinct absorption spectra. It has been observed that the 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer at certain wavelengths.[11] This difference in molar absorptivity can be exploited for quantitative analysis of isomer mixtures.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the indazole isomers in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the λmax values and molar absorptivities of the unknown sample with those of known standards of the 1H and 2H isomers.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the indazole isomers. While the electron ionization (EI) mass spectra of the parent 1H- and 2H-indazoles are very similar, differences in fragmentation patterns can sometimes be observed for their substituted derivatives.[12] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analysis: Acquire the mass spectrum and, if possible, tandem mass spectra (MS/MS) to study the fragmentation patterns.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Compare the fragmentation patterns of the isomers, if they are distinguishable.
Conclusion and Best Practices
The unambiguous differentiation of 1H- and 2H-indazole isomers is a critical step in the development of indazole-based pharmaceuticals and fine chemicals. While several spectroscopic techniques can contribute to this endeavor, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques (HMBC and NOESY), provides the most definitive and reliable method for structural elucidation.
-
Primary Analysis (NMR): Begin with ¹H and ¹³C NMR as the primary tools for differentiation. Pay close attention to the diagnostic chemical shifts of H7, C3, and C7a.
-
Confirmatory Analysis (2D NMR): In cases of ambiguity or for novel compounds, employ HMBC and NOESY experiments to definitively establish the connectivity and spatial relationships that confirm the N1 or N2 substitution pattern.
-
Complementary Techniques (IR, UV-Vis, MS): Utilize IR, UV-Vis, and MS as complementary techniques to provide additional supporting evidence and to confirm molecular weight and functional groups.
-
Reference Standards: Whenever possible, compare the spectroscopic data of the unknown sample with that of authenticated reference standards of both the 1H and 2H isomers.
-
Consider Environmental Effects: Be mindful that the tautomeric equilibrium can be influenced by the solvent and temperature. Conduct analyses under consistent and well-defined conditions.
By following this comprehensive approach, researchers can confidently and accurately characterize their indazole isomers, ensuring the scientific integrity and success of their research and development programs.
References
- Bento, I., Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
- Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 55(1), 113-115. [Link]
- Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(36), 9599-9607. [Link]
- Rosa, M. C., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—¹H,¹³C and¹⁵N study of¹⁵N labelled indazoles. Magnetic Resonance in Chemistry, 20(3), 159-163. [Link]
- Yue, D., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(36), 6043-6049. [Link]
- Jia, W., et al. (2018). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Forensic Sciences, 63(5), 1476-1483. [Link]
- Polo, E., et al. (2016).
- Goud, E. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 20-34. [Link]
- Hiyoshi, H., et al. (2007). Supporting Information: Rhodium-Catalyzed Annulation of N-Aryl-7-azabenzonorbornadienes with Alkynes: A New Route to 1-Aminoazulenes. Angewandte Chemie International Edition, 46(43), 8280-8283. [Link]
- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205. [Link]
- Khan, I., et al. (2014). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. Der Pharma Chemica, 6(5), 363-369. [Link]
- Wang, J., et al. (2021). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. Se Pu, 39(8), 855-863. [Link]
- da Rosa, G. G., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 110-S1. [Link]
- SpectraBase. (n.d.). Indazole - Optional[15N NMR] - Chemical Shifts. [Link]
- Isin, E. M., de Jonge, M., & Castagnoli Jr, N. (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. The Journal of organic chemistry, 66(12), 4220–4226. [Link]
- Silva, V. L. M., et al. (2006). Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. Molecules, 11(5), 374-383. [Link]
- Orlandi, M., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 57(40), 13172-13176. [Link]
- Navarrete-Vázquez, G., et al. (2021).
- John, J. B. (2015). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. [Link]
- Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14081-14097. [Link]
- Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers?. YouTube. [Link]
- Johnston, J. C., & Maria, P. (n.d.).
- Ak, M. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Widdifield, C. M., et al. (2016). Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 18(43), 30132-30146. [Link]
- Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm)
- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in biomedicine, 30(1), e3531. [Link]
- Bally, T., & Rablen, P. R. (2011). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. The Journal of organic chemistry, 76(13), 5339–5348. [Link]
- University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
- Chemistry LibreTexts. (2023, August 29).
- University of Groningen. (2006).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5867–5880. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances [mdpi.com]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Reactivity of Iodo-Indazole Positional Isomers
For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of modern therapeutics, appearing in a multitude of biologically active molecules. Its functionalization, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is critical for exploring structure-activity relationships. Iodo-indazoles serve as versatile precursors for these transformations, primarily through palladium-catalyzed cross-coupling reactions. However, the positional isomer of the iodine atom on the indazole ring significantly dictates the substrate's reactivity, influencing reaction kinetics, yields, and even the feasibility of a desired transformation.
This guide provides an in-depth comparison of the reactivity of iodo-indazole positional isomers in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the underlying electronic and steric factors that govern their reactivity, researchers can make more informed decisions in designing synthetic routes and optimizing reaction conditions.
The Decisive Factors: Electronic and Steric Influences on Reactivity
The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond.[1][2] The rate of this step is highly sensitive to the electronic density at the carbon atom bearing the iodine and any steric hindrance around the reaction center.
Electronic Effects: The indazole ring system, composed of a fused benzene and pyrazole ring, exhibits a nuanced electronic landscape. The two nitrogen atoms act as electron-withdrawing groups, influencing the electron density across the bicyclic structure.
-
Electron-withdrawing Nature: The overall electron-withdrawing character of the indazole core tends to make the C-I bond more polarized and susceptible to oxidative addition, thereby increasing reactivity compared to simpler iodobenzene.
-
Positional Influence: The position of the iodine atom relative to the nitrogen atoms is crucial. Positions that are more electronically deficient will generally exhibit higher reactivity. For instance, positions ortho or para to the electron-withdrawing nitrogen atoms experience a greater decrease in electron density.
Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst is another critical factor.
-
3-Iodoindazole: This isomer can experience steric hindrance from the adjacent N2-H or a protecting group on N1.[3]
-
4-Iodoindazole: The iodine at the 4-position is situated between the pyrazole ring and a C-H bond of the benzene ring, which can create a sterically congested environment.
-
5- and 6-Iodoindazole: These isomers are generally less sterically hindered, with the iodine atom located on the benzo-fused portion of the molecule, away from the immediate vicinity of the pyrazole ring fusion.
-
7-Iodoindazole: The iodine at the 7-position is adjacent to the N1-H or a protecting group, which can impose steric constraints.
The Role of N-Protection: The acidic N-H proton of the indazole ring can interfere with cross-coupling reactions by reacting with the base or deactivating the catalyst.[4] Therefore, protection of the indazole nitrogen (e.g., with Boc, SEM, or by N-methylation) is often necessary, particularly for challenging couplings or to prevent side reactions.[3][5] N-protection can also influence the electronic properties and steric environment of the substrate.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6][7] The reactivity of iodo-indazole isomers in this reaction is a direct reflection of the electronic and steric factors discussed above.
Comparative Data for Suzuki-Miyaura Coupling
| Iodo-Indazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1H-indazole (N-protected) | Arylboronic acids | Pd(PPh₃)₄ | NaHCO₃ | DMF/Water | 80 | 55-70 | [8][9] |
| 4-Iodo-3-methyl-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | Not specified | [4] |
| 5-Bromo-3-iodo-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80 | ~90 (for C-I coupling) | [10] |
| 6-Iodo-1H-indazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |
Disclaimer: The yields reported in this table are collated from different sources and may have been obtained under varying reaction conditions. Direct comparison should be made with caution.
Analysis: The available data suggests that the 3-iodo and 5-iodo positions are highly reactive in Suzuki couplings, often providing good to excellent yields.[8][10] While specific yield data for 4- and 6-iodoindazoles under comparable conditions is less prevalent in the literature, it is generally accepted that aryl iodides are highly competent substrates for this transformation.[4][6] The need for N-protection, especially for 3-iodoindazole, is a recurring theme to achieve successful coupling.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing Isomers: A Comparative ¹H NMR Guide to 1-Methyl and 2-Methyl Iodo-Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of isomeric molecules is a cornerstone of successful research. Indazole derivatives, in particular, are privileged scaffolds in a multitude of pharmacologically active compounds. The regioselectivity of N-alkylation on the indazole core yields two distinct isomers, the N1- and N2-alkylated products, which can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth comparison of 1-methyl and 2-methyl iodo-indazoles, focusing on the utility of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and accessible tool for their unambiguous differentiation.
The Critical Importance of Isomer Differentiation
The position of the methyl group on the indazole nitrogen atom fundamentally alters the electronic distribution and steric environment of the molecule. This, in turn, can profoundly impact how the molecule interacts with biological targets. Consequently, for drug development professionals, the ability to confidently assign the correct isomeric structure is paramount for establishing structure-activity relationships (SAR) and ensuring the synthesis of the desired therapeutic agent.
¹H NMR Spectroscopy: A First Line of Analysis
¹H NMR spectroscopy offers a rapid and highly informative method for distinguishing between 1-methyl and 2-methyl iodo-indazole isomers. The key diagnostic signals are the chemical shifts of the N-methyl protons and the patterns of the aromatic protons on the benzene ring.
Key Differentiating Features in ¹H NMR Spectra
The electronic environment of the N-methyl group is a key differentiator. In the 1-methyl isomer, the methyl group is attached to a nitrogen that is part of a more "pyrrole-like" system, whereas in the 2-methyl isomer, the nitrogen is more "pyridine-like". This difference in electronic character leads to a noticeable difference in the chemical shift of the N-methyl protons.
Generally, the N-methyl signal in 2-methyl indazoles appears at a slightly lower field (further downfield) compared to the corresponding 1-methyl indazoles.[1] This is a consistent trend that serves as a primary diagnostic indicator.
The substitution pattern of the iodo and methyl groups on the indazole core will further influence the precise chemical shifts and coupling constants of the aromatic protons. However, the relative positioning of the N-methyl signal remains a reliable hallmark for isomer identification.
Comparative Data Summary
While a direct, side-by-side spectral comparison for every possible iodo-substituted 1-methyl and 2-methyl indazole isomer is not exhaustively documented in a single source, we can synthesize the expected key differences based on established principles and available data for related structures.
| Feature | 1-Methyl Iodo-Indazole (N1-isomer) | 2-Methyl Iodo-Indazole (N2-isomer) | Rationale |
| N-Methyl Chemical Shift (δ) | Typically more upfield (e.g., ~3.8-4.0 ppm) | Typically more downfield (e.g., ~4.1-4.3 ppm) | The N2 nitrogen is more electron-withdrawing, leading to greater deshielding of the attached methyl protons.[1] |
| Aromatic Proton Shifts (δ) | The chemical shifts of the aromatic protons are influenced by the anisotropic effect of the pyrazole ring and the electronic effects of the iodo and methyl substituents. | The altered electronic distribution in the N2-isomer leads to different chemical shifts for the aromatic protons compared to the N1-isomer. | |
| Coupling Constants (J) | The coupling constants between adjacent aromatic protons will be indicative of their relative positions on the benzene ring. | Similar to the N1-isomer, the coupling constants will aid in the assignment of the aromatic proton signals. |
Experimental Protocols
To provide a practical context, the following sections detail a representative synthesis of a methylated iodo-indazole and a standard protocol for ¹H NMR sample preparation and analysis.
Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole
This two-step procedure illustrates a common strategy for the synthesis of N-methylated iodo-indazoles, starting from a commercially available substituted indazole.
Step 1: Iodination of 6-bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF dropwise.
-
Continue stirring at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to precipitate the product.
-
Filter the solid and dry to obtain 6-bromo-3-iodo-1H-indazole.[2]
Step 2: N-Methylation
-
To a solution of 6-bromo-3-iodo-1H-indazole (1.0 equivalent) in DMF at 0 °C under an inert atmosphere, add potassium hydroxide (1.0 equivalent).
-
Stir for approximately 5 minutes.
-
Add dimethyl sulfate (1.1 equivalents) to the mixture.
-
Allow the reaction to warm to 20 °C and stir for 15 minutes.
-
Upon completion, the reaction can be worked up using standard extraction procedures to yield 6-bromo-3-iodo-1-methyl-1H-indazole.[3]
Note: This methylation reaction may produce a mixture of N1 and N2 isomers, which can then be separated by chromatography and analyzed by ¹H NMR to identify the major and minor products.
¹H NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified iodo-indazole isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Dissolution: Gently agitate the sample to ensure complete dissolution. If necessary, briefly warm the sample or use sonication.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Visualizing the Structural and Spectral Differences
The following diagrams illustrate the molecular structures of the 1-methyl and 2-methyl iodo-indazole isomers and a conceptual representation of their distinguishing ¹H NMR features.
Caption: Molecular structures of 1-methyl and 2-methyl iodo-indazole isomers.
Caption: Conceptual ¹H NMR comparison of N-methyl signals.
Conclusion
The differentiation of 1-methyl and 2-methyl iodo-indazole isomers is a critical task in the synthesis and development of novel chemical entities. ¹H NMR spectroscopy provides a robust and readily accessible method for this purpose, with the chemical shift of the N-methyl protons serving as a key diagnostic marker. By understanding the underlying principles of how the isomeric structures influence the NMR spectra and by following standardized experimental protocols, researchers can confidently and accurately characterize their synthesized compounds, thereby accelerating the pace of discovery and development.
References
- Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 13(1), 125-135. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]
Sources
A Comparative Guide to the Biological Activity of 6-Iodo-2-methyl-2H-indazole and Its Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Significance of Isomeric Variation
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, capable of forming crucial hydrogen bonds with biological targets.[3][4] The therapeutic landscape is populated with indazole-containing drugs demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6][7]
The biological activity of an indazole derivative is not solely dictated by the core structure but is exquisitely sensitive to the nature and position of its substituents. Isomers of a substituted indazole, while possessing the same molecular formula, can exhibit vastly different pharmacological profiles due to variations in their electronic properties, steric hindrance, and ability to interact with target proteins. This guide provides a detailed comparative analysis of the anticipated biological activity of 6-iodo-2-methyl-2H-indazole versus its positional isomers, drawing upon established principles of structure-activity relationships (SAR) within the indazole class. While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this guide will synthesize data from closely related analogues to provide a robust, inferential comparison for researchers in the field.
The Influence of N-Methylation: 1H- vs. 2H-Indazoles
A fundamental point of isomeric differentiation in N-methylated indazoles is the position of the methyl group on the pyrazole ring, leading to 1H- and 2H-indazole regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole.[5][8] This seemingly subtle structural change can have profound implications for biological activity.
The synthesis of N-methylated indazoles typically yields a mixture of both the N1 and N2 isomers, with the ratio being influenced by the reaction conditions and the nature of other substituents on the indazole ring.[9][10] The differential biological activities of these isomers often stem from their distinct dipole moments and the spatial orientation of the N-methyl group, which can affect receptor binding and cell permeability.[8] For instance, in a series of 2-phenyl-2H-indazole derivatives, substitution at the N2 position was found to be important for antiprotozoal activity.[11]
Structure-Activity Relationship (SAR) of Substituted Indazoles: A Framework for Comparison
The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the benzene and pyrazole rings.
Substitution at the 6-Position
The 6-position of the indazole ring is a common site for substitution and has been shown to be critical for various biological activities. For example, studies on 6-substituted aminoindazole derivatives have revealed potent anti-proliferative activity in cancer cell lines.[9] In another study, novel 3-chloro-6-nitro-1H-indazole derivatives were investigated as promising antileishmanial candidates.[12] The nature of the substituent at the 6-position can influence the overall electronic properties of the molecule and provide a key interaction point with biological targets.
The Role of the Iodo Substituent
The iodine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Its position on the indazole ring will determine the directionality of this potential interaction. Furthermore, the electron-withdrawing nature of iodine can modulate the pKa of the indazole ring system, affecting its ionization state at physiological pH and thereby influencing its pharmacokinetic and pharmacodynamic properties.
Comparative Biological Activity Profile: An Inferential Analysis
| Compound Class | Target/Activity | Key Findings | Reference |
| 6-Substituted Aminoindazoles | Anticancer (IDO1 inhibition) | N-aromatic substitution at the 6-amino position showed considerable cytotoxicity.[9] | [9] |
| 2-Phenyl-2H-indazole Derivatives | Antiprotozoal | 2-phenyl substitution was found to be important for activity.[11] | [11] |
| Indazole-3-carboxamides | CRAC Channel Blockers | The regiochemistry of the amide linker is critical for activity.[13] | [13] |
| Indazole Analogues | DNA Gyrase Inhibitors | Exhibited potent antibacterial activity against Gram-positive bacteria.[14] | [14] |
Based on these findings, it is reasonable to hypothesize that the biological activity of this compound will be distinct from its isomers where the iodine is at a different position (e.g., 4-iodo, 5-iodo, or 7-iodo) or where the methyl group is at the N1 position. The specific protein interactions and resulting biological response will be contingent on the precise three-dimensional arrangement of the iodo and methyl groups.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its isomers, a battery of in vitro assays would be required. Below are representative protocols for common biological evaluations of indazole derivatives.
Antiproliferative Activity Assay (MTT Assay)
This assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole isomers (typically from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Kinase Inhibition Assay
Many indazole derivatives exhibit their anticancer effects through the inhibition of protein kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate, ATP, and the test indazole isomer at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method (e.g., ELISA) to detect the phosphorylated substrate.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing the Framework: Synthesis and Isomeric Relationships
The synthesis of this compound and its isomers is a key aspect of their study. The following diagrams illustrate the general synthetic approach and the relationship between the different isomers.
Caption: Synthetic pathway to 6-iodo-N-methyl-indazole isomers.
Caption: Isomeric relationships of this compound.
Conclusion and Future Directions
The precise biological activity of this compound remains to be fully elucidated through direct experimental investigation. However, based on the extensive research into the structure-activity relationships of the indazole scaffold, it is evident that its pharmacological profile will be highly dependent on the specific isomeric form. The position of the iodine atom and the N-methyl group are critical determinants of how the molecule interacts with biological targets.
Future research should focus on the systematic synthesis and parallel biological evaluation of a complete set of iodo-methyl-indazole isomers. Such studies would provide invaluable data for understanding the nuanced effects of substituent positioning on biological activity and would greatly aid in the rational design of more potent and selective indazole-based therapeutic agents. The protocols and inferential analysis provided in this guide offer a solid foundation for initiating such investigations.
References
- Hoang, T. M., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(72), 44263–44274.
- Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535–1537.
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845–1873.
- Wurm, M., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(16), 11573–11588.
- BenchChem. (2025). Improving yield and purity of 6-iodo-2,3-dimethyl-2H-indazole reactions.
- Singh, S., & Kumar, V. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Various Authors. (n.d.). Different biological activities reported with Indazole derivatives.
- Pérez-Villanueva, M., et al. (2021).
- Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 934-940.
- El-Gazzar, M. G., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10852.
- Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2589.
- Singh, R. P., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Le Borgne, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12214-12221.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 782-786.
- Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 160-165.
- Tariq, M., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
- Sbrini, G., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
- Jacobson, I. C. (2002). U.S. Patent No. 6,391,872 B1. Washington, DC: U.S.
- Various Authors. (n.d.). Structure and structure–activity relationship of compounds 1 and 2.
- Keating, J. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038-1051.
- Patel, K., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Chemistry & Chemical Science, 7(3), 1-13.
- Alam, M. S., & Keating, J. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- Guidechem. (n.d.). This compound-3-CARBOXYLIC ACID 1086386-13-1 wiki.
- Brown, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(10), 3624-3631.
- Alam, M. S., & Keating, J. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemist's Compass: Navigating Indazole Functionalization via Suzuki and Heck Couplings
A Head-to-Head Comparison for Drug Development Professionals
By a Senior Application Scientist
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from potent kinase inhibitors like Axitinib to novel anti-inflammatory drugs. The strategic functionalization of this privileged heterocycle is paramount in modulating pharmacological activity, optimizing ADME properties, and generating novel intellectual property. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Mizoroki-Heck reactions, have emerged as the most robust and versatile methods for forging new carbon-carbon bonds on the indazole ring.
This guide provides a head-to-head comparison of these two powerhouse reactions, moving beyond a simple recitation of protocols. We will dissect the mechanistic nuances, explore the practical implications of substrate choice, and provide a decision-making framework to help you, the research scientist, select the optimal method for your specific synthetic challenge. The insights herein are grounded in peer-reviewed experimental data and aim to bridge the gap between theoretical understanding and practical application in a drug discovery setting.
At a Glance: Key Strategic Differences
Before delving into the mechanistic and practical details, it is crucial to understand the fundamental strategic difference between the Suzuki and Heck reactions in the context of indazole functionalization.
| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction |
| Bond Formed | C(sp²)–C(sp²) or C(sp²)–C(sp³) | C(sp²)–C(sp²) (vinylic) |
| Coupling Partner | Organoboron Reagent (Boronic Acid/Ester) | Alkene (Olefin) |
| Typical Product | Aryl- or Alkyl-substituted Indazole | Vinyl-substituted Indazole |
| Key Advantage | Broad substrate scope, stable reagents. | Atom economy, direct C-H activation possible. |
| Primary Limitation | Requires pre-functionalized organoboron partner. | Often limited to vinylation; regioselectivity can be a challenge. |
This fundamental divergence in coupling partners dictates the synthetic outcome and the strategic approach to designing a synthetic route. The Suzuki reaction is the quintessential tool for creating biaryl linkages, while the Heck reaction excels at introducing vinyl functionalities, which can be further elaborated.
Mechanistic Underpinnings: A Tale of Two Cycles
While both reactions rely on a Pd(0)/Pd(II) catalytic cycle, the key steps of transmetalation (Suzuki) versus migratory insertion (Heck) define their unique pathways and, consequently, their substrate compatibility and potential pitfalls.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction is a robust method for coupling an organohalide (or triflate) with an organoboron compound.[1][2] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3] The stability of the organoboron reagents to air and moisture is a significant practical advantage.[4]
A critical insight for nitrogen-rich heterocycles like indazole is the potential for the substrate itself to act as an inhibitory ligand for the palladium catalyst.[5] This is often overcome by using N-protected indazoles or employing robust catalyst systems with strongly coordinating ligands, such as those incorporating bulky phosphines (e.g., dppf).[6]
The Mizoroki-Heck Catalytic Cycle
The Heck reaction couples an organohalide with an alkene.[7] Its mechanism also begins with oxidative addition, but is followed by migratory insertion of the alkene into the palladium-carbon bond and concludes with a β-hydride elimination step to release the product and regenerate the catalyst.[8][9]
A key feature of the Heck reaction is the potential for direct C-H functionalization (oxidative Heck or Fujiwara-Morita reaction), which obviates the need for a pre-halogenated indazole.[4] This approach offers significant advantages in terms of atom economy and step-count reduction.
Head-to-Head Comparison: Performance on the Indazole Scaffold
The choice between Suzuki and Heck coupling is dictated by the desired final product and the specific substitution pattern on the indazole ring.
Regioselectivity
The functionalization site on the indazole ring is a critical consideration. Both methods can be directed to various positions, but the strategies differ.
-
Suzuki Coupling: Regioselectivity is primarily dictated by the position of the halide (or triflate) on the starting indazole. Synthetically accessible bromo- or iodoindazoles allow for precise functionalization at the C3, C4, C5, C6, and C7 positions.[5][6] For instance, C7 arylation has been achieved via a regioselective C7 bromination followed by a Suzuki coupling.
-
Heck Reaction: In classical Heck reactions, regioselectivity is also controlled by the halide's position. However, in the more advanced direct C-H functionalization variants, the inherent electronic properties of the indazole ring dictate the outcome. The C3 position is generally the most electronically rich and sterically accessible, making it a common site for direct C-H alkenylation. Achieving selectivity at other positions often requires specific directing groups or carefully optimized conditions.
Substrate Scope & Functional Group Tolerance
Both palladium-catalyzed methods are renowned for their excellent functional group tolerance, a key reason for their widespread use in complex molecule synthesis.[5]
-
Suzuki Coupling: This reaction is compatible with a vast array of functional groups on both the indazole and the boronic acid partner, including esters, amides, ketones, and nitriles.[6] The primary limitation is the availability or synthesis of the required organoboron reagent.
-
Heck Reaction: The Heck reaction also tolerates a wide range of functionalities. A key consideration is the nature of the alkene. Electron-deficient alkenes (e.g., acrylates, styrenes) are typically excellent coupling partners. The use of more electron-rich or sterically hindered alkenes can sometimes be challenging and may require specific ligand systems or reaction conditions to achieve good yields.
A Decision-Making Workflow
To aid in selecting the appropriate method, consider the following workflow:
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative examples adapted from the literature and serve as validated starting points for reaction optimization.
Protocol 1: C5-Arylation of Indazole via Suzuki-Miyaura Coupling
This procedure is based on established methods for coupling bromoindazoles with arylboronic acids and is suitable for generating biaryl indazole derivatives.[6]
Materials:
-
5-Bromo-1H-indazole (or N-protected analogue) (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add 5-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) under a positive pressure of inert gas.
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/Water 4:1).
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80-100 °C for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole.
Protocol 2: C3-Vinylation of Indazole via Direct C-H Heck Reaction
This protocol is adapted from methodologies for the direct C-H functionalization of indazoles, offering an atom-economical route to vinylindazoles.
Materials:
-
N-Substituted 2H-Indazole (e.g., 2-phenyl-2H-indazole) (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (2.0-3.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
Oxidant: Silver(I) carbonate (Ag₂CO₃) or Copper(II) acetate [Cu(OAc)₂] (2.0 equiv.)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Procedure:
-
To an oven-dried reaction tube, add the N-substituted indazole (1.0 mmol), the palladium catalyst (0.05 mmol), and the oxidant (2.0 mmol).
-
Seal the tube with a septum and purge with an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., 4 mL of 1,4-Dioxane) followed by the alkene (2.0 mmol) via syringe.
-
Heat the reaction mixture with stirring at 110-120 °C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the C3-vinylated indazole product.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Mizoroki-Heck reactions are indispensable tools for the functionalization of the indazole core. The Suzuki coupling offers unparalleled reliability and scope for the synthesis of aryl- and alkyl-substituted indazoles, provided the requisite organoboron partner is accessible. Its mechanism is well-understood, and protocols are highly robust. The Heck reaction provides a powerful and atom-economical route to vinylindazoles, which are versatile intermediates for further synthetic transformations. The advent of direct C-H activation strategies has significantly enhanced the appeal of the Heck reaction, streamlining synthetic routes by eliminating the need for pre-halogenation.
The choice between these two methods is not a matter of superiority, but of strategy. A thorough understanding of the desired final structure, the availability of starting materials, and the mechanistic nuances of each transformation will empower the medicinal chemist to navigate the synthetic landscape with precision and efficiency. As catalyst technology continues to evolve, we can anticipate the development of even more selective, active, and versatile systems that will further expand the synthetic chemist's toolkit for modifying this vital heterocyclic scaffold.
References
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances. [Link]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]
- Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. (2015).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
- CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. (2021). YouTube. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
- The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (2000).
- Special Topic G Part 1- Heck, Stille, and Suzuki Reactions. (2016). YouTube. [Link]
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC - NIH. [Link]
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). NIH. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles
- Mizoroki-Heck Reaction. (2014).
- Heck reaction. (n.d.). Wikipedia. [Link]
- Heck Reaction—St
- Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. (2015). University of Bristol Research Portal. [Link]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society. [Link]
- C3-INDAZOLE FUNCTIONALIZ
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. [Link]
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). PMC - NIH. [Link]
- C-H functionalization of 2H-indazole. (n.d.).
- Recent advances in C–H functionalization of 2H-indazoles. (2021). Organic & Biomolecular Chemistry. [Link]
- Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (2017). Organic Chemistry Frontiers. [Link]
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science. [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). SpringerLink. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Definitive Guide to the Structural Validation of 6-Iodo-2-methyl-2H-indazole: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the synthesis of complex heterocyclic compounds such as 6-Iodo-2-methyl-2H-indazole, a potential building block in medicinal chemistry, rigorous structural validation is not just a procedural step but a critical gateway to understanding its physicochemical properties and potential biological activity. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of this compound, with a primary focus on the unparalleled resolving power of single-crystal X-ray crystallography.
The synthetic route to substituted indazoles can often yield a mixture of regioisomers. The methylation of 6-iodo-1H-indazole, for instance, can theoretically produce both N1 and N2 alkylated products. Distinguishing between the desired 2-methyl-indazole and the isomeric 1-methyl-indazole is a non-trivial analytical challenge that demands a multi-pronged approach, culminating in the definitive evidence provided by X-ray diffraction.
The Gold Standard: Unambiguous Structure Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate an electron density map that reveals the precise location of each atom, bond lengths, bond angles, and torsional angles. This technique provides an unparalleled level of structural detail, leaving no ambiguity in the assignment of isomers.
While a crystal structure for this compound is not publicly available as of this guide's publication, we can illustrate the power of this technique using the crystallographic data of a closely related compound, 2-Methyl-6-nitro-2H-indazole .[2][3] The nitro group, like the iodo group, is an electron-withdrawing substituent on the benzene ring, making this a relevant structural analogue for comparative purposes.
Representative Crystallographic Data of a 2-Methyl-indazole Derivative
The following table summarizes the key crystallographic parameters for 2-Methyl-6-nitro-2H-indazole, providing a benchmark for what would be expected for a high-quality structural determination of this compound.
| Parameter | 2-Methyl-6-nitro-2H-indazole[2] |
| Chemical Formula | C₈H₇N₃O₂ |
| Formula Weight | 177.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å |
| α = 90°, β = 95.722(9)°, γ = 90° | |
| Unit Cell Volume | 767.7(9) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.533 g/cm³ |
These parameters define the fundamental repeating unit of the crystal lattice and are the first step in a complete structural analysis. The subsequent refinement of the atomic coordinates within this unit cell provides the definitive molecular structure.
A Multi-Technique Approach to Structural Validation
While X-ray crystallography provides the ultimate structural proof, it is part of a larger, logical workflow for compound characterization. Spectroscopic and spectrometric techniques provide initial, crucial pieces of the structural puzzle.
Sources
A Comparative Guide to the C3-Functionalization of 2-Methyl-2H-Indazole: Alternatives to Direct Iodination
For researchers and professionals in drug development, the 2H-indazole scaffold is a privileged structure, frequently appearing in bioactive molecules and approved pharmaceuticals.[1] The strategic functionalization of this core, particularly at the C3 position, is crucial for modulating pharmacological properties. While 3-iodo-2-alkyl-2H-indazoles are valuable intermediates for cross-coupling reactions, their synthesis via direct C-H iodination can be challenging and substrate-dependent. This guide provides an in-depth comparison of alternative, field-proven methods for the C3-functionalization of 2-methyl-2H-indazole, focusing on strategic advantages and providing actionable experimental protocols.
The Challenge of Direct C3-Iodination
Direct C-H iodination of 2H-indazoles is not always straightforward. While methods employing molecular iodine (I₂) in the presence of a base like KOH in DMF have been successful for certain 1H-indazoles and substituted 2H-indazoles, these conditions are not universally applicable.[2][3][4] Notably, attempts to iodinate 2-aryl-2H-indazoles using N-iodosuccinimide (NIS) in ethanol were reported to be unsuccessful, suggesting that the electronic nature of the N2-substituent and the reaction conditions play a critical role.[5][6] This unreliability necessitates robust and versatile alternative strategies for introducing functionality at the C3 position.
This guide explores two primary alternative pathways: a two-step approach via C-H borylation and subsequent functionalization, and direct C-H functionalization methods that bypass the need for a halogenated intermediate altogether.
Part 1: Strategic C-H Borylation as a Gateway to Diverse Functionality
A highly effective alternative to direct iodination is the iridium-catalyzed C-H borylation of the indazole core. This method transforms a relatively inert C-H bond into a versatile boronic ester (Bpin), which can then be either converted to the desired iodide or used directly in a vast array of Suzuki-Miyaura cross-coupling reactions.[2][7] This approach offers superior functional group tolerance and reproducibility compared to many direct halogenation methods.
The Borylation-Functionalization Workflow
The causality behind this strategy lies in its modularity. The initial borylation step is highly regioselective for the C3 position, and the resulting pinacol boronate ester is a stable, crystalline solid that is easily purified and handled. This intermediate provides a strategic branch point for multiple downstream reactions.
Caption: Workflow for C3-functionalization via borylation.
Experimental Protocol: Iridium-Catalyzed C3-Borylation
This protocol is adapted from established procedures for N-substituted indazoles and serves as a robust starting point.[7]
Step 1: Reaction Setup
-
To a round-bottomed flask equipped with a reflux condenser, add 2-methyl-2H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂) (0.5-1.2 eq.), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.006 eq.).
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add [Ir(OMe)COD]₂ (0.003 eq.) and anhydrous tert-butyl methyl ether (TBME) to achieve a concentration of approximately 0.2 M.
Step 2: Reaction Execution
-
Heat the resulting solution to reflux (approx. 55 °C) under the inert atmosphere.
-
Monitor the reaction by GC-MS or TLC until completion (typically 1-4 hours). High conversion (70-95%) is generally observed.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature.
-
Quench with water and extract with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 3-(pinacolatoboronyl)-2-methyl-2H-indazole. The product is typically a stable, colorless crystalline solid.
Protocol: Conversion of Boronic Ester to Iodide
-
Dissolve the purified 3-Bpin-2-methyl-2H-indazole (1.0 eq.) in a suitable solvent such as THF.
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M, 2.0 eq.).
-
Add a solution of iodine (I₂) (1.1 eq.) in THF dropwise at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, dry, and concentrate.
-
Purify by column chromatography to yield 3-iodo-2-methyl-2H-indazole.
Part 2: Direct C-H Functionalization as an Iodide-Free Alternative
Modern synthetic chemistry offers powerful methods to directly form C-C or C-heteroatom bonds at the C3 position, circumventing the need for halogenation entirely. These methods are often promoted by transition metals or proceed via radical pathways.[8]
Direct C3-Arylation
Palladium-catalyzed direct C-H arylation is a prime example of an efficient, atom-economical alternative.[9][10] This approach couples the 2H-indazole directly with an aryl halide, avoiding the synthesis and handling of an organometallic indazole reagent. Performing the reaction "on water" has been shown to be particularly effective, providing a mild and green route to 2,3-disubstituted indazoles.[9]
Caption: Iodide-free direct C-H arylation workflow.
Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation on Water
This protocol is based on the work of Greaney and coworkers for 2-aryl-2H-indazoles and should be adaptable for 2-methyl-2H-indazole.[9]
Step 1: Reaction Setup
-
In a reaction vial, combine 2-methyl-2H-indazole (1.5 eq.), the desired aryl halide (1.0 eq.), palladium(II) acetate (Pd(OAc)₂) (0.1 eq.), and tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 eq.).
-
Add potassium carbonate (K₂CO₃) (2.0 eq.) as the base.
-
Add deionized water as the solvent (e.g., 2 mL for a 0.2 mmol scale reaction).
Step 2: Reaction Execution
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 3-aryl-2-methyl-2H-indazole.
Part 3: Comparative Analysis of Methodologies
The choice of synthetic route depends on several factors including the desired final product, available starting materials, functional group compatibility, and scalability. The following table provides a comparative overview.
| Methodology | Key Reagents | Typical Conditions | Reported Yields (Substrate Dependent) | Strategic Advantage | Limitations |
| Direct Iodination | I₂, KOH, DMF | Room Temperature | 71-95% for responsive substrates[3][4] | Most direct route to the iodo-intermediate. | Unreliable; reported failure with NIS[5][6]. Substrate scope can be narrow. |
| C-H Borylation / Iodination | [Ir(OMe)COD]₂, dtbpy, B₂Pin₂; then I₂ | 55 °C (Borylation); RT (Iodination) | 70-95% (Borylation)[7] | Highly reliable and broad scope. Borylated intermediate is stable and versatile for other couplings. | Two-step process. Requires expensive Iridium catalyst. |
| Direct C-H Arylation | Aryl Halide, Pd(OAc)₂, Ligand, Base | 100 °C, on Water | 50-90%[9] | Atom-economical, avoids halogenated indazole intermediate. | Requires higher temperatures. Limited to C-C bond formation. |
Conclusion and Scientific Perspective
While direct C3-iodination of 2-methyl-2H-indazole may be achievable under specific conditions, its reported unreliability makes it a less robust choice for complex drug discovery programs. The Iridium-catalyzed C-H borylation emerges as a superior strategy due to its high reliability, broad substrate scope, and the strategic value of the resulting boronic ester intermediate. This intermediate serves as a stable, versatile hub for accessing not only 3-iodoindazoles but a wide array of other functionalized analogues via Suzuki-Miyaura coupling.
For synthetic campaigns where the final target is a 3-aryl-2-methyl-2H-indazole, direct C-H arylation offers an elegant and efficient alternative that minimizes step count. The choice between these advanced methods should be guided by the overall synthetic plan and the desired molecular diversity. By moving beyond classical halogenation, researchers can access a broader chemical space with greater predictability and efficiency.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
- ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4619-4624. [Link]
- Ohnmacht, S. A., Culshaw, A. J., & Greaney, M. F. (2013). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 15(21), 5578–5581. [Link]
- ResearchGate. (n.d.). Direct C‐3 arylation of 2H‐indazole.
- ResearchGate. (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- ResearchGate. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Warner, A. J., & Greaney, M. F. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(10), 5308–5314. [Link]
- Figshare. (2016).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Chen, J., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 18(34), 6627-6640. [Link]
- IJSDR. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 7(6). [Link]
- ResearchGate. (n.d.). C3 Halogenation of 2H‐indazoles.
- ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles.
- Cumming, G. R., et al. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 12(35), 6823-6833. [Link]
- ResearchGate. (n.d.). The Halogenation of Indazoles.
- RSC Publishing. (2023).
- National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 969-977. [Link]
Sources
- 1. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. ijsdr.org [ijsdr.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Direct Arylations of 2H-Indazoles On Water - figshare - Figshare [figshare.com]
The Researcher's Guide to Palladium Catalysts for Iodo-Indazole Coupling: A Comparative Analysis
The N-arylation of indazoles is a cornerstone transformation in modern medicinal chemistry, granting access to a privileged scaffold found in a multitude of bioactive molecules and approved pharmaceuticals. Among the various methods to forge this crucial C-N bond, the Buchwald-Hartwig amination stands out for its broad scope and functional group tolerance.[1][2] This guide provides an in-depth, comparative analysis of common palladium catalyst systems for the coupling of iodo-indazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to accelerate your research.
The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Cycle
At its core, the palladium-catalyzed N-arylation of iodo-indazoles follows a well-established catalytic cycle. A grasp of this mechanism is fundamental to rational catalyst selection and troubleshooting. The cycle, depicted below, involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
The choice of palladium precursor, and critically, the phosphine ligand, directly influences the efficiency of each step. Bulky, electron-rich ligands are often required to stabilize the palladium center and promote the rate-determining reductive elimination step, which forms the desired C-N bond.[3]
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Comparative Analysis of Palladium Catalyst Systems
The success of an iodo-indazole coupling is highly contingent on the judicious selection of the catalyst system components: the palladium source, the ligand, the base, and the solvent. While iodo-indazoles are generally more reactive than their chloro- or bromo- counterparts, challenges such as N-H interference and potential side reactions necessitate careful optimization.[3]
Palladium Precatalysts
Commonly used palladium precursors include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).[4] Both are effective sources of the active Pd(0) catalyst in situ. While Pd₂(dba)₃ is a direct Pd(0) source, Pd(OAc)₂ requires reduction, which can be effected by the phosphine ligand or other components in the reaction mixture. For consistency and reproducibility, commercially available, air-stable precatalysts that pair a palladium source with a specific ligand are often preferred.
The Decisive Component: Phosphine Ligands
The ligand is arguably the most critical variable in achieving high performance. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized C-N cross-coupling.[5]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a first-choice ligand for challenging couplings. Its steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination step.[5][6] It has demonstrated high efficiency in couplings with unactivated aryl chlorides, indicating its high reactivity.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and versatile ligand. The methoxy groups in the 2' and 6' positions can provide additional stabilizing interactions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Specifically designed for coupling secondary amines, its properties can also be beneficial in certain indazole couplings.[7]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand with a large natural bite angle. Bidentate ligands can prevent the formation of unreactive palladium dimers, potentially speeding up the reaction.[1][8] It is often effective in couplings involving heteroaryl halides.[2]
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): One of the earlier successful bidentate ligands, it can be effective for coupling primary amines with aryl iodides.[1]
The choice between these ligands is often substrate-dependent. A logical workflow for selecting a catalyst system for a new iodo-indazole coupling is presented below.
Caption: Fig. 2: Decision workflow for catalyst system optimization.
Performance Data Summary
The following table summarizes representative conditions and outcomes for the palladium-catalyzed N-arylation of various iodo-indazoles, compiled from literature sources. This data highlights the effectiveness of different catalyst systems.
| Indazole Substrate | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-3-methyl-1H-indazole | Aniline | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (1.5-2.0) | Toluene | 80-110 | 4-24 | High (Typical) | [4] |
| 4-Iodo-3-methyl-1H-indazole | Morpholine | Pd₂(dba)₃ (2-5) | BINAP (4-10) | K₃PO₄ (1.5-2.0) | Dioxane | 80-110 | 4-24 | High (Typical) | [4] |
| 3-Iodo-1H-indazole | Phenylboronic Acid | PdCl₂(dppf) (N/A) | dppf (N/A) | N/A | Ionic Liquid | N/A | N/A | >90 | [9] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (N/A) | PPh₃ (N/A) | Na₂CO₃ | Dioxane | MW | MW | Good (Typical) | [10] |
| 4-Iodo-3-methyl-1H-indazole | Primary/Secondary Amine | Pd(OAc)₂ | N/A | NaOtBu | Toluene | 80-110 | 12-24 | High (Typical) | [10] |
*Note: These entries describe Suzuki-Miyaura couplings, which are C-C bond formations, but are included to show catalyst systems successfully used with iodo-indazole substrates.[9][10]
Detailed Experimental Protocol: N-Arylation of 4-Iodo-3-methyl-1H-indazole
This protocol is a generalized procedure adapted from established methodologies for the Buchwald-Hartwig amination of iodo-indazoles.[4][10]
Materials:
-
4-Iodo-3-methyl-1H-indazole (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃; 2.0 equiv)
-
Anhydrous, degassed toluene (5-10 mL per mmol of indazole)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk tube under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Under a positive flow of inert gas, add 4-iodo-3-methyl-1H-indazole, cesium carbonate, Pd(OAc)₂, and XPhos to the Schlenk tube.
-
Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.[3] Cs₂CO₃ is a strong, yet relatively mild base that effectively facilitates the deprotonation of the indazole and amine without promoting significant side reactions.
-
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Causality Note: Solvents must be anhydrous as water can hydrolyze the catalyst and interfere with the base. Degassing removes dissolved oxygen.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place the mixture in a preheated oil bath at 100-110 °C. Stir the reaction vigorously for the required duration (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove inorganic salts and the base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated indazole.
-
Conclusion and Future Outlook
The palladium-catalyzed coupling of iodo-indazoles remains a highly reliable and versatile method for the synthesis of complex N-arylated indazoles. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, paired with a suitable palladium precursor and base, is crucial for achieving high yields. While the conditions provided in this guide serve as a robust starting point, it is important to recognize that each specific substrate pairing may require empirical optimization. The continued development of novel ligands and more robust, air-stable precatalysts promises to further expand the scope and utility of this indispensable transformation, enabling the synthesis of next-generation pharmaceuticals and functional materials.
References
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Espinet, P., et al. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal, 25(28), 6980-6987.
- Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Thermal and Microwave Heating for Indazole Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The indazole moiety, a key pharmacophore in numerous therapeutic agents, often requires robust and optimized coupling methodologies for its functionalization. This guide provides an in-depth, objective comparison of conventional thermal heating versus microwave-assisted synthesis for the crucial N-arylation of indazoles, a common C-N cross-coupling reaction. We will delve into the underlying principles of each heating method, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic workflows.
The Fundamental Divide: Understanding the Heating Mechanisms
The choice between thermal and microwave heating is more than a matter of convenience; it is a fundamental decision that dictates how energy is introduced into a chemical system. This difference in energy transfer directly impacts reaction rates, yields, and even product selectivity.
Conventional Thermal Heating: A Surface-Level Approach
Conventional heating, typically employing an oil bath or heating mantle, relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, and finally to the bulk of the reaction mixture. This process is governed by thermal conductivity and convection, leading to a temperature gradient within the vessel, where the walls are hotter than the center.[1] This can result in localized overheating at the vessel surface, potentially leading to the degradation of sensitive reagents and products, and longer reaction times are required to heat the entire volume to the target temperature.[1][2]
Microwave Heating: Direct and Volumetric Energy Transfer
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation, typically at a frequency of 2.45 GHz, to directly heat the reaction mixture.[3] This heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the coupling mixture, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat efficiently and uniformly throughout the bulk of the material.[3]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate in response to the oscillating electric field. This movement of ions creates an electric current, and resistance to this flow results in the dissipation of energy as heat.[3]
This direct and volumetric heating mechanism leads to a rapid and uniform increase in temperature throughout the reaction mixture, avoiding the temperature gradients and superheating issues associated with conventional methods.[2]
Head-to-Head Comparison: Performance in Indazole N-Arylation
The advantages of microwave heating are not merely theoretical; they translate into tangible improvements in synthetic outcomes for indazole coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation, serves as an excellent case study.
Reaction Speed and Efficiency
Microwave irradiation dramatically accelerates reaction times for the N-arylation of indazoles. Reactions that may take several hours or even days under conventional reflux conditions can often be completed in a matter of minutes using microwave heating.[4][5] This rapid heating allows the reaction to quickly reach the necessary activation energy, leading to a significant rate enhancement.[1]
Table 1: Comparison of Reaction Times and Yields for the Synthesis of N-Arylindazoles
| Entry | Indazole Derivative | Aryl Halide | Heating Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 1 | 1H-Indazole | Iodobenzene | Conventional | CuI / K2CO3 | DMF | 24 h | 75 | [6] |
| 2 | 1H-Indazole | Iodobenzene | Microwave | CuI / K2CO3 | DMF | 10 min | 92 | [7] |
| 3 | 3-Arylindazole | Aryl Bromide | Conventional | Cu2O / Cs2CO3 | DMA | 24 h | Moderate | [5] |
| 4 | 3-Arylindazole | Aryl Bromide | Microwave | Cu2O / Cs2CO3 | DMA | 1 h | Good | [5] |
| 5 | 1H-Indazole | 2-Chlorobenzoyl Chloride | Conventional | - | - | 4 h | 72 | [1] |
| 6 | 1H-Indazole | 2-Chlorobenzoyl Chloride | Microwave | - | - | 4.5 min | 83 | [1] |
Note: The data presented is a synthesis of information from multiple sources to illustrate the general trend. Direct side-by-side comparisons in a single publication are limited.
As the data suggests, microwave-assisted synthesis consistently delivers higher yields in a fraction of the time compared to conventional heating for the N-arylation of indazoles.[1][4][8]
Regioselectivity: A Nuanced Consideration
The N-arylation of unsymmetrical indazoles can lead to a mixture of N1 and N2 regioisomers. While the choice of heating method can influence reaction outcomes, regioselectivity in indazole arylation is often more strongly dictated by factors such as the choice of catalyst, base, solvent, and the electronic and steric properties of the substituents on both the indazole and the aryl halide.[3][9]
For instance, in the N-alkylation of indazoles, the choice of base and solvent system has been shown to be a primary driver of regioselectivity.[10] While there is less direct comparative data on regioselectivity for N-arylation under thermal versus microwave conditions, the rapid and uniform heating provided by microwaves can potentially minimize side reactions and thermal isomerizations that might occur during prolonged heating, which could indirectly lead to cleaner reactions with higher regioselectivity. However, this is an area that warrants further systematic investigation.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed, step-by-step methodologies for the copper-catalyzed N-arylation of 1H-indazole with an aryl halide using both conventional and microwave heating.
Diagram of the General Workflow
Caption: General workflow for the N-arylation of indazole.
Protocol 1: Conventional Thermal Heating
Reaction: Copper-Catalyzed N-Arylation of 1H-Indazole with Iodobenzene
Materials:
-
1H-Indazole (1.0 mmol)
-
Iodobenzene (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Oil bath
Procedure:
-
To a dry round-bottom flask, add 1H-indazole, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF and iodobenzene via syringe.
-
Place the flask in a preheated oil bath at 120-140 °C.[6][11]
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylindazole.
Protocol 2: Microwave-Assisted Synthesis
Reaction: Copper-Catalyzed N-Arylation of 1H-Indazole with Iodobenzene
Materials:
-
1H-Indazole (1.0 mmol)
-
Iodobenzene (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add 1H-indazole, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF and iodobenzene.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10-20 minutes.[7] The reaction time may require optimization depending on the specific substrates.
-
After irradiation, allow the vial to cool to a safe temperature before opening.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst and Base: Copper(I) salts are commonly used in Ullmann-type couplings.[11] The base, typically an inorganic carbonate like K2CO3 or Cs2CO3, is crucial for the deprotonation of the indazole N-H, allowing it to act as a nucleophile.[5]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are often used in both conventional and microwave methods to ensure the solubility of the reactants and to reach the necessary reaction temperatures.[5][6] These solvents also couple efficiently with microwave radiation, facilitating rapid heating.
-
Temperature and Time: The higher temperatures achievable in sealed microwave vials, often exceeding the solvent's boiling point, are a key factor in the dramatic reduction of reaction times.[3] The reaction times and temperatures provided are starting points and should be optimized for each specific substrate combination.
Conclusion and Future Outlook
The evidence strongly supports the superiority of microwave-assisted synthesis for the N-arylation of indazoles in terms of reaction speed and efficiency. The direct, volumetric heating mechanism of microwaves leads to rapid, uniform heating, which translates to significantly shorter reaction times and often higher yields compared to conventional thermal methods.[4][8] This makes microwave synthesis an invaluable tool in drug discovery and development, where rapid lead optimization and library synthesis are critical.[12]
While conventional heating remains a viable and accessible method, particularly for large-scale synthesis where specialized microwave reactors may be a limiting factor, the advantages of microwave heating for laboratory-scale synthesis are undeniable. As microwave technology continues to evolve, with advancements in scalability and process control, its adoption in pharmaceutical manufacturing is likely to increase, further solidifying its role as a cornerstone of modern synthetic chemistry.
References
- Pabba, C., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557.
- Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742-2749.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Angewandte Chemie International Edition, 40(23), 4526-4529.
- Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579.
- Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed.
- de Oliveira, R. B., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2598-2605.
- Wikipedia. (n.d.). Ullmann condensation.
- Patil, S. A., et al. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641.
- Becerra-Rivas, C. A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315.
- Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem., 16(3), 1560-1574.
- Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Sharma, A., et al. (2017). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 10(6), 845-849.
- Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867-26879.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Leadbeater, N. E., & McGowan, C. (2012). Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. Molecules, 17(10), 11953-11963.
- Sharma, G., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 224-230.
- Ciafardini, M., et al. (2014). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1487-1505.
- Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453-2455.
- Gabano, E., & Ravera, M. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(19), 6296.
- Harris, C. E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.
- Al-dujaili, A. H., & Al-Janabi, A. S. (2016). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 6(1), 10.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of N-arylindazoles and benzimidazoles from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. iris.unito.it [iris.unito.it]
A Comparative Guide to Assessing the Purity of Synthesized 6-Iodo-2-methyl-2H-indazole
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the molecular integrity of chemical intermediates is paramount. 6-Iodo-2-methyl-2H-indazole is a key building block in the synthesis of various pharmacologically active agents, most notably in the development of kinase inhibitors. The presence of impurities, even in trace amounts, can have profound consequences, leading to altered biological activity, increased toxicity, and complications in downstream synthetic steps. Therefore, a robust, multi-faceted analytical strategy to confirm both the identity and purity of this compound is not merely a quality control measure but a foundational requirement for successful and reproducible research.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is grounded in the principles of analytical chemistry and adheres to the stringent standards expected in the pharmaceutical industry.[1][2]
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively assess purity, one must first anticipate the potential impurities. The synthesis of this compound, often involving the iodination of 2,3-dimethyl-2H-indazole or multi-step routes, can introduce several classes of impurities.[3] A proactive analysis of the synthetic route is crucial.
Common Potential Impurities Include:
-
Starting Materials: Unreacted 2,3-dimethyl-2H-indazole.
-
Regioisomers: Formation of other iodo-methyl-indazole isomers (e.g., 4-iodo or 7-iodo derivatives).[4]
-
Over-reaction Products: Di-iodinated indazole species.[3]
-
Byproducts: Compounds formed from side reactions, such as phenolic byproducts if a Sandmeyer-type reaction is used.[4]
-
Residual Solvents: Solvents used during reaction and purification (e.g., ethyl acetate, hexanes).
A truly rigorous purity assessment requires an orthogonal approach, utilizing multiple analytical techniques that rely on different chemical and physical principles.[5] No single method is sufficient to identify and quantify all possible impurities.
Comparative Analysis of Core Purity Assessment Techniques
We will now compare the primary analytical methods used for purity determination, focusing on their strengths, limitations, and the specific information they provide.
dot
Caption: High-level workflow for orthogonal purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. It excels at separating the main compound from closely related structural analogues and quantifying their relative abundance.
-
Expertise & Rationale: We choose reverse-phase HPLC (RP-HPLC) because this compound is a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase like C18. A gradient elution is employed to ensure that impurities with a wide range of polarities, from early-eluting polar byproducts to late-eluting non-polar impurities (like di-iodinated species), are effectively separated and quantified within a single run. The choice of UV detection wavelength is critical; it should be set at a λmax where the analyte and expected impurities have significant absorbance for maximum sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Trustworthiness (System Suitability Test - SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[6]
-
Purity Calculation: Purity is typically reported as Area Percent (Area %), calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps.[7][8]
-
Expertise & Rationale: The thermal stability of this compound allows for its analysis by GC. We use a general-purpose, mid-polarity column (e.g., DB-5ms) which provides excellent separation for a wide range of organic solvents. The mass spectrometer detector is superior to a Flame Ionization Detector (FID) in this context because it provides definitive identification of the impurities based on their mass spectra, which can be compared against standard libraries (e.g., NIST).
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: 5% Phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 m/z.
-
Sample Preparation: Dissolve ~10 mg of the compound in 1 mL of a high-purity solvent not used in the synthesis (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR is unparalleled for providing detailed structural information.[9] It is essential for confirming that the desired isomer has been synthesized and for identifying structurally similar impurities.
-
Expertise & Rationale: ¹H NMR provides a "fingerprint" of the molecule. The chemical shifts, integration values, and coupling patterns of the protons are highly sensitive to the substitution pattern on the indazole ring. This allows for unambiguous differentiation between the desired 6-iodo isomer and other potential regioisomers. ¹³C NMR complements this by confirming the carbon backbone of the molecule. For absolute purity assessment, Quantitative NMR (qNMR) can be employed, which is a primary ratio method capable of determining purity without a reference standard of the analyte itself.[5]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[10][11]
-
¹H NMR Acquisition:
-
Acquire with a standard pulse program.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse program to obtain singlets for all carbon atoms.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with predicted values or literature data for this compound.
-
Impurity Detection: Look for small, unassigned peaks in the ¹H spectrum. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels.
-
Elemental Analysis (EA): A Classic Method for Bulk Purity
Elemental analysis provides a fundamental assessment of a compound's purity by measuring the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen).[12][13]
-
Expertise & Rationale: This technique is orthogonal to chromatography as it is insensitive to isomeric impurities but highly sensitive to any impurity that alters the elemental composition of the bulk sample (e.g., inorganic salts, or organic impurities with a different C/H/N ratio). For a publication or regulatory filing, the experimental values must align closely with the theoretical values.[14]
-
Instrumentation: CHN(S) Elemental Analyzer.
-
Procedure: The analysis is typically performed by a specialized analytical service. A small, accurately weighed amount of the sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Acceptance Criterion: The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₇IN₂.[15][16]
Data Summary and Method Comparison
The choice of analytical technique depends on the specific question being asked. A combination of these methods provides a complete and trustworthy picture of the compound's purity.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative purity, detection of related substances | High precision and accuracy for quantification; excellent for separating isomers. | Requires reference standards for definitive identification; not suitable for non-UV active impurities. |
| GC-MS | Detection of volatile/semi-volatile impurities | High sensitivity for residual solvents; provides structural information for identification. | Compound must be thermally stable and volatile; potential for thermal degradation. |
| NMR Spectroscopy | Unambiguous structural confirmation | Provides detailed structural information; can identify and quantify impurities without standards (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| High-Resolution MS | Confirmation of elemental composition | Extremely high mass accuracy confirms the molecular formula. | Does not provide quantitative information on its own; cannot distinguish between isomers. |
| Elemental Analysis | Bulk elemental composition and purity | Simple, inexpensive, and provides a good measure of overall bulk purity.[12] | Cannot distinguish between isomers; insensitive to impurities with similar elemental composition. |
dot
Caption: Detailed workflow for HPLC purity analysis.
Conclusion
Assessing the purity of a critical synthetic intermediate like this compound is a rigorous, multi-step process that demands a scientifically sound, orthogonal approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By integrating the quantitative power of chromatography (HPLC) with the definitive structural insights from spectroscopy (NMR) and the fundamental compositional data from elemental analysis, researchers can establish a high degree of confidence in the quality of their material. This comprehensive strategy not only ensures the integrity of the immediate research but also builds a foundation of quality and reproducibility for the entire drug development pipeline. The validation of these analytical methods, as guided by regulatory bodies, is a crucial final step to ensure data reliability.[1][2][6]
References
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. Elemental analysis. [Link]
- Byers, J. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
- Pusch, S., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
- ACS Publications. An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Wankhede, S. B., et al. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Lee, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology. [Link]
- Harris, C. S., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
- Petz, S., et al. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2025, August 5).
- MDPI. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]
- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
- ResearchGate. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. [Link]
- ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. [Link]
- PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]
- ResearchGate.
- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Iodo-2-methyl-2H-indazole: A Benchmarking Study Against Literature
Introduction: The Significance of 6-Iodo-2-methyl-2H-indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous pharmacologically active agents, particularly kinase inhibitors used in oncology.[1][2][3] Among its many derivatives, this compound stands out as a critical building block. Its primary utility is as a key intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor. The precise arrangement of the methyl group at the N2 position and the iodo group at the C6 position is essential for subsequent cross-coupling reactions that build the final drug molecule.
Given its industrial importance, establishing a robust, scalable, and regiochemically unambiguous synthesis is paramount. This guide provides an in-depth comparison of the primary synthetic strategies reported in the literature, offering experimental protocols and a critical evaluation of their respective merits and challenges to inform researchers in process development and chemical synthesis.
Retrosynthetic Analysis: Two Competing Pathways
The synthesis of this compound can be logically dissected into two main retrosynthetic approaches. The choice between these routes hinges on the timing of the two key transformations: C6-iodination and N2-methylation.
-
Route A: C-H Iodination of a Pre-methylated Core. This strategy begins with 2-methyl-2H-indazole and introduces the iodo group in a subsequent step. The primary challenge is controlling the regioselectivity of the electrophilic iodination.
-
Route B: N-Methylation of a Pre-iodinated Scaffold. This approach starts with 6-iodo-1H-indazole and subsequently introduces the methyl group. Here, the critical challenge is achieving selective methylation at the N2 position over the thermodynamically more stable N1 position.
In-Depth Analysis and Benchmarking
Route A: The Challenge of Regioselective Iodination
The direct C-H functionalization of the indazole core is an attractive, atom-economical approach. However, the inherent electronic properties of the 2-substituted-2H-indazole ring system complicate regioselective halogenation. Literature reviews and experimental studies on the halogenation of 2H-indazoles consistently show a strong preference for substitution at the C3, C5, and C7 positions, driven by the electronic influence of the pyrazole ring.[4][5][6] Direct, high-yielding iodination at the C6 position is not well-precedented and would likely result in a mixture of isomers requiring difficult separation.
An alternative within this strategic family would involve a Sandmeyer-type reaction, starting from 6-amino-2-methyl-2H-indazole. This circumvents the C-H activation challenge by converting the amino group into a diazonium salt, which is then displaced by iodide.[7] While chemically robust, this adds several steps to the synthesis (nitration, reduction, diazotization, iodination), reducing the overall efficiency compared to a more direct route.
Route B: The Nuances of N-Methylation
This route is generally preferred in literature and industrial settings. It begins with the readily accessible 6-iodo-1H-indazole. The crux of this strategy lies in controlling the regioselectivity of the N-methylation step.
The indazole anion is an ambident nucleophile, with two available nitrogen atoms for alkylation.
-
N1-Alkylation: Leads to the thermodynamically more stable 1-alkyl-1H-indazole isomer. This product is often favored under equilibrium conditions, for instance, using strong bases like sodium hydride (NaH) which fully deprotonate the indazole.[8][9]
-
N2-Alkylation: Yields the kinetically favored 2-alkyl-2H-indazole isomer, which is the desired product in this case. This outcome is typically achieved under conditions that do not allow for equilibration, often using milder bases and specific solvent systems.[9]
Studies on the analogous 6-nitro-1H-indazole system provide a reliable blueprint for achieving selective N2-methylation. The use of methylating agents like dimethyl sulfate or dimethyl carbonate in polar aprotic solvents (e.g., DMF) with moderate bases (e.g., K₂CO₃ or organic amines like DABCO) has been shown to strongly favor the formation of the N2-methylated product.[9][10] This selectivity is attributed to the greater steric accessibility of the N2 position for the incoming electrophile in the transition state.
Comparative Summary
| Feature | Route A: C-H Iodination | Route B: N-Methylation | Rationale & References |
| Key Challenge | Regioselectivity of C6 iodination | Regioselectivity of N2 methylation | C-H activation at C6 is electronically disfavored.[4][6] N-alkylation gives kinetic (N2) vs. thermodynamic (N1) products.[8][9] |
| Starting Material | 2-methyl-2H-indazole | 6-iodo-1H-indazole | Both are accessible, but 6-iodo-1H-indazole has well-defined syntheses.[11] |
| Predictability | Low. Likely yields isomer mixtures. | High. Conditions are established for selective N2-alkylation. | Literature on analogous systems shows high N2 selectivity is achievable.[9] |
| Purification | Potentially difficult chromatographic separation of regioisomers. | Simpler separation of N1/N2 isomers, if any N1 is formed. | The polarity difference between N1 and N2 isomers is typically sufficient for silica gel chromatography. |
| Scalability | Poor, due to selectivity and purification issues. | Good. The protocols are robust and have been applied on a larger scale. | Precedent for N2-methylation exists in industrial drug synthesis.[9] |
| Overall Viability | Low. Not recommended due to significant regiochemical hurdles. | High. The recommended and industrially relevant pathway. | This route offers a clear, controllable, and scalable solution. |
Recommended Synthetic Workflow & Experimental Protocols
Based on the analysis, Route B is the superior and recommended pathway. The following section provides detailed, step-by-step protocols for this two-step synthesis, benchmarked against published methods.
Protocol 1: Synthesis of 6-Iodo-1H-indazole
This protocol is adapted from copper-catalyzed halogen exchange reactions reported in the patent literature, which provide a reliable method for synthesizing the key intermediate.[11][12]
-
Materials:
-
6-Bromo-1H-indazole
-
Potassium Iodide (KI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (2.5 equiv), and copper(I) iodide (0.1 equiv).
-
Add anhydrous 1,4-dioxane to the vessel (approx. 10 mL per gram of starting material).
-
Add N,N'-dimethylethylenediamine (0.2 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 20% aqueous ammonia solution to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile or ethyl acetate/hexanes) to yield 6-iodo-1H-indazole as a solid. A yield of approximately 84% can be expected.[11]
-
Protocol 2: Synthesis of this compound
This protocol for selective N2-methylation is based on established procedures for the alkylation of 6-substituted indazoles.[9][10]
-
Materials:
-
6-Iodo-1H-indazole
-
Dimethyl Sulfate (DMS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 6-iodo-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF (approx. 8 mL per gram of indazole) and stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add dimethyl sulfate (1.1 equiv) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the starting material. The N2-isomer is typically the major product.
-
Upon completion, carefully pour the reaction mixture into ice-water, which will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.
-
Dry the crude solid. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N2-isomer from any minor N1-isomer and impurities.
-
Conclusion
Benchmarking against the available chemical literature reveals a clear and superior strategy for the synthesis of this compound. While direct C-H iodination of a pre-formed 2-methyl-2H-indazole (Route A) is conceptually simple, it is fraught with significant regioselectivity challenges that make it impractical. The most reliable and scalable approach is a two-step sequence (Route B) beginning with the synthesis of 6-iodo-1H-indazole, followed by a kinetically controlled, regioselective N-methylation. This pathway leverages well-understood principles of indazole reactivity to deliver the target molecule with high purity and yield, making it the recommended method for researchers and drug development professionals.
References
- Title: Synthesis method of 6-iodine-1H-indazole Source: Eureka | Patsnap URL
- Title: Methods for preparing indazole compounds Source: Google Patents URL
- Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: Royal Society of Chemistry URL:[Link]
- Title: Preparation method of 2H-Indazole derivatives Source: Google Patents URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL:[Link]
- Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Institute of Chemistry of Clermont-Ferrand URL:[Link]
- Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Publishing URL:[Link]
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL:[Link]
- Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Iodine-Catalyzed Selenylation of 2 H-Indazole Source: PubMed URL:[Link]
- Title: Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles Source: PMC - NIH URL:[Link]
- Title: Synthesis of Aryl Iodides from Arylhydrazines and Iodine Source: ACS Public
- Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: IJSDR URL:[Link]
- Title: 2-Methyl-6-nitro-2H-indazole Source: PMC - NIH URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL:[Link]
- Title: Development of a selective and scalable N1-indazole alkyl
- Title: Species variations in the N-methylation and quaternization of [14C]pyridine Source: PubMed URL:[Link]
- Title: N-methylation of peptides: a new perspective in medicinal chemistry Source: PubMed URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Profiling the Cross-Reactivity of Novel Indazole-Based Compounds: A Case Study with 6-Iodo-2-methyl-2H-indazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel indazole-based small molecules, using 6-Iodo-2-methyl-2H-indazole as a primary example. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] However, ensuring target selectivity is a critical challenge in the development of such compounds. This document outlines a logical, multi-tiered experimental approach to thoroughly characterize the on- and off-target effects of this compound and similar molecules, thereby providing a robust dataset for informed decision-making in drug discovery projects.
Introduction: The Significance of the Indazole Scaffold and the Challenge of Selectivity
Indazole derivatives have emerged as a cornerstone in the development of targeted therapies, particularly for cancer.[2][3][4] Marketed drugs such as Axitinib and Pazopanib feature this heterocyclic core and function by inhibiting key protein kinases involved in cancer progression.[1][3] The versatility of the indazole ring allows for synthetic modifications that can tune the potency and selectivity of these inhibitors.[2][5]
This compound represents a synthetically accessible derivative within this chemical class. The presence of an iodine atom provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it an attractive starting point for building a library of potential drug candidates.[4][5]
However, the very nature of kinase active sites, which share conserved structural features, presents a significant hurdle: the potential for cross-reactivity. A seemingly potent inhibitor of a primary target may also interact with numerous other kinases, leading to unforeseen off-target effects and potential toxicity. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of preclinical drug development.
This guide will walk through a series of established and robust biological assays designed to build a comprehensive cross-reactivity profile for this compound, which can be adapted for any novel indazole-based compound.
A Tiered Approach to Cross-Reactivity Profiling
A logical workflow for assessing the cross-reactivity of a novel compound like this compound involves moving from broad, high-throughput screening to more focused, hypothesis-driven assays.
Figure 1: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinase Panel Screening
The first step in understanding the selectivity of this compound is to screen it against a large, representative panel of human kinases. This provides an unbiased overview of its potential on- and off-target interactions.
Experimental Approach: Large-scale kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology Corp.) offer panels of hundreds of purified human kinases. A common assay format is a competition binding assay or an enzymatic activity assay. The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) to identify any kinase where it shows significant inhibition (e.g., >50% or >75% inhibition).
Data Presentation: The results are usually presented as a percentage of inhibition for each kinase in the panel. This data can be visualized in a "kinome map" to provide a clear picture of the compound's selectivity.
Hypothetical Data for this compound:
For the purpose of this guide, let's assume a hypothetical screening of this compound at 10 µM against a panel of 400 kinases reveals the following:
| Kinase Target | % Inhibition at 10 µM |
| VEGFR2 | 98% |
| PDGFRβ | 95% |
| c-Kit | 92% |
| SRC | 78% |
| ABL1 | 75% |
| 395 other kinases | <50% |
This hypothetical data suggests that this compound is a potent inhibitor of several receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit) and may also have activity against some non-receptor tyrosine kinases (SRC, ABL1).
Tier 2: In Vitro IC50 Determination for Hits
The next logical step is to quantify the potency of the compound against the "hits" identified in the broad panel screen. This is achieved by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Luminescence-Based Kinase Activity Assay [6]
This protocol is based on measuring the amount of ATP remaining after a kinase reaction. The less ATP present, the more active the kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and detected using a luciferase-based system. The light output is directly proportional to kinase activity.[6]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate peptide, and the test compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Hypothetical Data for this compound:
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 25 |
| c-Kit | 40 |
| SRC | 250 |
| ABL1 | 300 |
This data would suggest that this compound is a potent inhibitor of the VEGFR/PDGFR/c-Kit family, with weaker activity against SRC and ABL1.
Tier 3: Cellular Target Engagement
While in vitro assays are crucial, they do not account for cell permeability, target accessibility, or competition with endogenous ATP. Therefore, it is essential to confirm that the compound engages its intended targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10]
Principle of CETSA: Ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with a compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.[7][8][9][10][11]
Figure 2: General workflow for a CETSA experiment.
Experimental Protocol: CETSA with Western Blot Readout [7]
-
Cell Culture and Treatment: Culture a cell line that expresses the target kinases (e.g., HUVECs for VEGFR2). Treat the cells with this compound (e.g., at 10x the in vitro IC50) or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the target kinases (VEGFR2, PDGFRβ, etc.).
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the curve to a higher temperature in the compound-treated samples indicates target stabilization.
Tier 4: Cellular Phenotypic Assays
The final step is to determine if target engagement translates into a functional cellular response. This involves assays that measure phenotypes known to be regulated by the target kinases. For VEGFR2, a key pathway is angiogenesis, so assays measuring cell viability and proliferation are relevant.
Experimental Protocol: MTT Cell Viability Assay [12][13][14][15]
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
EC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
Conclusion and Future Directions
By following this tiered approach, a researcher can build a robust and comprehensive cross-reactivity profile for this compound or any other novel indazole-based compound. The hypothetical data presented here illustrates a molecule with potent activity against a specific family of kinases and quantifiable cellular effects.
This systematic evaluation provides the necessary data to:
-
Establish a structure-activity relationship (SAR): Guide the next round of chemical synthesis to improve selectivity.
-
Predict potential safety liabilities: Early identification of off-target activities can help in designing toxicology studies.
-
Build a strong preclinical data package: A thorough understanding of a compound's selectivity is critical for advancing it toward clinical development.
The journey of a drug candidate from bench to bedside is long and fraught with challenges. A rigorous, upfront characterization of its biological activity, particularly its selectivity profile, is one of the most effective ways to mitigate risk and increase the probability of success.
References
- Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io.
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Pharmaffiliates. (n.d.). (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- ResearchGate. (n.d.). Examples of compounds most similar to the 2H-indazole and....
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitro-2H-indazole.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ScienceDirect. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- AUB ScholarWorks. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds.
- ResearchGate. (n.d.). (PDF) 2-Methyl-6-nitro-2H-indazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
A Comparative Guide to Confirming the Regiochemistry of Methylation on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of N-alkylated indazoles can be highly dependent on the position of the alkyl group, making the regioselective synthesis and unambiguous confirmation of the N1 versus N2 isomer critical.[2][3] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the regiochemistry of methylation on the indazole ring, supported by experimental data and detailed protocols.
The Challenge of Indazole Methylation
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[4] The ratio of these isomers is influenced by a delicate interplay of factors including:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regiochemical outcome. For instance, strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) tend to favor the thermodynamically more stable N1-methylated product.[2][4] Conversely, conditions that favor kinetic control may lead to the N2-isomer.[2]
-
Steric and Electronic Effects: Substituents on the indazole ring can exert steric hindrance or electronic influence, directing methylation to one nitrogen over the other.[1][4] For example, sterically demanding groups at the C3 position often favor N1 substitution, while electron-withdrawing groups at the C7 position can promote N2 selectivity.[4]
-
Nature of the Methylating Agent: The electrophilicity and steric bulk of the methylating agent also play a role in determining the N1:N2 ratio.[5]
Given these complexities, robust analytical methods are essential for the unambiguous structural elucidation of the resulting products.
Comparative Analysis of Confirmation Techniques
The primary methods for determining the regiochemistry of indazole methylation are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chromatographic techniques. Each offers distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Application Notes |
| NMR Spectroscopy | ||||
| 1D NMR (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides initial structural information and can sometimes distinguish isomers based on chemical shift differences.[6] | Often insufficient for unambiguous assignment on its own, especially with complex substitution patterns. | The chemical shifts of protons and carbons on and adjacent to the pyrazole ring are sensitive to the position of methylation. |
| 2D NMR (NOESY) | Detects through-space correlations between protons that are in close proximity.[7][8] | Provides definitive proof of regiochemistry by identifying key spatial relationships.[9][10] | Requires careful experimental setup and interpretation; may not be effective for all molecules. | A key experiment is observing a Nuclear Overhauser Effect (NOE) between the methyl protons and a proton on the indazole ring (e.g., H-7 for N1-methylation). |
| 2D NMR (HMBC) | Shows correlations between protons and carbons that are two or three bonds away.[11] | Unambiguously determines connectivity by establishing long-range couplings.[12][13] | Can be complex to interpret; requires optimization of the long-range coupling constant. | Crucial for identifying correlations between the methyl protons and specific carbons in the indazole core (e.g., C-3 and C-7a). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[14] | Provides the absolute and precise three-dimensional atomic arrangement, considered the "gold standard" for structural confirmation.[15] | Requires high-quality single crystals, which can be difficult and time-consuming to grow.[14] | Essential for definitive structural proof, especially for novel compounds or when NMR data is ambiguous. |
| Chromatography | ||||
| TLC, Column Chromatography | Separates compounds based on differential partitioning between a stationary and a mobile phase. | Useful for separating regioisomers, allowing for their individual characterization.[3] | Separation can be challenging, and in some cases, isomers may be inseparable by standard techniques.[12][16] | The polarity difference between N1 and N2 isomers often allows for separation on silica gel. |
| Preparative TLC/HPLC | Higher resolution chromatographic techniques for separation and isolation. | Can separate isomers that are difficult to resolve by standard column chromatography.[12] | More resource-intensive than standard column chromatography. | Necessary when regioisomers are inseparable by other means.[12] |
Experimental Workflows and Protocols
Caption: Workflow for the synthesis, isolation, and structural confirmation of indazole methylation regioisomers.
This protocol provides a general method for the methylation of an indazole, which often yields a mixture of N1 and N2 regioisomers.
-
Preparation: To a solution of the starting indazole (1.0 eq) in a suitable solvent (e.g., DMF or THF) in an oven-dried flask under an inert atmosphere, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq) at room temperature.
-
Reaction: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise to the suspension.
-
Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
The following NMR experiments are crucial for distinguishing between the N1- and N2-methylated indazole isomers.
Key Diagnostic NMR Correlations:
Caption: Key diagnostic NOE and HMBC correlations for distinguishing N1- and N2-methylated indazoles. (Note: Image placeholders are used. In a real application, chemical structure images would be embedded.)
1. 1D ¹H and ¹³C NMR:
-
Acquire standard ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Observe the chemical shifts of the methyl group and the aromatic protons. Often, the N1-methyl protons are slightly more shielded (appear at a lower ppm value) than the N2-methyl protons.
2. 2D ¹H-¹H NOESY:
-
This experiment identifies protons that are close in space (< 5 Å).
-
For N1-methylation: A cross-peak between the methyl protons and the H-7 proton is expected.
-
For N2-methylation: A cross-peak between the methyl protons and the H-3 proton should be observed.
3. 2D ¹H-¹³C HMBC:
-
This experiment shows correlations between protons and carbons separated by 2-3 bonds.
-
For N1-methylation: A key correlation will be observed between the methyl protons and the C-7a carbon. A correlation to C-3 will be absent.[13]
-
For N2-methylation: A strong correlation between the methyl protons and the C-3 carbon will be present.[3][12]
When NMR data is inconclusive or for absolute confirmation, single-crystal X-ray crystallography is the definitive method.
-
Crystal Growth: Grow high-quality single crystals of the purified isomer. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone).[14][15]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect X-ray diffraction data as the crystal is rotated in the X-ray beam.[14]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure to obtain an electron density map and refine the atomic positions to generate a final, unambiguous 3D structure.[14][17]
Conclusion
Confirming the regiochemistry of methylation on the indazole ring is a critical step in the synthesis and development of indazole-based compounds. While 1D NMR can provide initial clues, a combination of 2D NMR techniques, particularly NOESY and HMBC, offers a robust and reliable method for unambiguous assignment in solution. For ultimate confirmation, especially in cases of ambiguity or for novel structures, single-crystal X-ray crystallography remains the unparalleled gold standard. The choice of method will depend on the specific compound, the available instrumentation, and the stage of research or development.
References
- Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1933–1947. [Link]
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Development of a selective and scalable N1-indazole alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]
- Development of a selective and scalable N1-indazole alkyl
- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (2025).
- Development of a selective and scalable N1-indazole alkyl
- Method for separating and purifying substituted indazole isomers. (n.d.).
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central. [Link]
- Synthesis of Novel N1 and N2 Indazole Derivatives. (2025).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
- Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c). (n.d.).
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Electronic Supplementary Information for The structure of fluorinated indazoles: the effect of the replacement of an H by a F at. (n.d.). New Journal of Chemistry. [Link]
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]
- Methylation of indazoles and related reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
- Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles. (n.d.). OhioLINK. [Link]
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.). Magnetic Resonance in Chemistry. [Link]
- Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (n.d.). ACD/Labs. [Link]
- NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (2020).
- Nuclear Overhauser Effect (NOE). (n.d.). UCL. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. d-nb.info [d-nb.info]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Indazole Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Indazole Scaffold in Kinase-Targeted Therapies
Protein kinases, enzymes that orchestrate a vast array of cellular processes through phosphorylation, represent one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of targeted therapy.[1][2] Within the medicinal chemist's toolkit, the indazole core has emerged as a "privileged" scaffold—a molecular framework that consistently yields potent ligands for various biological targets.[2][3][4]
This versatile bicyclic heterocycle is a key component in several FDA-approved anticancer drugs, including the multi-kinase inhibitors pazopanib and axitinib, which underscores its clinical significance.[2][5] The success of these agents stems from the indazole ring's ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP itself. Furthermore, the scaffold's synthetic tractability allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6]
This guide provides an in-depth comparative analysis of indazole derivatives targeting key kinase families. We will dissect structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the essential assays required to validate and characterize these promising therapeutic agents.
Comparative Analysis by Kinase Family
The true power of the indazole scaffold lies in its adaptability. By strategically modifying substituents at various positions on the ring system, researchers can direct the inhibitory activity towards specific kinase families.
VEGFR/KDR: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8]
Structure-Activity Relationship (SAR) Insights: Indazole-based VEGFR-2 inhibitors often feature a substitution at the 3-position that projects into the solvent-exposed region of the ATP-binding site, while the indazole nitrogen atoms engage with the hinge region.
-
Substitution at the 2-position of a linked pyrimidine ring: A study by Elsayed et al. demonstrated that incorporating hydrogen bond-forming groups, such as amides and sulfonamides, significantly enhanced inhibitory activity against VEGFR-2. The sulfonamide derivative 13i (IC₅₀ = 34.5 nM) showed potency comparable to the approved drug pazopanib (IC₅₀ = 30 nM).[2] In contrast, bulky hydrophobic groups like alkyl or halogen substituents tended to decrease potency.[2]
-
A recent study identified a potent indazole derivative, compound 30 , with an IC₅₀ of 1.24 nM against VEGFR-2. This compound demonstrated significant anti-angiogenic properties in Human Umbilical Vein Endothelial Cells (HUVEC) and suppressed tumor angiogenesis in a zebrafish model, highlighting its potential for further development.[7]
Comparative Data: Indazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | Key Structural Features | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Source |
| Pazopanib | Pyrimidine-sulfonamide | VEGFR-2 | 30 | Multi-kinase inhibitor | [2] |
| 13g | Indazole-pyrimidine with amide linker | VEGFR-2 | 57.9 | Enhanced activity over alkyl linkers | [2] |
| 13i | Indazole-pyrimidine with sulfonamide linker | VEGFR-2 | 34.5 | Potency comparable to Pazopanib | [2] |
| 30 | Undisclosed indazole scaffold | VEGFR-2 | 1.24 | Potent with in vivo anti-angiogenic activity | [7] |
Below is a simplified representation of the VEGFR signaling pathway, which is a primary target for many indazole-based inhibitors in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway targeted by indazole inhibitors.
FGFR: Overcoming Resistance in Tumors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose overactivity is linked to various cancers.[9] Developing potent and selective FGFR inhibitors is a key therapeutic goal.
Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Substitution: Research by Liu et al. on indazole derivatives as FGFR1 inhibitors showed that increasing the size of alkoxy substituents at the 3-position of a phenyl ring (from methoxy to isopropoxy) enhanced activity.[2] The addition of a fluorine atom to this phenyl ring led to a remarkable improvement in potency, with compound 14d (IC₅₀ = 5.5 nM) being nearly three times more active than its non-fluorinated counterpart 14a (IC₅₀ = 15 nM).[2]
-
Indazole Core and Linker: The position of the nitrogen in the indazole ring is critical. A study by Turner et al. found that an indazole group with the nitrogen at the 2-position was essential for FGFR1 inhibition.[2] The same study revealed that a pyridine ring linker was more effective than a phenyl ring linker.[2]
Comparative Data: Indazole Derivatives as FGFR Inhibitors
| Compound ID | Key Structural Features | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Source |
| 14a | 3-methoxyphenyl group | FGFR1 | 15 | Baseline compound | [2] |
| 14c | 3-isopropoxyphenyl group | FGFR1 | 9.8 | Larger alkoxy group increases potency | [2] |
| 14d | Fluorine on phenyl ring | FGFR1 | 5.5 | Fluorination significantly improves activity | [2] |
| Compound 1 | 3-(3,4-dichloro-phenyl)-1H-indazol-5-yl amine | FGFR1 | 100 | Identified via virtual screening | [9] |
Aurora Kinases: Halting Mitotic Progression
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of cell division. Their overexpression in many cancers makes them attractive targets for inducing mitotic catastrophe in tumor cells.[10]
Structure-Activity Relationship (SAR) Insights: Fragment-based and knowledge-based drug design has been successfully used to identify novel indazole derivatives as potent Aurora kinase inhibitors.[10] This approach has yielded compounds with distinct selectivity profiles:
-
Compound 17: A dual inhibitor of Aurora A and B.
-
Compound 21: Selective for Aurora B.
-
Compound 30: Selective for Aurora A.
This demonstrates that subtle changes to the substituents on the indazole scaffold can be leveraged to achieve isoform selectivity, which is crucial for minimizing off-target effects. Computational modeling suggests this selectivity arises from targeting specific residues like Arg220, Thr217, or Glu177 within the kinase binding pocket.[10]
TRK Family: Targeting NTRK Gene Fusions
The Tropomyosin Receptor Kinase (TRK) family is activated by NTRK gene fusions, which act as oncogenic drivers in a wide range of cancers.[11] While first-generation TRK inhibitors like larotrectinib are effective, acquired resistance mutations necessitate the development of next-generation inhibitors.[11][12]
Structure-Activity Relationship (SAR) Insights: A molecular hybridization strategy has been used to design novel indazole-based TRK inhibitors capable of overcoming resistance.
-
Compound B31: This optimized compound showed potent antiproliferative activity against cell lines with resistance mutations (TRKAG595R and TRKAG667C), with IC₅₀ values of 4.7 nM and 9.9 nM, respectively.[11] Notably, its activity against the TRKAG667C mutation was superior to the known second-generation inhibitor selitrectinib. Compound B31 also exhibited excellent plasma stability and acceptable pharmacokinetic properties in rats.[11]
Essential Experimental Protocols for Inhibitor Characterization
The journey of a kinase inhibitor from a chemical library to a clinical candidate is a rigorous process requiring a series of validated biochemical and cell-based assays.[1][13] The protocols described here form a self-validating system to confirm potency, cellular activity, and mechanism of action.
Below is a diagram illustrating the typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay is the first critical step to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).[4][13] We will use the ADP-Glo™ Kinase Assay as an example due to its high sensitivity and broad applicability.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the indazole derivative in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Prepare the kinase, substrate, and ATP solution in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix. Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control). Initiate the reaction by adding 2 µL of ATP solution.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Senior Scientist's Note: This cell-free assay provides a direct measure of the inhibitor's potency against the isolated enzyme, free from confounding factors like cell permeability or efflux pumps. It is the foundational experiment for any kinase inhibitor project and validates the compound's potential before proceeding to more complex cellular models.
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the inhibitor's ability to slow the growth of or kill cancer cells, providing a measure of its potency in a biological context.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor (similar to the biochemical assay) for 72 hours. Include a DMSO vehicle control.
-
Viability Assessment: After incubation, add 10 µL of CellTiter-Blue® Reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (560Ex/590Em) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Senior Scientist's Note: A potent compound in a biochemical assay that fails in a cellular assay may have poor cell permeability or be subject to efflux. This experiment is a crucial bridge between biochemistry and in vivo studies, providing an early indication of the compound's drug-like properties.
Protocol 3: Western Blot for Target Engagement
This protocol validates that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate. For an Aurora B kinase inhibitor, a reliable biomarker is phospho-histone H3 at Serine 10 (p-H3S10).[14]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with a dose range of the Aurora B inhibitor (and a DMSO control) for 24 hours.[14]
-
Protein Extraction: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-H3S10 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, re-probe the membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using a chemiluminescence imaging system.[14]
Senior Scientist's Note: Observing a dose-dependent decrease in the p-H3S10 signal provides direct evidence that the compound is inhibiting Aurora B kinase activity inside the cell. This mechanistic validation is critical to ensure the observed anti-proliferative effects are due to on-target activity, adding a layer of trustworthiness to the overall findings.
Conclusion and Future Perspectives
The indazole scaffold has unequivocally proven its value in the development of potent and selective kinase inhibitors.[2] Its synthetic versatility allows for the targeted inhibition of diverse kinase families, from well-established targets like VEGFR to those involved in acquired drug resistance, such as mutant TRK kinases.[2][7][11] The structure-activity relationships highlighted in this guide—such as the impact of fluorination for FGFR inhibitors or the role of hydrogen-bond donors for VEGFR-2 inhibitors—provide a rational basis for the design of next-generation therapeutics.[2]
However, challenges remain. Achieving high selectivity to minimize off-target toxicity and overcoming the inevitable emergence of clinical drug resistance are ongoing hurdles.[2] Future efforts will likely focus on developing covalent and allosteric indazole inhibitors to achieve greater specificity and durability of response. The continued exploration of this privileged scaffold, guided by the robust experimental workflows outlined here, promises to deliver even more innovative and effective kinase-targeted therapies for patients in need.
References
- Kumar, A., Sharma, G., & Singh, G. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- Application Notes and Protocols for Kinase Inhibitor Development. BenchChem.
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
- Comparative Analysis of 6-fluoro-1H-indazol-7-ol Derivatives: A Guide for Drug Discovery Professionals. BenchChem.
- Refining experimental protocols for Aurora kinase inhibitor-2. BenchChem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Source not specified.
- Discovery of novel indazole derivatives as second-generation TRK inhibitors. Source not specified.
- Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodo-2-methyl-2H-indazole
For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-iodo-2-methyl-2H-indazole, a halogenated heterocyclic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Pre-Disposal Considerations
-
Toxicity and Irritation: Indazole derivatives may cause skin and serious eye irritation. Some are harmful if swallowed.
-
Halogenated Compound: The presence of iodine classifies this compound as a halogenated organic waste.[1][2][3] This is a critical distinction for waste segregation.
-
Incompatibilities: This compound may be incompatible with strong oxidizing agents.[4][5][6]
Table 1: Hazard Profile of Structurally Similar Indazole Derivatives
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral | |
| Causes skin irritation | Skin Irritation | |
| Causes serious eye irritation | Eye Irritation |
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, if dusts are generated, use a NIOSH-approved respirator.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated hazardous waste.
Step 1: Waste Segregation
-
Rationale: Halogenated organic solvents and solids have specific disposal requirements and are often incinerated at high temperatures. Mixing them with non-halogenated waste streams can contaminate the entire batch, leading to significantly higher disposal costs and improper treatment.[1][2]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]
-
Ensure the container is labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Toxic," "Irritant").
-
Step 2: Waste Collection
-
For Solid Waste:
-
Carefully transfer any residual solid this compound into the designated halogenated waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, conduct the transfer within a chemical fume hood.[6]
-
-
For Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as weighing paper, gloves, and disposable labware, must also be disposed of in the halogenated waste container.
-
-
For Solutions:
Step 3: Container Management and Storage
-
Rationale: Proper storage of hazardous waste is crucial to prevent accidents and ensure the safety of laboratory personnel.
-
Procedure:
-
Keep the waste container securely closed when not in use.[7]
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[4][5]
-
Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[7]
-
Step 4: Final Disposal
-
Rationale: Hazardous waste must be handled by certified professionals to ensure it is treated and disposed of in accordance with all local, state, and federal regulations.
-
Procedure:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[8] This is a violation of environmental regulations and can harm aquatic life.[8]
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS department.
-
For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6]
-
Carefully scoop the absorbent material into the designated halogenated waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- Environmental Health and Safety. Hazardous Waste Reduction. [Online]. Available: [Link]
- Agency for Toxic Substances and Disease Registry. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Online]. Available: [Link]
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Online]. Available: [Link]
- Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Online]. Available: [Link]
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Online]. Available: [Link]
- National Institutes of Health. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. [Online]. Available: [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Online]. Available: [Link]
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Online]. Available: [Link]
- University of Oslo. Chemical and Hazardous Waste Guide. [Online]. Available: [Link]
- Nipissing University. Hazardous Materials Disposal Guide. [Online]. Available: [Link]
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ethz.ch [ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Iodo-2-methyl-2H-indazole
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals working with 6-Iodo-2-methyl-2H-indazole. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, grounding our recommendations in established safety principles and authoritative data. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Compound
-
Indazole Core: Indazole derivatives are bioactive heterocyclic compounds. The GHS classification for the parent compound, 6-iodo-1H-indazole, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Iodo-Substituent: The presence of iodine is a significant factor. Iodine itself is highly toxic upon inhalation, acting as a severe irritant to the eyes and respiratory system.[2] Crystalline iodine or its concentrated solutions can cause skin lesions resembling thermal burns.[2] Chronic exposure can lead to a range of systemic effects.[2] When heated, halogenated compounds can release toxic fumes, such as hydrogen iodide.[3][4]
Based on this analysis, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
A potential respiratory tract irritant, particularly as a dust or aerosol.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense.
Caption: Fig. 1: The hierarchy of controls prioritizes eliminating hazards over relying on PPE.
Always handle this compound within a certified chemical fume hood (an engineering control) to minimize inhalation exposure.[5][6]
Core PPE Requirements: A Detailed Breakdown
The following table summarizes the essential PPE for handling this compound in a solid form under standard laboratory conditions.
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields | Chemical splash goggles. For large quantities (>50g) or splash risk, add a full-face shield over goggles.[7][8][9] |
| Hand | Nitrile gloves (minimum 4 mil thickness) | Double-gloving with nitrile gloves.[6] For extended use, consider heavier-duty gloves like butyl rubber or Viton™.[9][10] |
| Body | Cotton/poly blend lab coat, fully buttoned with tight cuffs | Flame-resistant (e.g., Nomex) lab coat if flammable solvents are present.[9] Chemical-resistant apron for dispensing operations. |
| Respiratory | Not required if handled exclusively in a certified fume hood | For spills outside a hood or weighing operations creating dust, a NIOSH-approved N95 respirator is the minimum. A half-mask respirator with organic vapor/acid gas cartridges may be necessary for significant aerosolization.[3][11] |
Eye and Face Protection
Causality: The primary ocular risk is from airborne dust particles or accidental splashes. This compound is classified as a serious eye irritant.[1] Standard safety glasses offer minimal protection against dust and splashes from below. Chemical splash goggles provide a seal around the eyes, offering superior protection.[9]
Hand Protection: The Critical Barrier
Causality: Direct skin contact can cause irritation.[1] Gloves are the primary barrier, but no glove material offers permanent protection.[12] Chemicals slowly permeate through glove material at a molecular level.[13]
-
Glove Selection: Nitrile gloves provide good resistance to a range of chemicals and are superior to latex for puncture resistance.[10] However, halogenated compounds can be aggressive towards some materials.[6][10]
-
Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance chart for data on iodo-compounds or similar halogenated aromatics.[14][15][16]
-
Best Practices:
-
Always inspect gloves for pinholes or tears before use.
-
Don gloves over the cuffs of your lab coat to protect your wrists.[12]
-
Change gloves immediately if you suspect contamination. A standard rule is to change gloves every 30-60 minutes during active handling.[12]
-
Wash hands thoroughly with soap and water after removing gloves.[12][17]
-
Body and Respiratory Protection
A fully buttoned lab coat prevents incidental contact with skin and contamination of personal clothing.[7][9] Respiratory protection is generally not needed when using a fume hood, as the engineering control contains the hazard. However, for any operation with the potential to generate dust outside of a hood, such as weighing, respiratory protection is mandatory.
Procedural Guidance: Donning, Doffing, and Disposal
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Fig. 2: A visual guide to the correct sequence for donning and doffing PPE.
Disposal Plan:
-
Contaminated Gloves: Dispose of immediately in a designated hazardous waste container. Do not reuse disposable gloves.[12]
-
Contaminated Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.[18]
-
Gross Contamination: All grossly contaminated PPE and cleanup materials from spills must be placed in a sealed, labeled container for hazardous waste disposal according to your institution's and local regulations.[6][19]
Emergency Procedures: Exposure and Spills
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][20] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19][20]
Spill Response Plan: For small spills (<1g) inside a fume hood, trained personnel may clean it up. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Caption: Fig. 3: A decision-making flowchart for responding to a chemical spill.
References
- LCSS: IODINE. (n.d.). National Institutes of Health.
- Safety Data Sheet - 3-Methyl-2H-indazol-6-amine. (2022, March 23). MedchemExpress.com.
- SAFETY DATA SHEET - Indazole. (2025, December 18). Fisher Scientific.
- Student safety sheets 56 Iodine. (n.d.). CLEAPSS Science.
- CAS 1266386-38-2 | 6-Iodo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. (n.d.). Hoffman Fine Chemicals.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET - IODINE-POTASSIUM IODIDE SOLUTION. (n.d.). Home Science Tools.
- Safety Data Sheet - 3-Chloro-4-fluoro-6-nitro (1H)indazole. (n.d.). AK Scientific, Inc.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet - 6-Iodo-2-methyl-1,3-benzothiazole. (2022, May 16). Apollo Scientific.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. (n.d.). PubChem - NIH.
- This compound-3-CARBOXYLIC ACID 1086386-13-1 wiki. (n.d.). Guidechem.
- Iodine | I2 | CID 807. (n.d.). PubChem - NIH.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- Halogenated Solvents Safety Guidelines. (n.d.). Washington State University.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Meng, et al. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- Choosing The Correct PPE. (n.d.). Environmental Health & Safety - UC Merced.
- PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications.
- Safety Data Sheet - 1H-Indazole-3-sulfonyl chloride. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - Methyl 3-iodo-1H-indazole-6-carboxylate. (n.d.). Apollo Scientific.
- Safety Glove Chemical Compatibility Database. (n.d.). Cole-Parmer.
- (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.). Pharmaffiliates.
- Glove Selection Guide. (n.d.). Emergency & Safety Services at UCCS.
- SAFETY DATA SHEET - 2-Methylimidazole. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - 6-Iodo-1H-indazole. (2025, December 19). Fisher Scientific.
- CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Ansell.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara - Environment, Health and Safety.
Sources
- 1. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LCSS: IODINE [web.stanford.edu]
- 3. nj.gov [nj.gov]
- 4. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. homesciencetools.com [homesciencetools.com]
- 12. pppmag.com [pppmag.com]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. coleparmer.com [coleparmer.com]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. ehs.sfsu.edu [ehs.sfsu.edu]
- 17. aksci.com [aksci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
